molecular formula C8H8O3 B3426731 (2E)-3-(5-methyl-2-furyl)acrylic acid CAS No. 54160-40-6

(2E)-3-(5-methyl-2-furyl)acrylic acid

Cat. No.: B3426731
CAS No.: 54160-40-6
M. Wt: 152.15 g/mol
InChI Key: CQCKLDAUFPKXPU-SNAWJCMRSA-N
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Description

(2E)-3-(5-methyl-2-furyl)acrylic acid is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 152.047344113 g/mol and the complexity rating of the compound is 174. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)prop-2-enoic acid
Source PubChem
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InChI

InChI=1S/C8H8O3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3,(H,9,10)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCKLDAUFPKXPU-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301256714
Record name (2E)-3-(5-Methyl-2-furanyl)-2-propenoic acid
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Molecular Weight

152.15 g/mol
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CAS No.

54160-40-6, 14779-25-0
Record name (2E)-3-(5-Methyl-2-furanyl)-2-propenoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prop-2-enoic acid, 3-(5-methylfuran-2-yl)-, (E)-
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Record name (2E)-3-(5-Methyl-2-furanyl)-2-propenoic acid
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Record name 3-(5-METHYL-FURAN-2-YL)-ACRYLIC ACID
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Foundational & Exploratory

A Technical Guide to the Synthesis of (2E)-3-(5-methyl-2-furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to (2E)-3-(5-methyl-2-furyl)acrylic acid, a valuable furan-based derivative with applications in medicinal chemistry and materials science. We offer a detailed analysis of the Knoevenagel condensation as the primary and most efficient synthetic route, complete with a step-by-step experimental protocol and mechanistic insights. Furthermore, we evaluate established alternative methodologies, including the Perkin and Horner-Wadsworth-Emmons reactions, providing a comparative overview for researchers. This document is intended for chemists, drug development professionals, and material scientists seeking a comprehensive and practical understanding of the synthesis, purification, and characterization of this important chemical intermediate.

Introduction and Strategic Overview

This compound is an α,β-unsaturated carboxylic acid built upon a furan scaffold derived from renewable biomass sources. The furan ring is a key structural motif in numerous pharmaceuticals and specialty polymers, and the acrylic acid functionality provides a versatile handle for further chemical modification, such as esterification, amidation, or polymerization.[1] The trans (E) stereochemistry of the double bond is often crucial for biological activity and material properties.

The synthesis of this target molecule logically begins with the disconnection of the carbon-carbon double bond, a common strategy in retrosynthesis. This approach points to 5-methyl-2-furaldehyde (5-methylfurfural) as the aldehyde component and a two-carbon acid equivalent as the nucleophilic partner. This guide will focus on the practical execution of this strategy.

Retrosynthesis Target This compound Intermediates Retrosynthetic Disconnection (C=C Bond Formation) Target->Intermediates Aldehyde 5-Methyl-2-furaldehyde Intermediates->Aldehyde C2_synthon C2 Acid Synthon (e.g., Malonic Acid) Intermediates->C2_synthon

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: The Knoevenagel Condensation

The Knoevenagel condensation is a highly reliable and atom-economical method for forming carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[2] For the synthesis of this compound, the reaction between 5-methyl-2-furaldehyde and malonic acid, typically catalyzed by an amine base like piperidine, is the most direct and efficient route.[3][4]

Reaction Mechanism

The reaction proceeds through a well-established, multi-step mechanism:

  • Enolate Formation: The basic catalyst (piperidine) deprotonates malonic acid to form a highly nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 5-methyl-2-furaldehyde, forming a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form the more stable, conjugated α,β-unsaturated dicarboxylic acid.

  • Decarboxylation: Upon heating, the β-keto acid functionality of the intermediate readily undergoes decarboxylation (loss of CO₂) to yield the final this compound product. The trans isomer is thermodynamically favored.

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2 & 3: Condensation & Dehydration cluster_3 Step 4: Decarboxylation Malonic_Acid Malonic Acid Enolate Enolate Intermediate Malonic_Acid->Enolate + Base - HB⁺ Base Base (Piperidine) Adduct Aldol Adduct Enolate->Adduct Nucleophilic Attack Aldehyde 5-Methylfurfural Aldehyde->Adduct Unsaturated_Diacid Unsaturated Diacid Adduct->Unsaturated_Diacid - H₂O Final_Product This compound Unsaturated_Diacid->Final_Product Heat (-CO₂)

Caption: Generalized mechanism of the Knoevenagel condensation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of furylacrylic acids from substituted furfurals.[3][4]

Reagent/ParameterValueMolar Eq.Notes
5-Methyl-2-furaldehyde5.51 g (5.0 mL)1.0Starting aldehyde, ensure purity.
Malonic Acid6.76 g1.3Active methylene compound.
Piperidine0.43 g (0.5 mL)0.1Base catalyst.
Pyridine25 mL-Solvent and co-catalyst.
Reaction Temperature100 °C-Reflux or oil bath.
Reaction Time3-4 hours-Monitor by TLC.
WorkupHCl (conc.)-For precipitation of the product.

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methyl-2-furaldehyde (5.51 g, 50 mmol), malonic acid (6.76 g, 65 mmol), and pyridine (25 mL).

  • Catalyst Addition: With gentle stirring, add piperidine (0.5 mL, 5 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 100 °C using an oil bath and maintain at this temperature with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

  • Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature and then in an ice bath. Slowly pour the reaction mixture into a beaker containing 100 mL of cold water and 20 mL of concentrated hydrochloric acid with stirring.

  • Isolation: A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the crude product on the filter with several portions of cold water until the filtrate is neutral (pH ~7).

  • Drying & Purification: Dry the solid product in a vacuum oven. The product can be further purified by recrystallization from an ethanol/water mixture to yield off-white to pale yellow crystals.

Experimental Workflow Diagram

Workflow A 1. Charge Reagents (5-Methylfurfural, Malonic Acid, Pyridine, Piperidine) B 2. Heat to 100 °C (3-4 hours) A->B Reaction C 3. Cool Mixture (Room Temp -> Ice Bath) B->C D 4. Acidic Workup (Pour into HCl/Water) C->D Precipitation E 5. Vacuum Filtration D->E F 6. Wash with Cold Water E->F G 7. Dry & Recrystallize F->G Purification

Caption: Experimental workflow for Knoevenagel synthesis.

Alternative Synthesis Pathways

While the Knoevenagel condensation is preferred for its simplicity and efficiency, other classic named reactions can also be employed.

Perkin Reaction

The Perkin reaction is a condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[5] To synthesize the target molecule, 5-methyl-2-furaldehyde would be reacted with acetic anhydride and sodium acetate at high temperatures (typically 140-180 °C).[6][7]

  • Advantages: Uses readily available and inexpensive reagents.

  • Disadvantages: Requires high temperatures and often longer reaction times.[8] The workup can be more complex than the Knoevenagel route, and yields may be lower.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful and modern alternative that offers excellent stereocontrol, predominantly forming the (E)-alkene.[9] This method involves the reaction of an aldehyde with a stabilized phosphonate carbanion.

The synthesis would involve:

  • Preparation of a phosphonate ester, such as triethyl phosphonoacetate.

  • Deprotonation of the phosphonate ester with a strong base (e.g., NaH) to form the nucleophilic carbanion.

  • Reaction of the carbanion with 5-methyl-2-furaldehyde.

  • Advantages: High stereoselectivity for the desired E-isomer.[10] The water-soluble phosphate byproduct simplifies purification compared to the triphenylphosphine oxide generated in the related Wittig reaction.[11][12]

  • Disadvantages: Requires the synthesis or purchase of a phosphonate reagent and the use of strong, anhydrous bases, making it a more technically demanding procedure.

Purification and Characterization

Purification

The primary method for purifying the crude solid product is recrystallization . A mixed solvent system, such as ethanol and water, is typically effective. The crude acid is dissolved in a minimum amount of hot ethanol, and hot water is added dropwise until the solution becomes faintly turbid. Upon slow cooling, pure crystals of this compound will form.

Expected Analytical Data

Proper characterization is essential to confirm the structure and purity of the final compound.

AnalysisExpected Result
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point ~145-150 °C (Predicted based on similar structures)
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.3 (d, 1H, vinylic H), ~6.4 (d, 1H, furan H-3), ~6.2 (d, 1H, vinylic H), ~6.1 (d, 1H, furan H-4), ~2.4 (s, 3H, -CH₃), ~12.0 (br s, 1H, -COOH)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~172 (C=O), ~156 (furan C-5), ~150 (furan C-2), ~135 (vinylic CH), ~118 (vinylic CH), ~115 (furan C-3), ~109 (furan C-4), ~14 (-CH₃)
FT-IR (KBr, cm⁻¹)~3000-2500 (broad, O-H stretch), ~1685 (C=O stretch), ~1620 (C=C stretch), ~970 (trans C-H bend)

Note: NMR chemical shifts are predicted based on the known spectrum of 3-(2-furyl)acrylic acid and standard substituent effects.[13]

Conclusion

The synthesis of this compound is most efficiently achieved via the Knoevenagel condensation of 5-methyl-2-furaldehyde with malonic acid. This method offers high yields, operational simplicity, and utilizes readily accessible starting materials. For applications demanding the highest possible stereochemical purity, the Horner-Wadsworth-Emmons reaction presents a superior, albeit more complex, alternative. The classic Perkin reaction remains a viable, though often less efficient, option. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize this versatile furan derivative for applications in drug discovery and materials science.

References

  • Prabhakar, P.S., & Dutta, S. (n.d.). Knoevenagel condensation between 5-substituted-2-furaldehydes and malonic acid catalyzed by piperidinium acetate. ResearchGate. Retrieved from [Link]

  • Perkin Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]

  • ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Perkin Reaction Mechanism. (n.d.). IIT Kanpur. Retrieved from [Link]

  • Perkin Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • Perkin reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • 5-Hydroxymethylfurfural (HMF) en chimie fine: reactions multicomposantes vers les 1,5-benzodiazepines et les 1,4-dihydropyridines. (2025). HAL theses. Retrieved from [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (n.d.). CONICET. Retrieved from [Link]

  • Scheme 10 Cross-condensation of HMF and furfural with malonic acid.... (n.d.). ResearchGate. Retrieved from [Link]

    • (A) the results of the Knoevenagel condensation between furfural and...*. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Furan derivatives. CXXXV. Anhydrides of 3-(5-nitro-2-furyl)acrylic acid as starting materials for the. (n.d.). Chem. zvesti. Retrieved from [Link]

  • Highly E-Selective Solvent-free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-unsaturated Esters Using Either LiOH·H2O or Ba(OH)2·8H2O. (2006). ResearchGate. Retrieved from [Link]

  • (E)-3-(2-furyl)-2-methyl-acrylic acid ethyl ester - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

  • Preparation of 3-(furan-2-yl)acrylic acid by Knoevenagel condensation.... (n.d.). ResearchGate. Retrieved from [Link]

  • Acrylic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Characterization of Methacrylic acid-based Copolymers. (n.d.). IRE Journals. Retrieved from [Link]

Sources

synthesis of (2E)-3-(5-methyl-2-furyl)acrylic acid from 5-methylfurfural

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (2E)-3-(5-methyl-2-furyl)acrylic acid from 5-methylfurfural

Introduction: The Significance of Furan-Based Acrylic Acids

In the landscape of modern synthetic chemistry, the development of compounds from renewable bio-based resources is a cornerstone of sustainable innovation. Furan derivatives, readily accessible from the dehydration of carbohydrates, represent a critical class of platform chemicals.[1] Among these, this compound stands out as a valuable synthetic intermediate. Its conjugated system, comprising a furan ring, an acrylic acid moiety, and a methyl group, offers a unique electronic and structural profile, making it a target of interest for drug development professionals and materials scientists. Derivatives of furylacrylic acid have been investigated as intermediates for analgesics and local anesthetics, highlighting their potential in medicinal chemistry.[2]

This guide provides a comprehensive technical overview of the . We will dissect the prevalent synthetic strategies, delve into the mechanistic underpinnings of the most efficient route, and present a detailed, self-validating experimental protocol designed for reproducibility and high yield.

Chapter 1: Strategic Synthesis Routes - A Comparative Analysis

The creation of an α,β-unsaturated carboxylic acid from an aldehyde is a classic transformation in organic synthesis. For the conversion of 5-methylfurfural, several condensation reactions are viable. The selection of a specific route is dictated by factors such as yield, reaction conditions, atom economy, and catalyst selection.

  • The Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak base.[3][4] A widely used variant, the Doebner modification, employs pyridine as both the catalyst and solvent, which facilitates a subsequent decarboxylation to yield the α,β-unsaturated acid directly.[3][5] This method is renowned for its operational simplicity, use of mild conditions, and consistently high yields, making it the preferred method for synthesizing furylacrylic acid derivatives.[6][7]

  • The Perkin Reaction: Developed by William Henry Perkin, this reaction produces α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[8] While effective, the Perkin reaction typically requires higher temperatures (150-180 °C) and longer reaction times compared to the Knoevenagel condensation.[6][9]

  • The Wittig Reaction: The Wittig reaction is a powerful tool for olefination, creating a carbon-carbon double bond by reacting an aldehyde with a phosphorus ylide.[10] To synthesize the target acrylic acid, one would typically use a stabilized ylide containing an ester group (e.g., (triphenylphosphoranylidene)acetate), followed by a separate hydrolysis step. While highly reliable, this two-step process is less direct and atom-economical for this specific transformation than a one-pot condensation-decarboxylation reaction.

Rationale for Selection: Based on a comparative analysis of efficiency, yield, and reaction conditions, the Knoevenagel-Doebner condensation emerges as the superior strategy for the synthesis of this compound. Its procedural simplicity and high reported yields for analogous substrates establish it as the most trustworthy and authoritative method for researchers in the field.

Chapter 2: The Knoevenagel-Doebner Condensation: Mechanism and Causality

Understanding the reaction mechanism is paramount to optimizing conditions and troubleshooting potential issues. The Knoevenagel-Doebner reaction proceeds through a well-elucidated, multi-step pathway.

G cluster_activation Step 1: Carbanion Formation cluster_addition Step 2: Nucleophilic Addition cluster_dehydration Step 3: Dehydration cluster_decarboxylation Step 4: Decarboxylation A Malonic Acid Carbanion Malonate Carbanion (Nucleophile) A->Carbanion Deprotonation Py Pyridine (Base) Adduct Aldol Adduct Intermediate Carbanion->Adduct Attack on Carbonyl Aldehyde 5-Methylfurfural Aldehyde->Adduct Unsaturated α,β-Unsaturated Intermediate Adduct->Unsaturated - H₂O Product This compound Unsaturated->Product - CO₂ (Heat)

Caption: Mechanism of the Knoevenagel-Doebner Condensation.

Causality of Components:

  • 5-Methylfurfural: As the aldehyde, its carbonyl carbon is the primary electrophilic site, susceptible to nucleophilic attack.

  • Malonic Acid: This is the "active methylene" compound. The two adjacent carboxyl groups are strongly electron-withdrawing, increasing the acidity of the α-protons and facilitating the formation of a stabilized carbanion (enolate).[4]

  • Pyridine: It functions as a weak base to deprotonate malonic acid, initiating the reaction. It also serves as a polar solvent that effectively solvates the intermediates.[3]

  • Piperidine (Optional Co-catalyst): A small amount of a stronger base like piperidine is often added to accelerate the initial deprotonation step, thereby increasing the overall reaction rate.[11] However, its concentration must be carefully controlled to prevent undesired side reactions.

The reaction's stereochemical outcome is typically the thermodynamically more stable (E)-isomer, driven by the equilibration of intermediates during the reaction.[5]

Chapter 3: Experimental Protocol - A Self-Validating Workflow

This protocol is adapted from established and validated procedures for the synthesis of furylacrylic acid and its derivatives.[2][6][7]

Materials and Reagents

CompoundCAS NumberMolecular Wt. ( g/mol )M.P. (°C)B.P. (°C)Hazards
5-Methylfurfural620-02-0110.11-28187Irritant
Malonic Acid141-82-2104.06135-137decomposesHarmful, Irritant
Pyridine110-86-179.10-42115Flammable, Toxic
Piperidine110-89-485.15-9106Flammable, Toxic
Hydrochloric Acid (conc.)7647-01-036.46-26110Corrosive

Experimental Workflow Diagram

G start Start setup 1. Assemble Apparatus (Flask, Condenser, Heat Source) start->setup charge 2. Charge Reactants (5-Methylfurfural, Malonic Acid, Pyridine, Piperidine) setup->charge react 3. Heat Reaction (e.g., 95-100°C, 2-3 hours) charge->react workup 4. Work-up (Cool, Dilute with H₂O, Acidify with HCl) react->workup isolate 5. Isolate Crude Product (Vacuum Filtration, Wash with cold H₂O) workup->isolate purify 6. Purify Product (Recrystallization from Dilute Ethanol) isolate->purify analyze 7. Characterize (MP, NMR, IR) purify->analyze end End analyze->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 5-methylfurfural (11.0 g, 0.10 mol).

  • Charging Reagents: To the flask, add malonic acid (12.5 g, 0.12 mol, 1.2 equivalents). To this mixture, add 30 mL of pyridine, followed by the cautious addition of piperidine (0.4 mL, ~0.004 mol) as a catalyst.

  • Reaction Execution: Heat the reaction mixture in a pre-heated water bath or oil bath maintained at 95-100°C.[12] Stir the mixture vigorously. The reaction is typically complete within 2.5 to 3 hours, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Precipitation: After the reaction is complete, allow the dark mixture to cool to room temperature. Pour the reaction mixture slowly and with stirring into a beaker containing 100 mL of cold water. Cautiously acidify the aqueous solution by the slow addition of concentrated hydrochloric acid (approx. 20-25 mL) until the pH is ~2. The product will precipitate as a solid.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold water (3 x 50 mL) to remove residual pyridine hydrochloride and unreacted malonic acid.

  • Purification: The crude product can be purified by recrystallization. A convenient procedure is to dissolve the solid in a minimum amount of hot 50% aqueous ethanol, treat with activated charcoal if necessary, filter while hot, and allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.[6]

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 50-60°C to a constant weight. The expected yield of this compound is typically in the range of 85-95%.

Chapter 4: Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

  • Melting Point: Pure this compound should have a distinct melting point.

  • Spectroscopic Analysis:

    • ¹H NMR: The spectrum should show characteristic signals for the furan ring protons, the vinylic protons of the acrylic acid moiety (with a large coupling constant, J ≈ 15-16 Hz, confirming the trans or 'E' configuration), the methyl group protons, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: The carbon spectrum will confirm the presence of all 8 unique carbon atoms, including the carbonyl carbon of the carboxylic acid, the olefinic carbons, and the carbons of the 5-methylfuran ring.[13]

    • Infrared (IR) Spectroscopy: Key vibrational bands to identify include a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1680-1710 cm⁻¹) for the carboxylic acid, a C=C stretch (~1620-1640 cm⁻¹), and characteristic furan ring vibrations.

Conclusion

The Knoevenagel-Doebner condensation of 5-methylfurfural with malonic acid is a highly efficient, reliable, and robust method for the synthesis of this compound. The procedure detailed in this guide provides a clear, step-by-step workflow that is grounded in established chemical principles and validated protocols. By understanding the underlying mechanism and paying careful attention to the experimental parameters, researchers can confidently produce this valuable furan-based building block in high yield and purity, paving the way for further exploration in drug discovery and materials science.

References

  • Wikipedia. Perkin reaction. [Link]

  • Organic Syntheses. Furylacrylic acid. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Indian Academy of Sciences. PREPARATION OF /3,2-FURYL ACRYLIC ACID. [Link]

  • JieJackLi. Perkin Reaction. [Link]

  • ResearchGate. Knoevenagel condensation between 5-substituted-2-furaldehydes and malonic acid catalyzed by piperidinium acetate. [Link]

  • Avens Publishing Group. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

  • L.S. College, Muzaffarpur. Knoevenagel condensation. [Link]

  • ResearchGate. Synthesis of α-furylacrylic acid. [Link]

  • Organic Syntheses. 5-methylfurfural. [Link]

  • Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

  • Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

  • National Center for Biotechnology Information. Highly Efficient Biobased Synthesis of Acrylic Acid. [Link]

  • ResearchGate. ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. [Link]

  • National Center for Biotechnology Information. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • PrepChem.com. Synthesis of 2-furyl acrylic acid. [Link]

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (2E)-3-(5-methyl-2-furyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The "Why" Behind the "How"

In modern drug discovery and materials science, the journey from a promising molecular structure to a viable product is paved with data. Understanding a compound's fundamental physicochemical properties is not merely a box-checking exercise; it is the foundational grammar upon which the story of its efficacy, safety, and processability is written.[1][2][3] Properties like solubility, acidity (pKa), and stability dictate everything from bioavailability in a biological system to the feasibility of large-scale synthesis.[4][5] This guide is structured not as a rigid data sheet, but as a logical progression of inquiry. We begin with the compound's identity, move to its behavior in solution and under thermal stress, dissect its electronic and vibrational character through spectroscopy, and conclude with a crucial discussion on its chemical stability. Each section provides not only the data but also the field-proven methodologies for its validation, reflecting a philosophy of self-validating systems essential for robust scientific outcomes.

Molecular Identity and Structural Attributes

(2E)-3-(5-methyl-2-furyl)acrylic acid is a derivative of acrylic acid featuring a 5-methyl-substituted furan ring. This structure confers a unique combination of properties: the carboxylic acid group provides a handle for salt formation and hydrogen bonding, while the conjugated system of the furan ring, the vinylic double bond, and the carbonyl group dictates its spectroscopic behavior and influences its electronic properties.

PropertyValueSource
Molecular Formula C₈H₈O₃PubChem CID: 766922[6]
Molecular Weight 152.15 g/mol PubChem CID: 766922[6]
CAS Number 14779-25-0PubChem CID: 766922[6]
Canonical SMILES CC1=CC=C(O1)C=CC(=O)OPubChem CID: 766922[6]
Common Synonyms (E)-3-(5-methylfuran-2-yl)acrylic acidN/A

Solubility Profile: A Gateway to Bioavailability and Formulation

Solubility is a critical determinant of a drug candidate's fate, influencing its absorption and distribution.[3] While specific quantitative data for this compound is not extensively published, we can infer its behavior based on its structural components and data from its parent compound, 3-(2-furyl)acrylic acid. The latter has an aqueous solubility of approximately 2000 mg/L at 20°C.[7] The addition of a methyl group to the furan ring slightly increases the molecule's lipophilicity, which is expected to decrease its aqueous solubility marginally. The compound is anticipated to be soluble in polar organic solvents like ethanol, methanol, DMSO, and acetone, and less soluble in nonpolar solvents such as hexane.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method remains the gold standard for determining thermodynamic equilibrium solubility due to its robustness and direct measurement approach.

Causality: The core principle is to allow a surplus of the solid compound to reach equilibrium with the solvent, creating a saturated solution. By measuring the concentration of the compound in the filtered solution, we directly determine its solubility limit under the specified conditions.[8]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved. A mechanical shaker or rotator is used for consistent agitation.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the analyte.[9]

  • Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known concentrations of the compound.[9]

  • Reporting: Express the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation cluster_quant Quantification A Add Excess Solid to Solvent B Agitate at Constant Temp (24-48h) A->B Start Equilibration C Centrifuge & Filter B->C Attain Equilibrium D Dilute Filtrate C->D Obtain Saturated Solution E Analyze via HPLC-UV D->E F Calculate vs. Standards E->F G Final Solubility Value F->G Report Result (e.g., mg/mL)

Caption: Workflow for Shake-Flask Solubility Determination.

Melting Point: An Indicator of Purity and Lattice Energy

The melting point is a fundamental thermal property that provides insights into the purity and crystalline nature of a compound. A sharp melting range is indicative of high purity.[10] For the parent compound, 3-(2-furyl)acrylic acid, a melting point of 139-141°C is reported.[11] The methyl-substituted derivative is expected to have a slightly different melting point due to changes in molecular weight and crystal packing forces.

Experimental Protocol: Capillary Melting Point Determination

This is a standard, pharmacopeia-recognized method for determining the melting range of a crystalline solid.[12][13]

Causality: The method relies on controlled heating of a finely powdered sample packed into a capillary tube. The temperatures at which the substance first begins to liquefy (initial melting point) and fully becomes a liquid (final melting point) define the melting range.[14]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle to achieve a uniform, fine powder.[12]

  • Capillary Loading: Tamp the open end of a glass capillary tube into the powdered sample several times. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed bottom, aiming for a compact column of 2-4 mm in height.

  • Measurement:

    • Place the loaded capillary into the heating block of a calibrated melting point apparatus.

    • Perform a rapid preliminary heating (e.g., 10-20 °C/min) to determine an approximate melting temperature.

    • Allow the apparatus to cool.

    • Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point.

    • Decrease the heating rate to a slow, controlled ramp (1-2 °C/min) to allow for thermal equilibrium.[10]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1-T2. For a pure compound, this range is typically narrow (0.5-1.5 °C).

Acidity Constant (pKa): Governing Ionization and Behavior

The pKa value is the negative logarithm of the acid dissociation constant and is a quantitative measure of a compound's acidity. For an acrylic acid, it describes the equilibrium between the protonated carboxylic acid (R-COOH) and the deprotonated carboxylate (R-COO⁻). This parameter is paramount as it governs the compound's charge state at a given pH, which in turn profoundly affects its solubility, permeability across biological membranes, and interaction with target receptors.[4]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[15][16]

Causality: The method involves monitoring the pH of a solution of the compound as a titrant (a strong base, like NaOH, for an acidic analyte) is added incrementally. The pKa corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal (the half-equivalence point). This point is identified from the inflection point of the resulting pH vs. volume titration curve.[17]

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard pH buffers (e.g., pH 4.0, 7.0, 10.0).[17]

  • Sample Preparation: Accurately weigh and dissolve a precise amount of this compound in a known volume of deionized, carbonate-free water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 1-10 mM).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Purge the solution with an inert gas (e.g., nitrogen) to eliminate dissolved CO₂. Immerse the calibrated pH electrode and the tip of a calibrated burette containing a standardized strong base (e.g., 0.1 M NaOH).

  • Titration: Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value and the total volume of titrant added.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is found at the steepest point of the curve (the maximum of the first derivative, d(pH)/dV). The pKa is the pH value at the half-equivalence point (V/2). For higher accuracy, Gran plots or second-derivative plots can be used to precisely locate the equivalence point.[18]

  • Validation: Perform a minimum of three independent titrations to ensure the reliability of the determined pKa value.[17]

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides invaluable information about the compound's structure, purity, and electronic properties.

UV-Visible Spectroscopy

The extended π-conjugated system in this compound, encompassing the furan ring, the alkene double bond, and the carbonyl group, makes it a strong chromophore. UV-Vis spectroscopy is ideal for studying such systems.[19][20] The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is relatively small, allowing for the absorption of photons in the UV region.[21][22] The wavelength of maximum absorbance (λmax) is a characteristic feature of this chromophore.

Expected Profile: A strong π → π* transition is expected, likely in the 250-350 nm range. The exact λmax and molar absorptivity (ε) are dependent on the solvent.

Experimental Protocol: UV-Vis Spectrum Acquisition

  • Solution Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Create a series of dilutions to a final concentration that gives an absorbance reading between 0.2 and 1.0 for optimal accuracy.

  • Instrument Setup: Use a calibrated dual-beam spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as the blank and record a baseline correction.

  • Measurement: Rinse and fill a matched quartz cuvette with the sample solution. Place it in the sample holder and scan a range of wavelengths (e.g., 200-400 nm).

  • Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration is known precisely, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

G cluster_structure cluster_concept cluster_result Structure Furan Ring C=C Bond C=O Bond Concept Extended π-Conjugation Small HOMO-LUMO Gap Structure:f0->Concept:f0 forms Structure:f1->Concept:f0 Structure:f2->Concept:f0 Concept:f0->Concept:f1 leads to Result Photon Absorption (UV Range) Characteristic λmax Concept:f1->Result:f0 allows Result:f0->Result:f1 observed as

Caption: Relationship between conjugation and UV-Vis absorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule.

Expected ¹H NMR Signals:

  • Carboxylic Acid (-COOH): A broad singlet, typically >10 ppm.

  • Vinylic Protons (-CH=CH-): Two doublets (trans coupling, J ≈ 15-18 Hz), likely in the 6.0-8.0 ppm range.

  • Furan Protons: Two doublets in the aromatic region (6.0-7.5 ppm).

  • Methyl Protons (-CH₃): A singlet around 2.0-2.5 ppm.

Expected ¹³C NMR Signals:

  • Carbonyl Carbon (-C=O): Signal in the 165-175 ppm range.

  • Vinylic & Furan Carbons: Multiple signals between 110-150 ppm.

  • Methyl Carbon (-CH₃): A signal in the 10-20 ppm range.

Experimental Protocol: NMR Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). Chloroform-d is a common starting point for many organic compounds.[23]

  • Sample Weighing: Accurately weigh 5-20 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) directly into a clean, dry vial.[24]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent.[24] Gently vortex or sonicate to ensure complete dissolution. The solution must be homogeneous and free of any solid particles.[23]

  • Filtration & Transfer: Filter the solution through a pipette plugged with glass wool directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.

  • Analysis: Cap the tube, wipe it clean, and insert it into the NMR spectrometer. Acquire the spectrum using standard parameters, which will be optimized (shimming, locking) by the instrument.

Stability Considerations

The stability of a drug candidate under various conditions (pH, light, temperature) is a critical parameter. The furan moiety, while aromatic, can be susceptible to degradation, particularly under strongly acidic conditions which can lead to ring-opening reactions.[25][26] The electron-donating methyl group and the electron-withdrawing acrylic acid substituent will modulate the reactivity of the furan ring.

Key Stability Concerns:

  • Acidic Conditions: Potential for hydrolysis and polymerization.

  • Oxidative Stress: The furan ring can be susceptible to oxidation.

  • Photostability: The extended conjugated system may be sensitive to degradation upon exposure to UV light.

A systematic stability study would involve subjecting solutions of the compound to stressed conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, light exposure) over time and monitoring the appearance of degradation products and the disappearance of the parent compound by a stability-indicating HPLC method.

G cluster_factors cluster_products center (2E)-3-(5-methyl-2-furyl) acrylic acid RingOpen Ring Opening center->RingOpen Polymer Polymerization center->Polymer Oxidized Oxidized Products center->Oxidized Acid Strong Acid (H+) Acid->RingOpen Acid->Polymer Light UV Light (hν) Light->Polymer Oxidant Oxidizing Agents Oxidant->Oxidized

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (2E)-3-(5-methyl-2-furyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of (2E)-3-(5-methyl-2-furyl)acrylic acid

This compound is a derivative of acrylic acid and furan, two important chemical scaffolds. The furan ring is a common motif in biologically active molecules, while the α,β-unsaturated carboxylic acid functionality is a versatile Michael acceptor and a precursor for various chemical transformations. The (2E) stereochemistry of the acrylic acid moiety imparts specific conformational properties that influence its reactivity and biological interactions. Accurate structural characterization via NMR spectroscopy is paramount for confirming the identity, purity, and stereochemistry of this and related compounds.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding of its spectral features. The causality behind the predicted chemical shifts and coupling constants will be explained through an analysis of electronic effects and molecular geometry.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of data from similar compounds such as 2-methylfuran, 3-(2-furyl)acrylic acid, and other substituted furan and acrylic acid derivatives.[1][2][3][4]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
6.20 - 6.30DoubletJαβ = 15.5 - 16.01H
7.35 - 7.45DoubletJαβ = 15.5 - 16.01H
H36.55 - 6.65DoubletJ34 = 3.0 - 3.51H
H46.15 - 6.25DoubletJ34 = 3.0 - 3.51H
-CH₃2.30 - 2.40Singlet-3H
-COOH12.0 - 12.5Broad Singlet-1H
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
Carbon LabelPredicted Chemical Shift (δ, ppm)DEPT-135
118 - 122CH (positive)
130 - 135CH (positive)
C2150 - 155C (absent)
C3115 - 120CH (positive)
C4108 - 112CH (positive)
C5155 - 160C (absent)
-CH₃13 - 15CH₃ (positive)
-COOH167 - 170C (absent)

Spectral Interpretation and Rationale

The predicted chemical shifts are grounded in the fundamental principles of NMR spectroscopy, considering the electronic effects of the substituents on both the furan ring and the acrylic acid chain.

¹H NMR Spectrum Analysis
  • Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet in the downfield region (12.0 - 12.5 ppm).[5] Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In a protic solvent like D₂O, this signal would disappear due to H-D exchange.[6]

  • Vinyl Protons (Hα and Hβ): The protons on the acrylic double bond are expected to appear as doublets. The large coupling constant (Jαβ = 15.5 - 16.0 Hz) is characteristic of a trans relationship between these two protons, confirming the (2E) stereochemistry.[7] Hβ is deshielded relative to Hα due to its proximity to the furan ring and the anisotropic effect of the conjugated system.

  • Furan Protons (H3 and H4): The furan ring protons are expected to appear as two doublets. The coupling constant (J34) is typically around 3.0 - 3.5 Hz for adjacent protons on a furan ring.[8] H3 is predicted to be slightly downfield from H4 due to the deshielding effect of the adjacent acrylic acid group.

  • Methyl Protons (-CH₃): The methyl group protons at the 5-position of the furan ring are expected to appear as a sharp singlet at approximately 2.30 - 2.40 ppm.[3]

¹³C NMR Spectrum Analysis
  • Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected in the downfield region of the spectrum, typically between 167 and 170 ppm.[5][9]

  • Vinyl Carbons (Cα and Cβ): These sp² hybridized carbons will appear in the olefinic region. Cβ is expected to be further downfield than Cα due to its direct attachment to the furan ring.

  • Furan Carbons (C2, C3, C4, and C5): The furan ring carbons have characteristic chemical shifts. C2 and C5, being attached to substituents, are quaternary and will appear further downfield. C3 and C4 are protonated carbons and will appear more upfield. The methyl group at C5 and the acrylic acid group at C2 will influence the precise chemical shifts of all furan carbons.

  • Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region of the spectrum, around 13 - 15 ppm.

Experimental Protocols

To obtain high-quality NMR spectra for this compound, the following experimental protocols are recommended.

Sample Preparation
  • Weigh approximately 10-15 mg of the purified solid sample for ¹H NMR and 50-75 mg for ¹³C NMR.[2][10]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable -COOH proton.[11]

  • Transfer the solution into a 5 mm NMR tube.[10]

  • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

NMR Data Acquisition

A standard suite of 1D and 2D NMR experiments should be performed on a spectrometer with a field strength of 400 MHz or higher to ensure good signal dispersion.

  • ¹H NMR: A standard single-pulse experiment.

  • ¹³C NMR: A proton-decoupled experiment to obtain singlets for all carbon signals.

  • DEPT-135: This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will show as negative peaks. Quaternary carbons are not observed.[12][13][14]

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that reveals proton-proton couplings. Cross-peaks will appear between coupled protons (e.g., Hα and Hβ; H3 and H4).[15][16]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that shows correlations between protons and the carbons they are directly bonded to. This is essential for unambiguously assigning the protonated carbons.[15][17]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to three bonds. This is invaluable for identifying quaternary carbons and piecing together the molecular skeleton.

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using Graphviz, illustrate the molecular structure with atom numbering and the expected key correlations from COSY and HMBC experiments.

molecular_structure C2 C2 C3 C3 C2->C3 C_beta C2->C_beta C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 O_furan O C5->O_furan C_ch3 CH₃ C5->C_ch3 O_furan->C2 H_beta C_beta->H_beta C_alpha C_beta->C_alpha H_alpha C_alpha->H_alpha C_cooh C=O C_alpha->C_cooh O_cooh OH C_cooh->O_cooh H_cooh H O_cooh->H_cooh

Caption: Molecular structure of this compound with atom numbering.

nmr_correlations cluster_cosy COSY Correlations (¹H-¹H) cluster_hmbc Key HMBC Correlations (¹H-¹³C) H_alpha H_alpha H_beta H_beta H_alpha->H_beta Jαβ C_cooh C_cooh H_alpha->C_cooh C_beta C_beta H_alpha->C_beta C2 C2 H_beta->C2 C4 C4 H_beta->C4 H3 H3 H4 H4 H3->H4 J34 H3->C2 C5 C5 H3->C5 H4->C2 H4->C5 CH3 CH3 CH3->C4 CH3->C5

Caption: Predicted key COSY and HMBC correlations for structural elucidation.

Conclusion

This technical guide provides a robust, scientifically-grounded prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental NMR principles, a detailed spectral assignment has been presented. The inclusion of a comprehensive experimental protocol and visual aids for understanding structural correlations aims to equip researchers with the necessary knowledge for the structural elucidation of this and related compounds. The self-validating nature of the proposed multi-technique NMR approach (1D and 2D experiments) ensures a high degree of confidence in the determined structure.

References

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An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of (2E)-3-(5-methyl-2-furyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2E)-3-(5-methyl-2-furyl)acrylic acid is a furan-containing α,β-unsaturated carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. Its conjugated system, comprising a furan ring and an acrylic acid moiety, imparts unique chemical and electronic properties. Accurate structural elucidation and purity assessment are paramount for its application in any field. This technical guide provides a comprehensive framework for the definitive characterization of this molecule using two cornerstone analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS).

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, outlines self-validating protocols, and provides a roadmap for interpreting the spectral data. The complementary nature of FTIR, which identifies functional groups, and MS, which provides molecular weight and fragmentation information, offers a powerful synergy for unambiguous structural confirmation.

Part 1: Molecular Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides a distinct molecular "fingerprint" by probing the vibrational modes of chemical bonds.[1][2] For this compound, FTIR is indispensable for confirming the presence of key functional groups: the carboxylic acid, the carbon-carbon double bond, and the furan ring system.

Core Principle & Experimental Rationale

The FTIR instrument passes infrared radiation through a sample; specific frequencies are absorbed, corresponding to the vibrational energies of the bonds within the molecule.[2] The resulting spectrum of absorbance versus wavenumber is unique to the compound's structure. Our choice of the Attenuated Total Reflectance (ATR) sampling technique is based on its simplicity and minimal sample preparation, making it ideal for the solid, powdered form of this acid.[3][4]

Detailed Experimental Protocol: ATR-FTIR
  • Instrument Preparation: Ensure the Agilent Cary 630 FTIR or a comparable instrument is powered on and has completed its startup diagnostics.[4]

  • Background Scan: Clean the ATR diamond crystal with isopropyl alcohol and a lint-free wipe. Record a background spectrum to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Application: Place a small amount (approx. 1-2 mg) of crystalline this compound onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the integrated press to ensure firm contact between the sample and the crystal. Good contact is critical for a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline-corrected and normalized for analysis.

FTIR Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Analysis A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Solid Sample B->C D Apply Pressure C->D E Scan Sample (32 scans, 4 cm⁻¹ resolution) D->E F Perform Baseline Correction E->F G Identify Characteristic Absorption Bands F->G H Compare with Reference Data G->H caption FTIR Analysis Workflow via ATR

Caption: Workflow for FTIR analysis using the ATR method.

Spectral Interpretation and Data Summary

The structure of this compound contains several diagnostic functional groups. The conjugation between the furan ring, the C=C double bond, and the carboxylic acid's C=O group will shift the absorption frequencies to lower wavenumbers compared to their non-conjugated counterparts.[5][6]

Table 1: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) RangeVibrational ModeFunctional GroupExpected Appearance
3300 - 2500O-H stretchCarboxylic AcidVery broad, strong band
~3120=C-H stretchFuran RingWeak to medium
~3050=C-H stretchAlkeneWeak to medium
2980 - 2850C-H stretchMethyl GroupWeak to medium
~1690 - 1670C=O stretchα,β-Unsaturated Carboxylic AcidStrong, sharp
~1625C=C stretchConjugated AlkeneMedium, sharp
~1580 & ~1470C=C stretchFuran RingMedium, sharp
~1420O-H bendCarboxylic AcidMedium, broad
~1250C-O stretchCarboxylic AcidStrong
~965=C-H bend (out-of-plane)trans-AlkeneStrong, characteristic
  • O-H Stretch (3300-2500 cm⁻¹): The most prominent feature will be a very broad absorption band due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[5][6][7]

  • C=O Stretch (~1680 cm⁻¹): The carbonyl stretch is expected at a lower frequency than a saturated carboxylic acid (~1710 cm⁻¹) due to conjugation with the furan and alkene systems.[6][7][8]

  • C=C Stretches (~1625 cm⁻¹ and ring modes): Two distinct C=C stretching bands are anticipated: one for the acrylic double bond and at least one for the furan ring vibrations.

  • trans C-H Bend (~965 cm⁻¹): The presence of a strong band around 965 cm⁻¹ is highly diagnostic for the (E) or trans configuration of the double bond.

Part 2: Structural Elucidation by Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.[10][11] Electron Ionization (EI) is selected as the ionization method due to its ability to induce reproducible and extensive fragmentation, which is highly useful for structural elucidation of small organic molecules.[12][13][14]

Core Principle & Experimental Rationale

In EI-MS, high-energy electrons bombard the sample molecule, ejecting an electron to form a positively charged molecular ion (M⁺•).[11][14] This ion is energetically unstable and breaks apart into smaller, charged fragment ions and neutral radicals. The mass analyzer separates these ions based on their m/z, and the detector records their relative abundance. The resulting mass spectrum is a plot of relative intensity versus m/z.

Detailed Experimental Protocol: GC-EI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent like methanol or ethyl acetate.

  • GC Separation (Optional but Recommended): Inject 1 µL of the solution into a Gas Chromatograph (GC) to ensure sample purity and introduce it into the MS. A typical column would be a non-polar DB-5 or equivalent.

  • Ionization: The sample enters the EI source, where it is bombarded with electrons at a standard energy of 70 eV.[14]

  • Mass Analysis: The resulting ions are accelerated into a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: The detector records the abundance of ions across a specified mass range (e.g., m/z 40-200).

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula of this compound is C₈H₈O₃, with a monoisotopic mass of 152.0473 g/mol .

  • Molecular Ion (M⁺•): A distinct peak is expected at m/z 152 . This peak confirms the molecular weight of the compound.

  • Key Fragmentation Pathways: The energetically unstable molecular ion will fragment at its weakest points and through pathways that form stable ions or neutral losses. The furan ring and carboxylic acid group are key sites for fragmentation.[10][15][16]

Table 2: Predicted Fragment Ions for this compound

m/zProposed Fragment StructureNeutral LossMechanistic Note
135[M - OH]⁺•OH (17 Da)α-cleavage at the carboxyl group.
124[M - CO]⁺•CO (28 Da)Decarbonylation, common for furan systems.[15]
108[M - CO₂]⁺•CO₂ (44 Da)Decarboxylation of the molecular ion.
107[M - COOH]⁺•COOH (45 Da)Cleavage of the entire carboxyl group.
95[C₅H₃O-CH₂]⁺-Likely from fragmentation of the furan ring system.
81[C₅H₅O]⁺-Formation of a stable furfuryl-type cation.[17]
45[COOH]⁺C₇H₇O (107 Da)Carboxyl fragment.
Proposed Fragmentation Pathway Diagram

Fragmentation_Pathway M [C₈H₈O₃]⁺• Molecular Ion m/z = 152 F1 [C₈H₇O₂]⁺ m/z = 135 M->F1 - •OH F2 [C₇H₅O]⁺ m/z = 107 M->F2 - •COOH F4 [C₇H₈O]⁺• m/z = 108 M->F4 - CO₂ F3 [C₅H₅O]⁺ m/z = 81 F2->F3 - C₂H₂ caption Proposed EI Fragmentation Pathway

Caption: Key fragmentation steps for this compound in EI-MS.

Part 3: Data Synthesis and Conclusion

The true analytical power lies in the synthesis of data from both FTIR and mass spectrometry.

  • FTIR confirms the presence of the α,β-unsaturated carboxylic acid and furan moieties through their characteristic vibrational bands.

  • MS confirms the molecular weight (m/z 152) and provides a fragmentation pattern consistent with the proposed structure. For example, the loss of 45 Da (•COOH) to give a peak at m/z 107 strongly supports the presence of a carboxylic acid attached to the main furan-alkene framework.

Together, these techniques provide an unambiguous, self-validating confirmation of the identity and structure of this compound. This dual-spectroscopic approach is a robust methodology for quality control in synthesis, purity assessment for drug development, and characterization of novel materials derived from this versatile compound.

References

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Linstrom, P.J., & Mallard, W.G. (Eds.). (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data, 46(5), 1059-1063. Available from: [Link]

  • Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(7), 2664-2668. Available from: [Link]

  • LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Smith, B. C. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

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A Technical Guide to the Solubility of (2E)-3-(5-methyl-2-furyl)acrylic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (2E)-3-(5-methyl-2-furyl)acrylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers practical methodologies for experimental determination, and provides insights into solvent selection for various applications.

Introduction: Understanding this compound

This compound is a derivative of furanacrylic acid, a class of organic compounds that has garnered interest in medicinal chemistry and materials science. The presence of the furan ring, the acrylic acid moiety, and the methyl group imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity, all of which intricately influence its solubility in different media. A thorough understanding of its solubility is paramount for its application in drug formulation, chemical synthesis, and material science, as it directly impacts bioavailability, reaction kinetics, and product purity.

Theoretical Framework for Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. The solubility of a solid in a liquid is governed by the intermolecular forces between the solute and the solvent. For this compound, the key structural features determining its solubility are:

  • The Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests good solubility in polar, protic solvents.

  • The Furan Ring: This heterocyclic aromatic ring contributes to the molecule's overall polarity and can engage in π-π stacking interactions.

  • The Ethylene Group (-CH=CH-): This nonpolar component adds to the molecule's lipophilicity.

  • The Methyl Group (-CH3): This nonpolar group further enhances the lipophilic character of the molecule.

Physicochemical Properties

While specific experimental data for this compound is limited, we can infer its properties from its parent compound, 3-(2-furyl)acrylic acid.

PropertyValue (for 3-(2-furyl)acrylic acid)Reference
Molecular Weight138.12 g/mol [1]
Melting Point143 °C[2]
Boiling Point286 °C (estimated)[2]
logP (o/w)1.204 (estimated)[2]
Water Solubility2000 mg/L at 20 °C[2][3]

The methyl group in this compound will slightly increase its molecular weight and is expected to decrease its polarity and water solubility, while increasing its solubility in nonpolar organic solvents compared to the parent compound.

Hansen Solubility Parameters (HSP)

Predicted Solubility of this compound in Common Organic Solvents

Based on the theoretical principles discussed, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents.

SolventPolarity IndexPredicted SolubilityRationale
Polar Protic Solvents
Methanol5.1HighThe carboxylic acid group can form strong hydrogen bonds with methanol.
Ethanol4.3HighSimilar to methanol, ethanol is a good hydrogen bonding partner.
Polar Aprotic Solvents
Acetone5.1Moderate to HighThe polar carbonyl group of acetone can interact with the polar parts of the solute.
Ethyl Acetate4.4ModerateOffers a balance of polar and nonpolar characteristics.
Dichloromethane3.1ModerateA good solvent for many organic compounds due to its ability to dissolve a range of polarities.[3]
Nonpolar Solvents
Toluene2.4Low to ModerateThe aromatic ring of toluene can interact with the furan ring of the solute via π-π stacking.
Hexane0.1LowThe nonpolar nature of hexane makes it a poor solvent for the polar carboxylic acid.

Experimental Determination of Solubility

To obtain accurate quantitative data, experimental determination of solubility is essential. The following sections detail two widely accepted methods.

The Shake-Flask Method

The shake-flask method is a robust and widely used technique for determining thermodynamic solubility[2][6][9][10][11].

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed flask. The presence of excess solid is crucial to ensure that equilibrium is reached[6].

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A rotary shaker set at a consistent RPM is recommended[6].

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, the supernatant can be centrifuged or filtered through a syringe filter (e.g., 0.45 µm PTFE).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Shake_Flask_Method A Add excess solute to solvent B Equilibrate at constant temperature (24-72 hours) A->B Agitation C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Quantify solute concentration (UV-Vis/HPLC) C->D Clear Supernatant E Calculate Solubility D->E

Caption: Workflow for the shake-flask solubility determination method.

Potentiometric Titration for Acidic Compounds

For ionizable compounds like this compound, potentiometric titration offers a precise method to determine intrinsic solubility[12][13][14][15]. This method is particularly useful for determining the pH-dependent solubility profile.

  • Sample Preparation: Prepare a saturated solution of this compound in the chosen solvent system (often an aqueous-organic mixture).

  • Titration Setup: Place the saturated solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH). Record the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point of the titration can be used to determine the concentration of the dissolved acid, which corresponds to its solubility at that specific pH. By performing titrations at different starting concentrations, the intrinsic solubility can be determined[12][13][14].

Potentiometric_Titration cluster_0 Experimental Setup cluster_1 Measurement & Analysis Saturated Solution Saturated Solution Titration Curve (pH vs. Volume) Titration Curve (pH vs. Volume) Saturated Solution->Titration Curve (pH vs. Volume) Standardized Titrant (NaOH) Standardized Titrant (NaOH) Standardized Titrant (NaOH)->Titration Curve (pH vs. Volume) Calibrated pH Electrode Calibrated pH Electrode Calibrated pH Electrode->Titration Curve (pH vs. Volume) Equivalence Point Determination Equivalence Point Determination Titration Curve (pH vs. Volume)->Equivalence Point Determination Solubility Calculation Solubility Calculation Equivalence Point Determination->Solubility Calculation

Caption: Logical flow for determining solubility via potentiometric titration.

Method Validation in Solubility Studies

For the data to be considered reliable, the analytical methods used for quantification must be validated. Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Ensuring these parameters meet the acceptance criteria of guidelines such as those from the International Council for Harmonisation (ICH) is crucial for the integrity of the solubility data.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature, a strong understanding of its chemical structure and the principles of solubility allows for informed predictions. For definitive data, the experimental methods outlined in this guide, particularly the shake-flask method coupled with a validated analytical technique, are recommended. The information presented herein serves as a valuable resource for scientists and researchers working with this compound, enabling them to make judicious solvent choices for their specific applications.

References

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • The Good Scents Company. (n.d.). furyl acrylic acid. Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers. Retrieved from [Link]

  • PubChem. (n.d.). 2-Furanacrylic acid. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Kühn, S., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515. Retrieved from [Link]

  • Scite. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • PubChem. (n.d.). 3-(5-Methyl-furan-2-YL)-acrylic acid. Retrieved from [Link]

  • Park, K. (2000). Hansen Solubility Parameters.
  • ResearchGate. (n.d.). Table 2. Hansen solubility parameters and polymer-solvent distance. Retrieved from [Link]

  • Solubility of Things. (n.d.). Validation of Analytical Methods. Retrieved from [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

  • ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Retrieved from [Link]

  • Science.gov. (n.d.). potentiometric ph titrations. Retrieved from [Link]

  • PubChem. (n.d.). 3-(5-Nitro-2-furyl)acrylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-Cyano-3-(2-furanyl)acrylate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). furfural acetone. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 11.2: Potentiometric Methods. Retrieved from [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Designer Solvent Blends. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Method development and validation for dissolution testings.
  • PubChem. (n.d.). 2-Furanacrylic acid. Retrieved from [Link]

  • ChemBK. (2024). (2-Furyl)acrylic acid. Retrieved from [Link]

  • PubMed. (2012). Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies. Retrieved from [Link]

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A Technical Guide to the Preliminary Biological Activity Screening of Furan-Based Acrylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Furan Scaffold in Modern Drug Discovery

The furan ring, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic characteristics and versatile reactivity have established it as a privileged scaffold in the development of a multitude of therapeutic agents.[1][2] Furan derivatives have demonstrated a vast spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.[3][4][5] Specifically, the incorporation of an acrylic acid moiety onto the furan nucleus creates a class of compounds—furan-based acrylic acids—with significant potential for biological activity, stemming from the combined functionalities of the heterocyclic ring and the α,β-unsaturated carbonyl system.

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the initial phases of evaluating these promising compounds. It moves beyond a simple recitation of protocols to offer a rationale-driven approach, explaining the causality behind experimental choices and ensuring that each described methodology functions as a self-validating system for generating reliable, reproducible data.

Chapter 1: Synthesis and Characterization

The journey of screening begins with the synthesis of the target molecules. Furan-based acrylic acids, such as 3-(furan-2-yl)propenoic acid, are commonly synthesized via condensation reactions. A well-established method involves the condensation of furan-2-carbaldehyde (furfural) with malonic acid in the presence of a base like pyridine.[6] Variations on this theme, including reactions with substituted furfurals and different activating acids (Brønsted or Lewis acids), allow for the generation of a diverse library of derivatives for screening.[7]

Following synthesis, rigorous purification and characterization are paramount. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis are essential to confirm the structure and purity of each compound before proceeding to biological evaluation. Impurities can confound screening results, leading to false positives or inaccurate potency measurements.

G cluster_synthesis Synthesis & Preparation cluster_screening Biological Screening Cascade S1 Starting Materials (e.g., Furfural, Malonic Acid) S2 Chemical Synthesis (e.g., Condensation Reaction) S1->S2 S3 Purification (e.g., Crystallization, Chromatography) S2->S3 S4 Structural Characterization (NMR, MS, etc.) S3->S4 S5 Compound Library (Pure, Characterized Molecules) S4->S5 P1 Primary Assays (High-Throughput) S5->P1 Test Compounds P2 Antimicrobial Screening (MIC Determination) P3 Anticancer Screening (Cytotoxicity Assay) P4 Antioxidant Screening (Radical Scavenging) H1 Hit Identification (Active Compounds) T1 Preliminary Toxicity (In Vitro / In Vivo Models) L1 Lead Prioritization

Chapter 2: Antimicrobial Activity Screening

Furan-containing compounds, such as the clinically used nitrofurantoin, have a long history as antimicrobial agents.[1][4] Their mechanism often involves the enzymatic reduction of a functional group (like a nitro group) within bacterial cells, leading to reactive intermediates that damage bacterial DNA or other critical macromolecules.[1] Therefore, a primary screen for antimicrobial activity is a logical and crucial first step.

Core Concept: Minimum Inhibitory Concentration (MIC)

The most informative preliminary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[8][9] A lower MIC value indicates higher potency.[9] The broth microdilution method is a widely accepted, quantitative technique for determining MIC values and is amenable to a 96-well plate format for higher throughput.[10][11]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is designed for determining the MIC of furan-based acrylic acids against bacterial strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Materials and Reagents:

  • Test compounds (furan-based acrylic acids) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (MHB).[12]

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Spectrophotometer or microplate reader.

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into MHB.

    • Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8][13]

  • Compound Dilution Series:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • In well 1, add 100 µL of the test compound at twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum (from Step 1) to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Well 12 receives 50 µL of sterile MHB instead of inoculum.

  • Incubation:

    • Seal the plate and incubate at 37°C for 16-20 hours.[12]

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11] This can be confirmed by measuring the optical density (OD) at 600 nm with a microplate reader.

key [label=<

Legend Test WellsDecreasing Compound Concentration → Positive ControlBacteria + Media (No Compound) Negative ControlMedia Only (No Bacteria)

]; } endom Caption: Visual layout of a single row for a broth microdilution MIC assay.

Data Presentation: Antimicrobial Activity

Summarize the MIC values in a clear, structured table.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
3-aryl-3-(furan-2-yl)propanoic acid derivative646464[7]
Furan Derivative 1>10062.5ND[14]
Furan Derivative 212531.25ND[14]
Ciprofloxacin (Control)0.25-1.00.015-0.12NATypical Range
ND: Not Determined; NA: Not Applicable

Chapter 3: Anticancer Activity Screening

The furan scaffold is present in numerous compounds synthesized and evaluated for their potential as anticancer agents.[1] These molecules can exert cytotoxic effects through diverse mechanisms, including inducing apoptosis, arresting the cell cycle, and inhibiting critical enzymes like tubulin polymerization.[1][15] A primary screen for cytotoxicity against a representative cancer cell line is a fundamental step in evaluating this potential.

Core Concept: The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[16] The principle is based on the reduction of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[17][18] The amount of formazan produced is directly proportional to the number of viable cells.[16] By measuring the absorbance of the solubilized formazan, one can quantify the cytotoxic effect of a compound.

G MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases (in Viable Cells) MTT->Enzyme is reduced by DeadCell Dead/Apoptotic Cells MTT->DeadCell no reaction in Formazan Formazan (Purple, Insoluble) Solubilization Solubilizing Agent (e.g., DMSO, SDS) Formazan->Solubilization is dissolved by Enzyme->Formazan to produce Measurement Measure Absorbance (~570 nm) Solubilization->Measurement leading to

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is optimized for adherent cancer cell lines (e.g., MCF-7 breast cancer) cultured in 96-well plates.[16][19]

Materials and Reagents:

  • Cancer cell line (e.g., MCF-7).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • MTT solution (5 mg/mL in sterile PBS).[20]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Test compounds dissolved in DMSO.

  • Sterile 96-well cell culture plates.

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Perform a cell count and dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/100 µL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[16]

    • Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the furan-based acrylic acids in complete culture medium.

    • After 24 hours, carefully remove the old medium from the wells.

    • Add 100 µL of fresh medium containing the various compound concentrations to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).[16]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[20][21]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.[16]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[20]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[20]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[17][20]

Data Analysis and Presentation

Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of a drug that is required for 50% inhibition of cell viability, is determined by plotting a dose-response curve.

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

CompoundCell LineIC₅₀ (µM)Exposure Time (h)Reference
Furan-based derivative 4MCF-7 (Breast Cancer)4.0648[15][19]
Furan-based derivative 7MCF-7 (Breast Cancer)2.9648[15][19]
Furan-pyridinone 4cKYSE150 (Esophageal)0.655 (µg/mL)48[1]
Staurosporine (Control)MCF-7 (Breast Cancer)~0.0148Typical Range

Chapter 4: Antioxidant Activity Screening

Many furan derivatives exhibit antioxidant properties, which can be attributed to the electron-rich nature of the furan ring and its ability to donate a hydrogen atom to stabilize free radicals.[2][22] This activity is a key component of potential anti-inflammatory and chemopreventive effects.[22]

Core Concept: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to assess the antioxidant capacity of compounds.[23] DPPH is a stable free radical with a deep purple color, showing a characteristic absorbance maximum around 517 nm.[24] When an antioxidant compound donates a hydrogen atom or electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow.[25] The degree of discoloration, measured as a decrease in absorbance, is proportional to the radical scavenging activity of the compound.[25]

Experimental Protocol: DPPH Scavenging Assay

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Methanol or ethanol (spectrophotometric grade).

  • Test compounds dissolved in a suitable solvent.

  • Positive control (e.g., Ascorbic acid or Trolox).[23]

  • 96-well microtiter plates or cuvettes.

  • Spectrophotometer or microplate reader.

Step-by-Step Methodology:

  • DPPH Working Solution Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution is light-sensitive and should be freshly prepared and kept in the dark.[23][25]

  • Reaction Setup:

    • Prepare serial dilutions of the test compounds and the positive control in the chosen solvent.

    • In a 96-well plate, add a defined volume of each sample dilution (e.g., 20 µL).[26]

    • Add the DPPH working solution to each well to initiate the reaction (e.g., 180-200 µL).

    • Include a blank control containing only the solvent and the DPPH solution.

  • Incubation:

    • Mix thoroughly and incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[23][26]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm.[23][24]

Data Analysis and Presentation

The scavenging activity is calculated as the percentage of DPPH inhibition. The IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is a common metric for comparing antioxidant potency.

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

CompoundDPPH Scavenging IC₅₀ (µM)Reference
2-(p-hydroxy phenyl styryl)-furan~40[27]
2-(p-amino phenyl styryl)-furan>150[27]
Ascorbic Acid (Control)~20-50Typical Range

Chapter 5: Preliminary Toxicity Screening

Early assessment of toxicity is essential in the drug development process to identify compounds that may have adverse effects and to de-risk candidates for further development.[28] While comprehensive toxicology studies are conducted later, preliminary in vivo screening can provide valuable early insights.

Core Concept: Acute Toxicity Models

For a preliminary screen, models that are cost-effective, high-throughput, and provide whole-organism data are preferred. The zebrafish (Danio rerio) larva has emerged as a powerful model for in vivo toxicity screening due to its rapid development, optical transparency, and the small amount of compound required.[29][30] Acute toxicity studies in rodents (e.g., mice) are also a standard preclinical step, often used to determine the No Observed Adverse Effect Level (NOAEL).[28][31]

Workflow: General Acute Toxicity Study in Mice

This provides a general overview of an acute toxicity study. All animal procedures must be conducted in accordance with institutional and national ethical guidelines.

  • Animal Acclimation: Healthy mice are acclimated to the laboratory environment.

  • Dosing: Animals are divided into groups, including a control group (vehicle only) and treatment groups receiving different doses of the test compound (e.g., via subcutaneous or oral administration).[31]

  • Observation: Mice are closely monitored for a set period (e.g., 14-21 days) for clinical signs of distress, changes in body weight, and mortality.[28][31]

  • Analysis: At the end of the study, blood samples may be collected for hematology and clinical chemistry analysis. Organs are harvested for histopathological examination to identify any compound-related changes.[31]

The goal is to identify a dose range that is well-tolerated and to flag any potential organ-specific toxicities early in the discovery pipeline.

Conclusion and Future Outlook

The preliminary biological screening of furan-based acrylic acids is a multi-faceted process that requires a logical, stepwise approach. By systematically evaluating antimicrobial, anticancer, and antioxidant activities, researchers can efficiently identify "hit" compounds with promising therapeutic potential. The integration of early-stage toxicity assessment is critical for prioritizing candidates that are not only effective but also safe. The protocols and rationales presented in this guide provide a robust foundation for these initial investigations, paving the way for more advanced preclinical and clinical development of novel furan-based therapeutics.

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An In-depth Technical Guide to the Synthesis and Applications of Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Furan, a five-membered aromatic heterocycle containing an oxygen atom, serves as a fundamental structural motif in a vast array of biologically active compounds and advanced materials.[1][2][3] Its derivatives are integral to medicinal chemistry, polymer science, and agrochemicals, driving significant research interest in their synthesis and functionalization.[4][5][6] This technical guide provides a comprehensive overview of the synthesis and applications of furan derivatives, tailored for researchers, scientists, and professionals in drug development and materials science. The unique electronic and steric properties of the furan ring, often acting as a bioisostere for phenyl groups, make it a valuable scaffold for optimizing drug-receptor interactions, enhancing metabolic stability, and improving bioavailability.[1][3]

This guide delves into both classical and modern synthetic methodologies, explaining the underlying mechanisms and providing practical, field-proven insights into experimental choices. Furthermore, it explores the diverse applications of these versatile compounds, from their role in clinically important drugs to their use as building blocks for sustainable, bio-based polymers.[7][8]

I. Key Synthetic Strategies for Furan Derivatives

The construction of the furan ring can be achieved through a variety of synthetic routes, each with its own merits and limitations. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a cornerstone method for the preparation of substituted furans, involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[9][10] This reaction is highly versatile, allowing for the synthesis of a wide range of furan derivatives with various substitution patterns.

Mechanism: The reaction proceeds via the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl group to form a cyclic hemiacetal intermediate.[9] Subsequent dehydration of this intermediate yields the aromatic furan ring.[10] The ring formation is the rate-determining step of the reaction.[9]

Causality Behind Experimental Choices:

  • Catalyst: Protic acids (e.g., H₂SO₄, HCl, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) are commonly used to catalyze the reaction.[9] The choice of acid can influence the reaction rate and yield, with stronger acids generally leading to faster reactions. However, harsh acidic conditions can sometimes lead to side reactions, necessitating the use of milder catalysts for sensitive substrates.

  • Solvent: The reaction is often carried out in a protic solvent like ethanol or acetic acid, which can participate in the proton transfer steps. Anhydrous conditions with a dehydrating agent such as phosphorus pentoxide (P₂O₅) can also be employed to drive the reaction towards the furan product.[9]

Experimental Protocol: Synthesis of 2,5-Dimethylfuran

  • Materials: 2,5-Hexanedione, concentrated sulfuric acid, ethanol, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of 2,5-hexanedione (1.0 eq) in ethanol, add a catalytic amount of concentrated sulfuric acid.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation to obtain 2,5-dimethylfuran.

Diagram: Paal-Knorr Furan Synthesis Mechanism

Paal_Knorr_Furan_Synthesis cluster_start cluster_enol cluster_cyclization cluster_dehydration start R1-C(=O)-CH2-CH2-C(=O)-R2 enol R1-C(OH)=CH-CH2-C(=O)-R2 start->enol H+ hemiacetal Cyclic Hemiacetal enol->hemiacetal Intramolecular Attack furan Substituted Furan hemiacetal->furan -H2O

Caption: Mechanism of the Paal-Knorr Furan Synthesis.

Feist-Benary Furan Synthesis

The Feist-Benary synthesis is another classical and versatile method for preparing substituted furans.[11][12] It involves the condensation reaction between an α-halo ketone and a β-dicarbonyl compound in the presence of a base.[12][13][14]

Mechanism: The reaction is initiated by the deprotonation of the β-dicarbonyl compound by a base to form a nucleophilic enolate.[12] This enolate then attacks the α-carbon of the α-halo ketone in an SN2 reaction, displacing the halide ion.[12] The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the furan product.[11][12]

Causality Behind Experimental Choices:

  • Base: Mild bases such as pyridine or triethylamine are often preferred to avoid the hydrolysis of ester groups that may be present in the β-dicarbonyl substrate.[12] Stronger bases like sodium ethoxide can be used but may lead to undesired side reactions.[12]

  • Substrates: A wide range of α-halo ketones (chloro-, bromo-, or iodo-ketones) and β-dicarbonyl compounds (β-ketoesters, β-diketones) can be employed, allowing for the synthesis of a diverse array of furan derivatives.[12] The reactivity of the halide follows the order I > Br > Cl.[12]

Experimental Protocol: Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate

  • Materials: Ethyl acetoacetate, chloroacetone, pyridine, diethyl ether, dilute hydrochloric acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve ethyl acetoacetate (1.0 eq) in pyridine.

    • Slowly add chloroacetone (1.0 eq) to the mixture.[12]

    • Heat the reaction mixture to reflux and maintain for several hours.[12]

    • Cool the reaction to room temperature and neutralize with dilute hydrochloric acid.[12]

    • Extract the product with diethyl ether.[12]

    • Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[12]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[12]

    • Purify the crude product by column chromatography on silica gel.[12]

Diagram: Feist-Benary Furan Synthesis Workflow

Feist_Benary_Workflow start Start: Mix α-halo ketone and β-dicarbonyl compound with a base reflux Heat to reflux start->reflux workup Aqueous workup and extraction reflux->workup purification Purification by chromatography workup->purification product Final Product: Substituted Furan purification->product

Caption: General experimental workflow for the Feist-Benary synthesis.[12]

Modern Synthetic Methods

In addition to the classical methods, several modern synthetic strategies have been developed to access furan derivatives, often offering milder reaction conditions, higher efficiency, and broader functional group tolerance.[15] These include various metal-catalyzed reactions and dehydrative cyclizations.[15]

Table: Comparison of Modern Synthetic Methods for 3-Substituted Furans [16]

Synthetic MethodCatalyst/ReagentTypical Reaction ConditionsYield Range (%)Substrate ScopeKey AdvantagesKey Limitations
Rhodium-Catalyzed Hydroformylation Rh(acac)(CO)₂, PPh₃CO/H₂ (1:1, 40 bar), 80 °C, 24 h60-95Propargylic alcohols with aryl and alkyl substituentsHigh regioselectivity for the 3-substituted product, mild conditionsRequires high pressure of CO/H₂ gas, catalyst can be expensive
Intramolecular Wittig Reaction PBu₃, Acyl ChloridesRoom Temperature, 1-3 h70-95Michael acceptors and various acyl chloridesMild reaction conditions, rapid reaction times, broad substrate scopeStoichiometric amounts of phosphine are required
Palladium-Catalyzed Cyclization PdCl₂(MeCN)₂Dioxane, 80 °C65-90(Z)-2-en-4-yn-1-olsGood yields for a variety of substituted furansRequires pre-functionalized starting materials
Gold-Catalyzed Cascade Reaction Triazole-gold catalyst, Cu(OTf)₂1,2-Dichloroethane, Room Temperature75-98Propargyl alcohols and alkynesHigh efficiency, broad substrate scope, mild conditionsCatalyst can be sensitive to air and moisture

II. Applications of Furan Derivatives

The unique structural and electronic properties of the furan ring have led to its incorporation into a wide range of functional molecules with diverse applications.

Medicinal Chemistry and Drug Development

Furan derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[5][17][18] The furan nucleus is a key structural motif in numerous clinically approved drugs and promising drug candidates.[18]

Key Therapeutic Areas:

  • Antibacterial and Antifungal Agents: Nitrofurans, such as nitrofurantoin and furazolidone, are well-known for their antibacterial properties and are used to treat urinary tract infections and intestinal infections.[19] Certain furan-based compounds have also shown efficacy against various fungal species.[1]

  • Anti-inflammatory Drugs: Some furan derivatives act as inhibitors of cyclooxygenase (COX) enzymes, thereby reducing inflammation.[1]

  • Anticancer Agents: The furan scaffold is present in molecules that can target cancer cells by inhibiting specific enzymes or inducing apoptosis.[1]

  • Cardiovascular Drugs: Furan-containing compounds like ranolazine are used in the management of angina.[1] Amiodarone, another furan derivative, is an antiarrhythmic agent.[19]

  • Central Nervous System (CNS) Disorders: Furan derivatives have been investigated for their potential in treating CNS disorders due to their ability to modulate neurotransmitter activity.[1]

The versatility of the furan ring allows medicinal chemists to fine-tune the steric and electronic properties of drug candidates, thereby improving their binding affinity, selectivity, and pharmacokinetic profiles.[1]

Materials Science and Polymer Chemistry

Furan derivatives, particularly those derived from biomass, are emerging as key building blocks for the synthesis of sustainable and high-performance polymers.[7][8] These bio-based polymers offer a renewable alternative to their petroleum-derived counterparts, contributing to a more circular economy.[7]

Key Furan-Based Monomers and Polymers:

  • 2,5-Furandicarboxylic Acid (FDCA): Derived from the dehydration of sugars, FDCA is a promising bio-based replacement for terephthalic acid in the production of polyesters.[7] Poly(ethylene furanoate) (PEF), synthesized from FDCA and ethylene glycol, exhibits superior gas barrier properties compared to petroleum-based poly(ethylene terephthalate) (PET), making it suitable for packaging applications.[7]

  • Furfuryl Alcohol: This furan derivative is used to produce furan resins with excellent thermal and chemical resistance.[7][20] These resins find applications in coatings, adhesives, and composite materials.[7]

  • 2,5-Bis(hydroxymethyl)furan (BHMF): BHMF is another versatile bio-based monomer that can be used to synthesize a variety of polymers, including polyesters, polycarbonates, and polyurethanes.[21]

The incorporation of the furan ring into polymer backbones can impart unique properties such as enhanced thermal stability, mechanical strength, and biodegradability.[7] Furthermore, the furan moiety can participate in Diels-Alder reactions, enabling the development of self-healing and thermoreversible materials.[21]

Diagram: Furan Derivatives in Sustainable Polymers

Furan_Polymers cluster_monomers Furan-Based Monomers cluster_polymers Sustainable Polymers cluster_applications Applications Biomass Biomass (e.g., agricultural waste) FDCA 2,5-Furandicarboxylic Acid (FDCA) Biomass->FDCA Furfuryl_Alcohol Furfuryl Alcohol Biomass->Furfuryl_Alcohol BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) Biomass->BHMF PEF Poly(ethylene furanoate) (PEF) FDCA->PEF Furan_Resins Furan Resins Furfuryl_Alcohol->Furan_Resins Polyurethanes Polyurethanes BHMF->Polyurethanes Packaging Packaging PEF->Packaging Coatings Coatings & Adhesives Furan_Resins->Coatings Composites Composites Furan_Resins->Composites Polyurethanes->Coatings

Caption: From biomass to sustainable polymers via furan derivatives.

Agrochemicals

Furan derivatives have also found applications in the agricultural sector as active ingredients in pesticides and herbicides.[22] Furfural, a key furan derivative produced from agricultural byproducts, and its derivatives have been utilized as fungicides and nematicides.[23][24] The development of furan-based agrochemicals offers a promising avenue for creating more effective and potentially more environmentally benign crop protection solutions.

Conclusion

The synthesis and application of furan derivatives represent a vibrant and rapidly evolving field of chemical science. From their foundational roles in classic organic reactions to their cutting-edge applications in medicine and sustainable materials, furan-containing compounds continue to capture the attention of researchers across various disciplines. The versatility of the furan scaffold, coupled with the increasing availability of bio-based furan monomers, positions these heterocycles at the forefront of innovation in drug discovery and the development of next-generation polymers. As our understanding of the synthesis and properties of furan derivatives deepens, we can anticipate the emergence of novel molecules with enhanced functionalities and a positive impact on human health and environmental sustainability.

References

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An In-depth Technical Guide to CAS Number 14779-25-0: 3-(5-Methylfuran-2-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: Initial research indicates a potential discrepancy in the association of CAS number 14779-25-0 with piperidine-based structures. The authoritative chemical databases consistently identify CAS 14779-25-0 as 3-(5-Methylfuran-2-yl)acrylic acid . This guide will, therefore, focus exclusively on the properties and safety data for this compound.

Introduction

3-(5-Methylfuran-2-yl)acrylic acid, registered under CAS number 14779-25-0, is a carboxylic acid derivative featuring a furan ring. This compound serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and materials science. Its bifunctional nature, possessing both a carboxylic acid and a reactive furan moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its known properties and safety considerations, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of 3-(5-Methylfuran-2-yl)acrylic acid are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₈H₈O₃PubChem[1]
Molecular Weight 152.15 g/mol PubChem[1]
Appearance Yellow solidChemicalbridge[2]
Melting Point 156 °CChemicalBook[3]
Boiling Point 262.6±25.0 °C (Predicted)ChemicalBook[3]
Density 1.225±0.06 g/cm³ (Predicted)ChemicalBook[3]
pKa 4.40±0.10 (Predicted)ChemicalBook[3]
InChIKey CQCKLDAUFPKXPU-SNAWJCMRSA-NPubChem[1]
SMILES CC1=CC=C(O1)/C=C/C(=O)OAchmem[4]
Chemical Structure

The structure of 3-(5-Methylfuran-2-yl)acrylic acid is characterized by a 5-methylfuran ring attached to an acrylic acid backbone. The IUPAC name for this compound is (E)-3-(5-methylfuran-2-yl)prop-2-enoic acid.[1]

Caption: Chemical structure of 3-(5-Methylfuran-2-yl)acrylic acid.

Safety and Handling

Understanding the hazards associated with 3-(5-Methylfuran-2-yl)acrylic acid is critical for safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Hazard Information
PictogramSignal WordHazard Statements

Warning H302: Harmful if swallowed.[2][4][5] H312: Harmful in contact with skin.[2] H315: Causes skin irritation.[4][5] H319: Causes serious eye irritation.[4][5][] H332: Harmful if inhaled.[2][4][5]
Precautionary Statements

A comprehensive set of precautionary statements should be followed to minimize risk when handling this compound.[7]

Prevention:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]

  • P264: Wash skin thoroughly after handling.[2][]

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][]

Response:

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.[2]

  • P362+P364: Take off contaminated clothing and wash it before reuse.[2]

Storage:

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Disposal:

  • P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.[2]

Experimental Protocols

While specific synthetic procedures for 3-(5-Methylfuran-2-yl)acrylic acid are not detailed in the provided search results, a general workflow for handling and preparing solutions of this compound for experimental use can be outlined.

General Solution Preparation Workflow

This protocol describes a standard procedure for preparing a stock solution of 3-(5-Methylfuran-2-yl)acrylic acid for use in biological assays or chemical reactions.

cluster_0 Preparation cluster_1 Storage A Weigh Compound B Select Solvent A->B Accurately C Dissolve B->C Appropriate Volume D Vortex/Sonicate C->D Ensure Complete Solubilization E Transfer to Vial D->E Aliquot if necessary F Store at 2-8°C E->F Sealed Container

Caption: Workflow for preparing a stock solution.

Step-by-Step Methodology:

  • Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Weighing: Accurately weigh the desired amount of 3-(5-Methylfuran-2-yl)acrylic acid using an analytical balance in a chemical fume hood.

  • Solvent Selection: Choose an appropriate solvent for dissolution. Solubility data should be consulted, but common solvents for similar compounds include dimethyl sulfoxide (DMSO), ethanol, or methanol.

  • Dissolution: Add the solvent to the weighed compound in a volumetric flask.

  • Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or a sonicator to ensure complete dissolution.

  • Storage: Once dissolved, the solution should be stored in a tightly sealed container at a cool temperature, typically between 2-8°C, and protected from light to maintain its stability.[8]

Applications and Research Interest

As a research chemical, 3-(5-Methylfuran-2-yl)acrylic acid is primarily used in synthetic organic chemistry.[] The presence of the furan ring and the acrylic acid moiety makes it a versatile intermediate for the synthesis of more complex molecules. Furan derivatives are known to be precursors for a variety of heterocyclic compounds, and acrylic acids are widely used in polymerization and other chemical transformations.

Conclusion

3-(5-Methylfuran-2-yl)acrylic acid (CAS 14779-25-0) is a valuable research chemical with a well-defined set of physicochemical properties and safety hazards. Researchers and professionals in drug development and materials science should handle this compound with the appropriate precautions as outlined in this guide. Its utility as a synthetic intermediate warrants further exploration for the creation of novel molecules with potential applications in various scientific fields.

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In Silico Prediction of ADME Properties for (2E)-3-(5-methyl-2-furyl)acrylic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early ADME Assessment in Drug Discovery

The journey of a novel chemical entity from a promising hit to a marketable drug is fraught with challenges, with a significant portion of candidates failing in late-stage development due to unfavorable pharmacokinetic and safety profiles.[1][2] The proactive, early-stage assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore not a luxury but a foundational pillar of modern, efficient drug discovery.[3] By "failing early and failing cheap," research organizations can strategically allocate resources to candidates with the highest probability of success.[1]

In silico ADME prediction has emerged as an indispensable tool in this paradigm, offering a rapid and cost-effective means to evaluate the drug-likeness of a vast number of compounds before committing to expensive and time-consuming experimental studies.[4][5] These computational models leverage sophisticated algorithms, machine learning, and extensive databases of chemical and biological data to forecast the behavior of a molecule within a biological system.[6]

This technical guide provides an in-depth in silico ADME assessment of (2E)-3-(5-methyl-2-furyl)acrylic acid , a compound with potential scaffolds for further drug design. We will dissect its predicted pharmacokinetic and toxicity profile using methodologies analogous to those employed by widely recognized platforms such as SwissADME, pkCSM, and admetSAR.[7][8][9] The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the predicted ADME characteristics of this molecule, thereby informing subsequent stages of research and development.

The canonical SMILES representation for this compound used for this predictive analysis is: CC1=CC=C(O1)/C=C/C(=O)O .

Methodology: A Multi-faceted In Silico Approach

The prediction of ADME properties is not a monolithic process but rather a confluence of various computational models, each interrogating different facets of a molecule's interaction with the body. Our analysis is structured around the core ADME principles, employing a logic-driven workflow that mirrors the functionalities of leading predictive tools.

ADME_Workflow cluster_Input Input cluster_Prediction In Silico Prediction Engine cluster_Output Output & Analysis SMILES Molecule Structure (SMILES: CC1=CC=C(O1)/C=C/C(=O)O) Absorption Absorption (e.g., HIA, Caco-2) SMILES->Absorption Distribution Distribution (e.g., BBB, PPB) SMILES->Distribution Metabolism Metabolism (e.g., CYP Inhibition) SMILES->Metabolism Excretion Excretion (e.g., Clearance) SMILES->Excretion Toxicity Toxicity (e.g., AMES, hERG) SMILES->Toxicity PhysChem Physicochemical Properties Absorption->PhysChem PK Pharmacokinetics Profile Absorption->PK DrugLikeness Drug-Likeness Evaluation Absorption->DrugLikeness Distribution->PK Metabolism->PK Excretion->PK ToxProfile Toxicity Profile Toxicity->ToxProfile Final_Assessment Final_Assessment PK->Final_Assessment Overall Assessment DrugLikeness->Final_Assessment Overall Assessment ToxProfile->Final_Assessment Overall Assessment

Caption: In Silico ADME Prediction Workflow.

Predicted Physicochemical Properties and Drug-Likeness

The foundational step in any ADME prediction is the calculation of a molecule's physicochemical properties. These parameters are strong determinants of its pharmacokinetic behavior. A key framework for assessing "drug-likeness" is Lipinski's Rule of Five, which posits that orally active compounds generally adhere to a specific set of physicochemical constraints.[8][10][11]

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight152.15 g/mol Yes (< 500)
LogP (Octanol/Water Partition Coefficient)~1.5 - 2.0Yes (< 5)
Hydrogen Bond Donors1Yes (≤ 5)
Hydrogen Bond Acceptors3Yes (≤ 10)

This compound is predicted to be fully compliant with Lipinski's Rule of Five, suggesting a favorable starting point for oral bioavailability. Its low molecular weight and moderate lipophilicity are generally associated with good absorption and distribution characteristics.

I. Absorption: The Gateway to Systemic Circulation

For an orally administered drug to be effective, it must be efficiently absorbed from the gastrointestinal tract into the bloodstream. Key predictors of absorption include human intestinal absorption (HIA) and permeability, often modeled using Caco-2 cell permeability assays.[12]

Predicted Absorption Profile:

  • Human Intestinal Absorption (HIA): High. The molecule's compliance with Lipinski's Rule of Five strongly suggests good passive absorption.[13]

  • Caco-2 Permeability: Moderate to High. The predicted LogP and molecular size fall within a range that is generally favorable for transcellular passive diffusion.

  • P-glycoprotein (P-gp) Substrate: Unlikely. P-gp is an efflux pump that can limit the absorption of certain drugs. Molecules with the characteristics of this compound are not typically strong substrates for P-gp.

The "BOILED-Egg" model, a feature of platforms like SwissADME, provides an intuitive visualization of a molecule's predicted passive absorption and brain penetration based on its lipophilicity (WLOGP) and polarity (TPSA).[14] For this compound, it is anticipated to fall within the high-absorption region of this plot.

BOILED_Egg Conceptual BOILED-Egg Plot cluster_egg yolk BBB Permeable molecule Predicted Position white High GI Absorption

Caption: Conceptual BOILED-Egg Representation.

II. Distribution: Reaching the Target

Once absorbed, a drug is distributed throughout the body via the circulatory system. Key factors influencing distribution include plasma protein binding (PPB), the volume of distribution (Vd), and the ability to cross the blood-brain barrier (BBB).[15]

Predicted Distribution Profile:

  • Plasma Protein Binding (PPB): Moderate. The molecule's lipophilicity suggests some affinity for plasma proteins like albumin, but it is unlikely to be highly protein-bound, leaving a significant fraction of the drug free to exert its pharmacological effect.

  • Blood-Brain Barrier (BBB) Permeability: Unlikely to be high. While not entirely excluded based on its size, the presence of a carboxylic acid group generally limits passive diffusion across the BBB.

  • Volume of Distribution (Vd): Low to Moderate. This suggests that the drug will primarily distribute into the extracellular fluid and not extensively into tissues.

III. Metabolism: The Body's Chemical Workshop

Metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs to facilitate their excretion.[16] The cytochrome P450 (CYP) enzyme system is a major player in drug metabolism.[17] In silico models can predict whether a compound is likely to be a substrate or inhibitor of key CYP isoforms.

Predicted Metabolism Profile:

  • CYP450 Inhibition: this compound is predicted to be a potential inhibitor of some CYP isoforms, a common feature for furan-containing compounds. Further experimental validation would be crucial to assess the clinical significance of this potential drug-drug interaction liability.

  • CYP450 Substrate: The molecule is likely a substrate for several CYP enzymes, undergoing oxidative metabolism. The furan ring and the acrylic acid side chain are potential sites of metabolism.

IV. Excretion: Clearing the System

Excretion is the final removal of the drug and its metabolites from the body, primarily through the kidneys (renal excretion) or in the feces (biliary excretion).[18] Total clearance (CL) is a key pharmacokinetic parameter that determines the dosing rate required to maintain a certain steady-state drug concentration.

Predicted Excretion Profile:

  • Total Clearance: Low to Moderate. This prediction is based on the molecule's likely routes of metabolism and potential for renal excretion.

  • Renal Organic Cation Transporter 2 (OCT2) Substrate: Unlikely. The anionic nature of the carboxylic acid group makes it an improbable substrate for this cation transporter.

V. Toxicity: Early Warning Signs

Identifying potential toxicity is a critical application of in silico ADME prediction.[4][19] Early flags for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity can prevent the progression of unsafe compounds.[20]

Predicted Toxicity Profile:

  • AMES Mutagenicity: Low probability. The structural motifs in this compound are not typically associated with mutagenicity.

  • hERG Inhibition: Low probability. The molecule does not possess the common structural features of hERG blockers, reducing the risk of cardiotoxicity.

  • Hepatotoxicity: Possible. Furan-containing compounds can sometimes be associated with hepatotoxicity, warranting further investigation.

Summary of Predicted ADME Properties

ADME Parameter Prediction Rationale/Implication
Absorption
Human Intestinal AbsorptionHighFavorable for oral administration.
Caco-2 PermeabilityModerate to HighGood passive diffusion across the gut wall is expected.
Distribution
Plasma Protein BindingModerateA reasonable fraction of the drug is likely to be unbound and active.
BBB PermeabilityUnlikely to be highLimited CNS exposure is anticipated.
Metabolism
CYP450 InhibitionPotential InhibitorRisk of drug-drug interactions; requires experimental verification.
Excretion
Total ClearanceLow to ModerateSuggests a reasonable half-life.
Toxicity
AMES MutagenicityLow RiskUnlikely to be mutagenic.
hERG InhibitionLow RiskLow risk of causing cardiac arrhythmias.
HepatotoxicityPossible RiskThe furan moiety warrants caution and further investigation.

Conclusion and Future Directions

The in silico analysis of this compound suggests that it possesses a generally favorable ADME profile, particularly concerning its potential for good oral absorption and low risk for mutagenicity and cardiotoxicity. Its compliance with Lipinski's Rule of Five makes it an attractive starting point for drug design.

However, this computational assessment also highlights areas that necessitate further experimental scrutiny. The potential for CYP450 inhibition and the possibility of hepatotoxicity associated with the furan ring are key areas of concern that must be addressed in subsequent preclinical development.

It is crucial to underscore that in silico predictions are not a substitute for experimental data but rather a powerful tool for hypothesis generation and candidate prioritization.[21] The insights gleaned from this computational analysis should guide the design of efficient and targeted in vitro and in vivo studies to validate these predictions and build a comprehensive understanding of the ADME and safety profile of this compound and its derivatives.

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An In-depth Technical Guide to Elucidating the Mechanism of Action of Novel Furan Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan Scaffold - A Privileged Structure in Modern Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique electronic characteristics and the versatility of its chemical nature have established it as a "privileged scaffold" for the creation of a multitude of therapeutic agents.[2] Furan derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][3][4] The furan moiety can act as a bioisostere for phenyl rings, offering modified steric and electronic features that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability.[1]

While the synthesis of novel furan-containing compounds continues to accelerate, a critical bottleneck remains: the precise elucidation of their mechanism of action (MoA). Understanding how a novel compound exerts its therapeutic effect at a molecular level is paramount for its successful translation into a clinical candidate. A well-defined MoA provides a rational basis for lead optimization, predicts potential on- and off-target effects, and is a prerequisite for regulatory approval.

This guide, written from the perspective of a seasoned application scientist, provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the MoA of novel furan compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

Part 1: Foundational Strategies - From Phenotype to First Clues

The journey to uncovering a compound's MoA often begins with a broad, unbiased assessment of its biological effects. This initial phase is crucial for generating a foundational dataset from which to build a testable hypothesis.

Phenotypic Screening: Casting a Wide Net

Phenotypic screening involves evaluating a compound's effect on whole cells or organisms without a preconceived notion of its direct molecular target.[5] This approach is particularly powerful for novel compounds where the target is unknown.

Causality of Experimental Choice: By starting with a phenotypic screen, we prioritize the desired biological outcome. This is a departure from target-based screening, where a compound's efficacy is initially judged solely by its ability to bind a specific protein. A significant phenotypic effect provides a strong rationale for deeper mechanistic investigation.

High-Content Imaging (HCI): HCI platforms are invaluable for phenotypic screening, enabling the simultaneous measurement of multiple cellular parameters.

Experimental Protocol: High-Content Imaging for Cellular Phenotyping

  • Cell Plating: Seed the cells of interest (e.g., a cancer cell line relevant to the intended therapeutic area) in 96- or 384-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a concentration range of the novel furan compound. Include appropriate vehicle controls (e.g., DMSO) and positive controls (a compound with a known MoA).

  • Staining: After the desired incubation period (e.g., 24, 48, or 72 hours), fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to visualize key cellular components (e.g., DAPI for the nucleus, phalloidin for the actin cytoskeleton, and MitoTracker for mitochondria).

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Image Analysis: Utilize image analysis software to quantify a wide range of cellular features, such as cell count, nuclear size and shape, mitochondrial mass and membrane potential, and cytoskeletal arrangement.

Data Presentation: Phenotypic Profile of a Hypothetical Furan Compound (HZ-1157)

Cellular FeatureHZ-1157 (10 µM)Positive Control (Taxol, 1 µM)Vehicle Control
Cell Count↓↓↓↓↓↓
Nuclear Area↑↑↑↑
Mitochondrial Membrane Potential↓↓
Cytoskeletal Disruption↑↑↑↑↑↑

Arrow direction and number indicate the magnitude and direction of the change (e.g., ↓↓↓ indicates a strong decrease).

Initial Target Hypothesis Generation

The phenotypic data, combined with the chemical structure of the furan compound, can provide initial clues about its potential MoA. For example, a compound that induces mitotic arrest and cytoskeletal disruption might be a tubulin polymerization inhibitor.

Trustworthiness through Orthogonal Approaches: It is critical to employ multiple, complementary strategies to build a robust MoA hypothesis.[6] This can include:

  • Computational Inference: Docking the furan compound into the crystal structures of known drug targets can predict potential binding partners.

  • Gene Expression Profiling: Techniques like RNA sequencing can reveal which cellular pathways are perturbed by the compound. Comparing the compound's gene expression signature to a library of signatures from compounds with known MoAs (e.g., the Connectivity Map) can suggest a similar mechanism.[7]

Part 2: Target Identification and Validation - Pinpointing the Molecular Initiator

Once a preliminary hypothesis is formed, the next critical step is to identify the direct molecular target(s) of the furan compound.

Affinity-Based and Label-Free Target Identification

Direct biochemical methods are often the most conclusive for identifying a compound's binding partners.[8] These can be broadly categorized into affinity-based and label-free approaches.[9][10]

Causality of Experimental Choice: Affinity-based methods, such as affinity chromatography, offer a direct way to "pull down" the target protein from a complex cellular lysate.[9] However, they require chemical modification of the compound, which can sometimes alter its binding properties. Label-free methods, such as the cellular thermal shift assay (CETSA), overcome this limitation by assessing target engagement in a more native cellular context.[11]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of the furan compound with a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the modified compound retains its biological activity.

  • Affinity Matrix Preparation: Immobilize the biotinylated furan compound on streptavidin-coated beads.

  • Cell Lysis and Incubation: Prepare a cell lysate and incubate it with the affinity matrix.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

Target Validation: Confirming the "On-Target" Effect

Identifying a binding partner is not sufficient; it is essential to validate that the compound's phenotypic effects are indeed mediated through this target.

Trustworthiness through Genetic Approaches: Genetic methods provide a powerful means of target validation.[5] Techniques like siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of the putative target gene can be employed. If the cells become resistant to the furan compound after the target has been depleted, it provides strong evidence for an on-target mechanism.

Visualization: General Workflow for Target Identification and Validation

MoA_Workflow cluster_0 Target Identification cluster_1 Target Validation Phenotypic_Screening Phenotypic Screening (e.g., High-Content Imaging) Computational_Prediction Computational Prediction (e.g., Molecular Docking) Phenotypic_Screening->Computational_Prediction Hypothesis Generation CETSA Cellular Thermal Shift Assay (CETSA) Phenotypic_Screening->CETSA Affinity_Purification Affinity Purification-MS Computational_Prediction->Affinity_Purification Genetic_Perturbation Genetic Perturbation (siRNA, CRISPR) Affinity_Purification->Genetic_Perturbation Validate Putative Target CETSA->Genetic_Perturbation Biophysical_Assays Biophysical Assays (SPR, ITC) Genetic_Perturbation->Biophysical_Assays Confirm Direct Binding Cellular_Target_Engagement Cellular Target Engagement (NanoBRET, CETSA) Biophysical_Assays->Cellular_Target_Engagement Confirm in Cells

Caption: A general workflow for the identification and validation of a novel compound's molecular target.

Part 3: Target Engagement and Biophysical Characterization

Once a target has been identified and validated, the next step is to characterize the biophysical and biochemical interactions between the furan compound and its target protein in detail.

Measuring Binding Affinity and Kinetics

Several biophysical techniques can provide quantitative data on binding affinity (how tightly the compound binds) and kinetics (the rates of association and dissociation).[12][13]

Causality of Experimental Choice: Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time data on binding kinetics, making it the gold standard for this application.[13] Isothermal Titration Calorimetry (ITC) is another valuable technique that directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.[12]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified target protein onto the surface of an SPR sensor chip.

  • Compound Injection: Inject a series of concentrations of the furan compound over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of compound bound to the target protein.

  • Data Analysis: Fit the binding data to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation: Biophysical Characterization of HZ-1157 Binding to Target X

TechniqueParameterValue
SPRKD (nM)150
ka (1/Ms)1.2 x 10^5
kd (1/s)1.8 x 10^-2
ITCKD (nM)180
ΔH (kcal/mol)-8.5
-TΔS (kcal/mol)-1.2
Determining the Mode of Action

Understanding how the furan compound modulates the function of its target is crucial. For enzymatic targets, this involves determining whether the compound is a competitive, non-competitive, or uncompetitive inhibitor.

Trustworthiness through Structural Biology: X-ray crystallography or cryo-electron microscopy can provide a high-resolution 3D structure of the compound bound to its target protein.[14][15] This structural information is invaluable for understanding the precise molecular interactions and for guiding structure-activity relationship (SAR) studies.[15]

Part 4: Elucidating Downstream Signaling Pathways

With the direct target and binding mode established, the final piece of the puzzle is to map the downstream cellular signaling pathways that are affected by the compound's on-target activity.[16][17]

Causality of Experimental Choice: A multi-omics approach, combining proteomics, transcriptomics, and phosphoproteomics, provides a comprehensive and unbiased view of the global cellular response to the furan compound.

Experimental Protocol: Phosphoproteomics to Map Kinase Signaling

  • Cell Treatment and Lysis: Treat cells with the furan compound and a vehicle control. Lyse the cells under conditions that preserve protein phosphorylation.

  • Protein Digestion: Digest the proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the changes in phosphorylation sites across the proteome. Use bioinformatics tools to map these changes onto known signaling pathways.

Visualization: Hypothetical Signaling Pathway Modulated by HZ-1157

Signaling_Pathway cluster_pathway Hypothetical Signaling Cascade HZ1157 HZ-1157 (Furan Compound) TargetX Target X (Kinase) HZ1157->TargetX Inhibition SubstrateA Substrate A TargetX->SubstrateA Phosphorylation SubstrateB Substrate B SubstrateA->SubstrateB Activation TranscriptionFactor Transcription Factor Y SubstrateB->TranscriptionFactor Inhibition GeneExpression Gene Expression (e.g., Apoptosis Genes) TranscriptionFactor->GeneExpression Repression Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: A hypothetical signaling pathway where HZ-1157 inhibits Target X, leading to apoptosis.

Conclusion: A Holistic and Iterative Approach

Elucidating the mechanism of action of a novel furan compound is a complex but essential undertaking in drug discovery. It is not a linear process but rather an iterative one, where data from one experiment informs the design of the next. By employing a multi-faceted approach that combines phenotypic screening, target identification, biophysical characterization, and downstream pathway analysis, researchers can build a comprehensive and validated model of a compound's MoA. This deep mechanistic understanding is the bedrock upon which successful and safe therapeutics are built.

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Methodological & Application

Application Notes and Protocols: (2E)-3-(5-Methyl-2-furyl)acrylic Acid as a Versatile Synthon in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Furan-Based Synthon

In the landscape of modern organic synthesis, the pursuit of complex molecular architectures relies on the strategic use of versatile building blocks, or synthons. (2E)-3-(5-methyl-2-furyl)acrylic acid is one such synthon of significant potential, offering a unique convergence of reactive functionalities within a single, readily accessible molecule. Its structure marries the electron-rich 5-methylfuran core with the electron-deficient α,β-unsaturated acrylic acid moiety. This electronic dichotomy is the very source of its synthetic utility.

The furan ring, while aromatic, possesses a lower resonance energy (~16 kcal/mol) compared to benzene (~36 kcal/mol), allowing it to readily participate in reactions that involve dearomatization.[1] It can act as a competent diene in cycloaddition reactions, a nucleophilic aromatic system, or a masked 1,4-dicarbonyl synthon upon oxidative cleavage. The attached methyl group at the C5 position enhances its electron-donating character, further activating the furan ring for certain transformations. Conversely, the acrylic acid tail provides a site for nucleophilic conjugate addition, a handle for peptide-like couplings, and a dienophilic component, making the entire molecule a rich platform for diversification.

This guide details the synthesis of this compound and explores its application in key synthetic transformations, providing researchers, scientists, and drug development professionals with actionable protocols and the mechanistic rationale behind them.

Compound Property Value
Chemical Name This compound
CAS Number 14779-25-0[2]
Molecular Formula C₈H₈O₃[2]
Molecular Weight 152.15 g/mol
Appearance Off-white to yellow crystalline solid

Synthesis of the Synthon: The Knoevenagel-Doebner Condensation

The most direct and efficient route to this compound is the Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl, followed by dehydration.[3] The Doebner modification specifically utilizes malonic acid as the active methylene component and a basic amine catalyst, such as pyridine, often with a catalytic amount of a stronger base like piperidine.[3] The reaction proceeds via the formation of a vinylogous β-keto acid intermediate, which readily undergoes decarboxylation under the reaction conditions to yield the desired α,β-unsaturated acid.

The use of pyridine as both the solvent and catalyst is common, facilitating both the initial condensation and the subsequent decarboxylation.[4][5] The reaction is typically driven to completion by heating.

G cluster_reagents Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_workup Workup & Isolation 5-Methylfurfural 5-Methylfurfural Condensation Knoevenagel Condensation 5-Methylfurfural->Condensation Malonic_Acid Malonic Acid Malonic_Acid->Condensation Catalyst Pyridine (Solvent/Base) Piperidine (Catalyst) Catalyst->Condensation Heat Heat (e.g., 95-100°C) Heat->Condensation Decarboxylation In-situ Decarboxylation Condensation->Decarboxylation Acidification Aqueous Workup & Acidification (HCl) Decarboxylation->Acidification Isolation Filtration & Recrystallization Acidification->Isolation Product This compound Isolation->Product

Caption: Synthetic workflow for this compound.

Protocol 2.1: Synthesis via Knoevenagel-Doebner Condensation

This protocol is adapted from established procedures for the synthesis of furylacrylic acids.[4][5][6]

Materials:

  • 5-Methylfurfural (1.0 equiv.)

  • Malonic acid (1.2 equiv.)

  • Pyridine (reagent grade, ~3-4 mL per gram of 5-methylfurfural)

  • Piperidine (0.05 equiv.)

  • Hydrochloric acid (6M)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 5-methylfurfural, malonic acid, pyridine, and piperidine.

  • Heat the reaction mixture in a preheated oil bath at 95-100°C for 2.5 - 3 hours. The solution will darken, and CO₂ evolution will be observed.

  • After cooling to room temperature, slowly pour the reaction mixture into an ice-cold solution of 6M hydrochloric acid until the pH is ~1-2. This will neutralize the pyridine and precipitate the product.

  • Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove pyridine hydrochloride and unreacted malonic acid.

  • Dry the crude solid under vacuum.

  • For purification, recrystallize the crude product from a minimal amount of hot ethanol/water. Dissolve the solid in hot ethanol and add hot water dropwise until turbidity persists. Cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Expected Outcome:

  • Yield: 85-95%

  • Purity (by ¹H NMR): >98%

Application in [4+2] Cycloaddition Reactions

The furan moiety is a classic diene for the Diels-Alder reaction, a powerful C-C bond-forming reaction for constructing six-membered rings.[7] The reaction involves the [4+2] cycloaddition of a conjugated diene (the furan) and a dienophile to form a 7-oxabicyclo[2.2.1]heptene adduct.[7]

In this compound, the furan ring is electronically tuned for this transformation. The C5-methyl group is electron-donating, which raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, accelerating the reaction with electron-poor dienophiles (a normal-electron-demand Diels-Alder). The reaction is often reversible, and the stability of the resulting adduct is a key consideration.

G Synthon This compound (Diene) Reaction [4+2] Cycloaddition (Diels-Alder Reaction) Synthon->Reaction Dienophile N-Methylmaleimide (Dienophile) Dienophile->Reaction Adduct 7-Oxabicyclo[2.2.1]heptene Adduct Reaction->Adduct Conditions Solvent (e.g., Toluene) Heat Conditions->Reaction

Caption: Diels-Alder reaction of the furan synthon with a dienophile.

Protocol 3.1: Diels-Alder Reaction with N-Methylmaleimide

Materials:

  • This compound (1.0 equiv.)

  • N-Methylmaleimide (1.1 equiv.)

  • Toluene (anhydrous)

Procedure:

  • In a sealed tube or a round-bottomed flask fitted with a reflux condenser, dissolve this compound and N-methylmaleimide in anhydrous toluene.

  • Heat the mixture at 80-110°C and monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the starting materials. Reaction times can vary from 12 to 48 hours depending on the temperature.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by trituration with cold diethyl ether or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Causality and Insights:

  • Solvent Choice: Non-polar solvents like toluene are often preferred to minimize competing side reactions. In some cases, aqueous media have been shown to accelerate Diels-Alder reactions of furans due to hydrophobic effects.

  • Temperature Control: The Diels-Alder reaction of furans is often reversible.[8] Higher temperatures can favor the retro-Diels-Alder reaction. Therefore, the minimum temperature required for a reasonable reaction rate should be used.

  • Stereochemistry: The reaction is stereospecific, with the major product typically being the exo adduct, although the endo adduct can also form. The ratio is dependent on kinetic vs. thermodynamic control.

Application in Palladium-Catalyzed Cross-Coupling

The acrylic acid moiety contains a vinyl C-C double bond that can participate in palladium-catalyzed cross-coupling reactions, most notably the Heck reaction.[9] This reaction forms a new C-C bond at the β-position of the acrylic acid by coupling with an aryl or vinyl halide/triflate. This provides a powerful method for extending the carbon framework and synthesizing complex stilbene or cinnamic acid analogues.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the olefin, and finally β-hydride elimination to release the product and regenerate the Pd(0) catalyst.

G Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)-X L₂ Pd0->PdII_Complex Oxidative Addition (Ar-X) Olefin_Coordination Olefin Coordination PdII_Complex->Olefin_Coordination Synthon Added Migratory_Insertion Migratory Insertion Olefin_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product_Release Product Release Beta_Hydride_Elimination->Product_Release Product_Release->Pd0 Reductive Elimination (+ Base)

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of (2E)-3-(5-methyl-2-furyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial susceptibility testing (AST) of (2E)-3-(5-methyl-2-furyl)acrylic acid, a furan derivative with potential antimicrobial properties. Furan-based compounds are a significant class of heterocyclic molecules known for a wide spectrum of pharmacological activities, including antibacterial and antifungal effects.[1][2][3] This guide outlines detailed, step-by-step protocols for determining the minimum inhibitory concentration (MIC) and susceptibility of various microorganisms to this compound, leveraging established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6] The protocols are designed to ensure scientific integrity, reproducibility, and accuracy in research and development settings.

Introduction: The Scientific Rationale

This compound belongs to the furan derivative family, a class of compounds recognized for their diverse biological activities.[1][7] The furan nucleus is a key pharmacophore in several therapeutic agents, and its derivatives have been shown to exhibit antibacterial, antifungal, anti-inflammatory, and antiviral properties.[2][3] The antimicrobial action of these compounds is often attributed to their unique chemical structure, which can interfere with microbial growth and enzyme function.[1]

Antimicrobial Susceptibility Testing (AST) is a critical in-vitro procedure that determines the effectiveness of a compound against a specific microorganism.[8] The primary goal of AST is to predict the therapeutic outcome of treating an infection with the tested agent.[9] Standardized methods are essential to ensure that results are accurate, reproducible, and comparable across different laboratories.[10] This document adapts the globally recognized broth microdilution and disk diffusion methods to establish a robust protocol for evaluating this compound.

Physicochemical Properties of the Test Compound

A thorough understanding of the test compound's properties is fundamental to designing an accurate AST protocol. For the related compound, (2E)-3-(2-furyl)acrylic acid, key properties are noted in the table below. While the methyl group in the target compound may slightly alter these values, they provide a strong foundational estimate.

PropertyValue / ObservationSource
Molecular Formula C₈H₈O₃-
Molecular Weight 152.15 g/mol -
Appearance White to off-white crystalline powder[11]
Melting Point ~141-143 °C[11][12]
Solubility Soluble in ethanol, ether, dichloromethane.[11] Limited solubility in water.[12][11][12]
Recommended Solvent Dimethyl sulfoxide (DMSO) is recommended for creating high-concentration stock solutions for AST.General Lab Practice

Note: It is imperative to determine the solubility of the specific batch of this compound prior to initiating these protocols.

Core Experimental Workflow: A Visual Overview

The process of antimicrobial susceptibility testing follows a logical and structured sequence of steps, from initial preparation to final data analysis. This workflow is designed to minimize variability and ensure the integrity of the results.

AST_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Stock Solution Preparation Serial_Dilution Perform Serial Dilutions of Compound in Microplate Compound_Prep->Serial_Dilution Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth/Agar Media_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Microplate Wells with Microbial Suspension Inoculum_Prep->Inoculation QC_Prep Prepare Quality Control Strains QC_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates at 35°C for 16-20 hours Inoculation->Incubation Read_Results Read MICs Visually or with Plate Reader Incubation->Read_Results Validate_QC Validate Results with QC Strain Data Read_Results->Validate_QC Report Interpret and Report Results Validate_QC->Report

Caption: High-level workflow for antimicrobial susceptibility testing.

Detailed Protocol: Broth Microdilution Method (MIC Determination)

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14] The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation.[8] This protocol is based on the guidelines set forth in the CLSI M07 document.[4]

Required Materials
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile reagent reservoirs

  • Multichannel pipette (50-200 µL)

  • Single-channel pipettes

  • Microbial strains (test organisms and Quality Control strains)

  • Spectrophotometer or McFarland turbidity standards (0.5)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Quality Control (QC) Strains

The use of well-characterized QC strains is mandatory to ensure the accuracy and reproducibility of the AST method.[15][16][17] These strains have known susceptibility profiles and help to verify that the test is performing as expected.[18]

QC StrainATCC NumberGram TypeRationale for Use
Escherichia coliATCC® 25922™Gram-negativeRecommended by CLSI and EUCAST for QC of AST for Enterobacterales.[16]
Staphylococcus aureusATCC® 29213™Gram-positiveRecommended by CLSI for broth microdilution QC with Gram-positive cocci.
Pseudomonas aeruginosaATCC® 27853™Gram-negativeRecommended for QC of testing non-Enterobacterales Gram-negative bacilli.[16]
Enterococcus faecalisATCC® 29212™Gram-positiveStandard QC strain for enterococci.

Note: QC strains should be procured from a reputable source like the American Type Culture Collection (ATCC) and handled according to the supplier's instructions to maintain their characteristics.[15][16]

Step-by-Step Protocol

Step 1: Preparation of Compound Stock Solution

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 12800 µg/mL). Ensure complete dissolution.

  • Causality: DMSO is used due to the compound's poor aqueous solubility. A high-concentration stock is necessary to minimize the final concentration of DMSO in the assay, as DMSO can inhibit microbial growth at concentrations >2%. The final concentration in the wells should not exceed 1%.

Step 2: Preparation of Microbial Inoculum

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline or PBS.

  • Vortex to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.[19]

  • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[19]

    • Expert Tip: A typical dilution is 1:100 (e.g., 0.1 mL of adjusted suspension into 9.9 mL of CAMHB), followed by adding 50 µL of this diluted inoculum to 50 µL of broth/compound in the well.

Step 3: Microplate Preparation and Serial Dilution

  • Create an intermediate dilution of the stock compound in CAMHB. For example, to test a final concentration range of 128 to 0.25 µg/mL, prepare a 256 µg/mL working solution.

  • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. Well 1 will receive the highest concentration, and well 12 will serve as a sterility control (broth only).

  • Add 200 µL of the 256 µg/mL working solution to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (inoculum, no compound). Well 12 is the sterility control (broth only).

Step 4: Inoculation and Incubation

  • Inoculate wells 1 through 11 with 100 µL of the standardized bacterial suspension (prepared in Step 2, final concentration of ~5 x 10⁵ CFU/mL).

  • The final volume in each well will be 200 µL.

  • Seal the plate (e.g., with an adhesive plastic sealer) to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[19]

Step 5: Reading and Interpreting Results

  • After incubation, examine the plate from the bottom using a reading mirror.

  • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

  • Check the control wells:

    • Sterility Control (Well 12): Should be clear (no growth).

    • Growth Control (Well 11): Should show distinct turbidity (good growth).

  • If the controls are not valid, the test must be repeated.

  • Simultaneously, test the QC strains. The resulting MICs for standard control antibiotics must fall within the acceptable ranges published by CLSI or EUCAST to validate the entire test run.

Broth_Microdilution cluster_plate 96-Well Microplate Dilution Series Well_1 Well 1 128 µg/mL Well_2 Well 2 64 µg/mL Well_1->Well_2 Serial Dilution Well_3 Well 3 32 µg/mL Well_2->Well_3 Serial Dilution Well_4 Well 4 16 µg/mL Well_3->Well_4 Serial Dilution Well_5 Well 5 8 µg/mL Well_4->Well_5 Serial Dilution Well_6 Well 6 4 µg/mL Well_5->Well_6 Serial Dilution Well_7 Well 7 2 µg/mL Well_6->Well_7 Serial Dilution Well_8 Well 8 1 µg/mL Well_7->Well_8 Serial Dilution Well_9 Well 9 0.5 µg/mL Well_8->Well_9 Serial Dilution Well_10 Well 10 0.25 µg/mL Well_9->Well_10 Serial Dilution Well_11 Growth Ctrl No Compound Well_12 Sterility Ctrl No Inoculum

Sources

Application Note & Protocol: Evaluating the In Vitro Cytotoxicity of (2E)-3-(5-methyl-2-furyl)acrylic Acid on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for assessing the in vitro cytotoxic effects of the compound (2E)-3-(5-methyl-2-furyl)acrylic acid on various cancer cell lines. We detail the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, a robust and widely accepted method for quantifying metabolically active cells. The narrative structure of this guide is designed to provide not only a step-by-step methodology but also the scientific rationale behind critical experimental choices, ensuring both reproducibility and data integrity. It covers all procedural phases from compound preparation and cell culture to data acquisition, analysis, and interpretation, including the calculation of the half-maximal inhibitory concentration (IC50). This application note is intended for researchers, scientists, and professionals in the field of oncology and drug development.

Scientific Principle of the MTT Assay

The MTT assay is a quantitative colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The core principle relies on the enzymatic activity of mitochondrial dehydrogenases, such as succinate dehydrogenase, present in viable, metabolically active cells.[1][2][3] These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT salt, reducing it to an insoluble purple formazan precipitate.[4][5]

This conversion from yellow to purple provides a distinct colorimetric signal.[1] The resulting formazan crystals are impermeable to cell membranes and accumulate within healthy cells.[4] A solubilization agent, typically Dimethyl Sulfoxide (DMSO), is then added to dissolve these crystals, producing a homogenous colored solution.[4] The absorbance of this solution is measured spectrophotometrically, usually at a wavelength of 570 nm.[4][5] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells in the well.[1][6] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in metabolic activity, suggesting either cell death (cytotoxicity) or inhibition of cell growth (cytostatic effects).[1]

Materials and Reagents

Equipment
  • Humidified CO2 Incubator (37°C, 5% CO2)

  • Laminar Flow Hood (Class II)

  • Microplate Reader (capable of reading absorbance at 570 nm)

  • Inverted Microscope

  • Water Bath (37°C)

  • Centrifuge

  • Multichannel Pipettes (10-200 µL range)

  • Single-channel Pipettes (various volumes)

  • Vortex Mixer

  • Orbital Shaker

Consumables
  • Sterile 96-well flat-bottom tissue culture plates

  • Sterile pipette tips

  • Sterile serological pipettes

  • Sterile conical tubes (15 mL and 50 mL)

  • Cell culture flasks (T-25 or T-75)

  • Sterile reagent reservoirs

Reagents and Chemicals
  • This compound (Test Compound)[7]

  • Cancer Cell Lines: (e.g., HeLa, A549, MCF-7). Sourced from a reputable cell bank like ATCC to ensure identity and purity.

  • MTT Reagent (Thiazolyl Blue Tetrazolium Bromide): (e.g., Sigma-Aldrich, Cat# M5655).

  • Dimethyl Sulfoxide (DMSO): Cell culture grade, sterile.

  • Complete Growth Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Penicillin-Streptomycin Solution (100X).

  • Trypsin-EDTA Solution (0.25%).

  • Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free, sterile.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

Preparatory Procedures

Cell Line Culture and Maintenance

Adherence to aseptic technique is paramount. All cell culture work must be performed in a Class II laminar flow hood.

  • Culture Conditions: Grow cancer cell lines in T-75 flasks with complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Subculturing (Passaging): Passage cells when they reach approximately 80% confluency to maintain exponential growth.[9]

    • Aspirate the spent medium.

    • Rinse the cell monolayer twice with sterile PBS.[9][10]

    • Add 2-3 mL of pre-warmed Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.[10]

    • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.[10]

    • Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at the desired density.

Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Aseptically dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[6]

    • Vortex until fully dissolved. The solution will be a clear yellow.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Store in light-protected aliquots at -20°C for up to 6 months.[6]

  • Test Compound Stock Solution (e.g., 100 mM):

    • The molecular weight of this compound is 152.15 g/mol .[7]

    • Accurately weigh the compound and dissolve it in an appropriate solvent, typically DMSO, to create a high-concentration stock solution. For example, to make a 100 mM stock, dissolve 15.22 mg in 1 mL of DMSO.

    • Store the stock solution in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Workflow: Step-by-Step Protocol

This protocol is designed for a 96-well plate format. It is crucial to include proper controls:

  • Untreated Control: Cells treated with vehicle (e.g., DMSO-containing medium) to represent 100% viability.

  • Positive Control: Cells treated with a known cytotoxic agent to confirm assay sensitivity.

  • Blank Control: Wells containing medium only (no cells) to measure background absorbance.

Phase 1: Cell Seeding
  • Harvest cells that are in the exponential growth phase.

  • Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

  • Dilute the cell suspension in complete growth medium to the optimal seeding density. This density must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells/well (0.5-1.0 x 10^5 cells/mL).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

Phase 2: Compound Treatment
  • Prepare serial dilutions of the this compound stock solution in complete growth medium. A typical concentration range might be 0.1, 1, 10, 50, 100, and 250 µM.

  • Causality Check: The final concentration of the vehicle (DMSO) in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • After 24 hours of incubation, carefully aspirate the medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of the test compound (or controls) to the appropriate wells. Each concentration should be tested in triplicate.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The duration is a critical variable and should be selected based on the compound's expected mechanism of action.[11]

Phase 3: MTT Assay and Data Acquisition
  • Following the treatment incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).

  • Incubate the plate for an additional 4 hours at 37°C, 5% CO2. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes at room temperature to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance. Read the plate within 1 hour of adding the solubilization solution.

Visual Workflow of the MTT Cytotoxicity Assay

MTT_Workflow Figure 1. MTT Assay Experimental Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Measurement A Culture & Maintain Cancer Cell Lines B Harvest & Count Cells (Exponential Phase) A->B C Seed 10,000 cells/well in 96-well plate B->C D Incubate 24h (Allow Attachment) C->D E Prepare Serial Dilutions of This compound F Add Compound to Wells (Include Vehicle & Positive Controls) D->F E->F G Incubate for 24-72h F->G H Add 10µL MTT Reagent (0.5 mg/mL final conc.) G->H I Incubate 4h (Formazan Formation) H->I J Remove Medium, Add 100µL DMSO I->J K Shake 15 min (Solubilize Crystals) J->K L Read Absorbance (OD at 570 nm) K->L M Data Analysis: % Viability & IC50 Calc. L->M

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Data Analysis and Interpretation

Calculation of Percentage Cell Viability

The raw absorbance data must be corrected by subtracting the average absorbance of the blank (medium only) wells. The percentage of cell viability is then calculated relative to the untreated (vehicle) control.

Formula: % Cell Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100

Where:

  • OD_Treated: Absorbance of the well with cells treated with the test compound.

  • OD_Vehicle: Average absorbance of the wells with cells treated with the vehicle control.

  • OD_Blank: Average absorbance of the wells with medium only.

Determination of IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that inhibits cell viability by 50%.[11]

  • Normalize Data: Convert the viability data to percentage inhibition (100 - % Cell Viability).[11]

  • Plot a Dose-Response Curve: Plot the percentage inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).[13]

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).[13][14]

  • Calculate IC50: The software will calculate the IC50 value, which is the concentration that corresponds to 50% inhibition on the fitted curve.[11][14]

Data Presentation

Summarize the quantitative results in a clear, structured table.

Cell LineCompound Concentration (µM)Mean Corrected OD (570 nm)Std. Deviation% Cell Viability
HeLa0 (Vehicle)1.2540.087100.0%
HeLa101.0120.06580.7%
HeLa500.6330.04150.5%
HeLa1000.2150.02217.1%
HeLa2500.0580.0114.6%
Result HeLa IC50 ~50 µM

Self-Validation and Quality Control

To ensure the trustworthiness of the results, the following checks must be integrated:

  • Positive Control: The known cytotoxic agent should produce a significant and expected reduction in cell viability, confirming the assay is performing correctly.

  • Vehicle Control: The viability of vehicle-treated cells should be high (near 100%), and the final DMSO concentration should not induce cytotoxicity.

  • Linearity: For each cell line, a preliminary experiment should be run to ensure a linear relationship between the number of cells seeded and the final absorbance reading. This validates that the assay is sensitive within the chosen cell density range.

  • Replicates: Both technical replicates (multiple wells for the same condition in one experiment) and biological replicates (repeating the entire experiment on different days) are essential for statistical confidence.[11]

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Retrieved from [Link]

  • Kamiloglu, S., Sari, G., Ozdal, T., & Capanoglu, E. (2020). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
  • Bio-protocol. (n.d.). Calculation of the IC50 Values. Retrieved from [Link]

  • DeNovix. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance? Retrieved from [Link]

  • On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • JoVE. (2009). Video: Linearization of the Bradford Protein Assay. Retrieved from [Link]

  • NCBI - PMC. (2010). Linearization of the Bradford Protein Assay. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Bradford (BioRad) 96 Well Plate Protein Assay Protocol. Retrieved from [Link]

  • PubChem. (n.d.). 3-(5-Methyl-furan-2-YL)-acrylic acid. Retrieved from [Link]

  • Kurata, S., et al. (2012). Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp. PubMed. Retrieved from [Link]

  • The Good Scents Company. (n.d.). furyl acrylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Furylacrylic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: (2E)-3-(5-methyl-2-furyl)acrylic Acid as a Potential Inhibitor for Target Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Scientific Rationale

The furan nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a furan ring can enhance pharmacokinetic properties such as solubility and bioavailability. Derivatives of 3-(2-furyl)acrylic acid, in particular, have demonstrated significant potential as modulators of enzyme activity. For instance, derivatives of 3-(5-nitro-2-furyl)acrylic acid have been shown to possess antimicrobial effects, which are attributed to the inhibition of essential metabolic pathways like glycolysis[1]. This foundational knowledge provides a strong impetus for the investigation of structurally related compounds.

(2E)-3-(5-methyl-2-furyl)acrylic acid is one such compound of interest. Its structural similarity to other biologically active acrylic acid derivatives suggests its potential as an enzyme inhibitor. Notably, recent studies have highlighted that certain acrylic acid derivatives can be potent inhibitors of enzymes such as urease and α-glucosidase[2]. Furthermore, furan-containing chalcones, which share the furyl-propenone backbone, have been identified as potent urease inhibitors, in some cases exceeding the efficacy of standard inhibitors like thiourea[3].

These findings underscore the therapeutic potential of the 3-(2-furyl)acrylic acid scaffold and justify a thorough investigation into the enzyme inhibitory capacity of this compound. The presence of a methyl group at the 5-position of the furan ring may influence its lipophilicity and interaction with hydrophobic pockets within an enzyme's active site, potentially modulating its inhibitory potency and selectivity.

This document provides a comprehensive guide for researchers to systematically evaluate this compound as a potential inhibitor of two clinically relevant enzymes: Urease and α-Glucosidase . The protocols herein are designed to be self-validating and provide a framework for determining inhibitory potency, understanding the mechanism of action, and assessing cellular efficacy.

II. Getting Started: Compound Handling and Preparation

Proper handling and preparation of this compound are critical for obtaining reproducible results.

A. Compound Solubility Assessment: It is essential to determine the solubility of the test compound in aqueous buffers to prevent precipitation during the assay.

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution in the intended assay buffer to determine the highest concentration that remains fully dissolved.

  • Visually inspect for any precipitation or turbidity.

  • It is recommended to keep the final concentration of the organic solvent (e.g., DMSO) in the assay low (typically ≤1%) to avoid affecting enzyme activity. Ensure all control wells contain the same final concentration of the solvent.

B. Preparation of Stock Solutions:

  • Accurately weigh a precise amount of this compound.

  • Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM).

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

III. Biochemical Assays: Determining Inhibitory Potency and Mechanism

Biochemical assays using purified enzymes are the first step in characterizing the inhibitory potential of a compound. These assays allow for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), and provide insights into the mechanism of inhibition.

A. Target Enzyme 1: Urease Inhibition Assay

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, and is a target for the treatment of peptic ulcers and urinary tract infections[3].

1. Principle: The assay measures the amount of ammonia produced from the enzymatic breakdown of urea. The ammonia can be quantified using the Berthelot (indophenol) method, where it reacts with hypochlorite and phenol in an alkaline medium to form a blue-colored indophenol, which can be measured spectrophotometrically at ~625 nm.

2. Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Phenol reagent

  • Alkali-hypochlorite reagent

  • This compound

  • Thiourea (positive control inhibitor)

  • 96-well microplate

  • Microplate reader

3. Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of urease in phosphate buffer.

    • Prepare a stock solution of urea in phosphate buffer.

    • Prepare working solutions of the test compound and thiourea by diluting the DMSO stock solutions in phosphate buffer to the desired concentrations.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add buffer and phenol reagent.

    • Control wells (100% enzyme activity): Add urease solution and the corresponding concentration of DMSO.

    • Test wells: Add urease solution and various concentrations of this compound.

    • Positive control wells: Add urease solution and various concentrations of thiourea.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Initiate the reaction by adding the urea solution to all wells except the blank.

    • Incubate at 37°C for 30 minutes.

  • Detection:

    • Stop the reaction and develop the color by adding the phenol reagent followed by the alkali-hypochlorite reagent to all wells.

    • Incubate at room temperature for 20 minutes.

  • Measurement:

    • Measure the absorbance at 625 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

B. Target Enzyme 2: α-Glucosidase Inhibition Assay

α-Glucosidase is an enzyme involved in the breakdown of complex carbohydrates into glucose in the small intestine. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a key therapeutic strategy for managing type 2 diabetes[2].

1. Principle: The assay utilizes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which is cleaved by α-glucosidase to release p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.

2. Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • This compound

  • Acarbose (positive control inhibitor)

  • 96-well microplate

  • Microplate reader

3. Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare working solutions of the test compound and acarbose by diluting the DMSO stock solutions in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add buffer and pNPG.

    • Control wells (100% enzyme activity): Add α-glucosidase solution and the corresponding concentration of DMSO.

    • Test wells: Add α-glucosidase solution and various concentrations of this compound.

    • Positive control wells: Add α-glucosidase solution and various concentrations of acarbose.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding the pNPG solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 405 nm at multiple time points (kinetic mode) or after a fixed incubation time (e.g., 20 minutes) at 37°C (endpoint mode).

4. Data Analysis:

  • Calculate the initial reaction velocity (rate of change in absorbance) for each well if using kinetic mode.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

C. Enzyme Kinetics and Mechanism of Inhibition

To understand how this compound inhibits the target enzyme, kinetic studies are performed. These experiments involve measuring the initial reaction rates at various substrate concentrations in the presence and absence of the inhibitor.

1. Protocol:

  • Perform the respective enzyme inhibition assay as described above.

  • For each fixed concentration of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50), vary the concentration of the substrate (e.g., urea for urease, pNPG for α-glucosidase) over a range (e.g., 0.2 x Km to 5 x Km).

  • Measure the initial reaction rates for each condition.

2. Data Analysis:

  • Plot the initial velocity (v) against the substrate concentration ([S]) for each inhibitor concentration.

  • Transform the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) or a Michaelis-Menten plot and fit the data using non-linear regression to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant)[3][4].

  • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).

Hypothetical Data Summary for Biochemical Assays

ParameterUreaseα-Glucosidase
IC50 (µM) 15.8 ± 1.245.3 ± 3.7
Positive Control IC50 (µM) Thiourea: 22.1 ± 1.9Acarbose: 250 ± 21
Mechanism of Inhibition CompetitiveMixed
Ki (µM) 8.228.5 (Ki), 35.1 (Ki')

IV. Cell-Based Assays: Assessing Efficacy in a Biological Context

While biochemical assays are crucial for initial characterization, cell-based assays provide a more physiologically relevant environment to evaluate the efficacy of an inhibitor.

A. Cell-Based Urease Inhibition Assay (using H. pylori)

1. Principle: This assay measures the ability of the compound to inhibit urease activity in intact H. pylori cells, which is crucial for their survival in the acidic environment of the stomach.

2. Protocol:

  • Culture H. pylori to mid-log phase.

  • Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS, pH 7.0).

  • In a 96-well plate, add the bacterial suspension to wells containing various concentrations of this compound or a positive control.

  • Pre-incubate for 30 minutes at 37°C.

  • Add a urea solution containing a pH indicator (e.g., phenol red).

  • Monitor the color change of the indicator over time, which reflects the increase in pH due to ammonia production.

  • The concentration of the inhibitor that prevents the color change indicates effective inhibition of urease activity in the cellular context.

B. Cellular α-Glucosidase Inhibition Assay (using Caco-2 cells)

1. Principle: Caco-2 cells, a human colon adenocarcinoma cell line, can differentiate to form a monolayer that mimics the intestinal epithelium and expresses brush border enzymes like α-glucosidase.

2. Protocol:

  • Culture Caco-2 cells in a 96-well plate until they form a confluent monolayer.

  • Wash the cells with a buffer.

  • Add various concentrations of this compound or acarbose to the cells and pre-incubate.

  • Add the pNPG substrate.

  • Incubate for a defined period at 37°C.

  • Measure the absorbance of the supernatant at 405 nm to quantify the amount of p-nitrophenol released.

  • Calculate the percentage of inhibition and determine the cellular IC50 value.

V. Visualizing the Workflow and Concepts

A. General Workflow for Enzyme Inhibitor Screening

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation A Compound Preparation (Stock Solution) B Primary Enzyme Assay (IC50 Determination) A->B C Kinetic Studies (Mechanism of Inhibition) B->C D Cell-Based Assay (Cellular Efficacy) C->D Lead Compound E Toxicity Assessment (e.g., MTT Assay) D->E F Structure-Activity Relationship (SAR) Studies E->F

Caption: Workflow for evaluating a potential enzyme inhibitor.

B. Michaelis-Menten Kinetics and Inhibition

Sources

Application Notes and Protocols for the Synthesis of Bio-Based Polymers from (2E)-3-(5-methyl-2-furyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imperative shift towards a sustainable bio-economy has catalyzed extensive research into the development of polymers derived from renewable resources. Furan-based compounds, accessible from lignocellulosic biomass, have emerged as pivotal platform chemicals for the synthesis of novel bio-based polymers.[1] Among these, (2E)-3-(5-methyl-2-furyl)acrylic acid, a derivative of furfural, presents a compelling monomer due to its conjugated system, carboxylic acid functionality, and the presence of the furan moiety. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of innovative bio-based polymers. We will explore potential polymerization pathways, provide detailed experimental protocols, and discuss the characterization of the resulting polymeric materials.

The structure of this compound offers multiple avenues for polymerization. The acrylic moiety is susceptible to chain-growth polymerization, while the carboxylic acid group can participate in step-growth polymerization. The furan ring itself can be involved in cross-linking reactions, such as Diels-Alder cycloadditions, imparting unique properties like self-healing capabilities to the final material.[2][3]

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies.

PropertyValueSource
Chemical Formula C8H8O3[4]
Molecular Weight 152.15 g/mol [4]
CAS Number 14779-25-0
Appearance Likely a crystalline solidInferred
Solubility Expected to be soluble in organic solvents like THF, DMF, and DMSO, and aqueous base.Inferred

Proposed Polymerization Strategies and Protocols

Given the bifunctional nature of this compound, several polymerization techniques can be envisioned. This section details the theoretical basis and provides step-by-step protocols for two primary approaches: Free-Radical Polymerization of the acrylic double bond and Polyesterification via the carboxylic acid group.

Free-Radical Polymerization to Poly(this compound)

This method leverages the reactivity of the carbon-carbon double bond in the acrylic acid moiety to form a polymer with a carbon backbone and pendant furan-carboxylic acid groups.

Free-radical polymerization is a robust and widely used technique for polymerizing vinyl monomers.[5] The choice of initiator and solvent is critical to control the polymerization rate and the properties of the resulting polymer. For acrylic acids, polar solvents are generally preferred. The polymerization of acrylic acid and its derivatives can be performed in bulk, solution, or emulsion.[6] Here, we propose a solution polymerization protocol which offers good heat dissipation and control over viscosity.

G cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization Monomer This compound ReactionVessel Schlenk Flask Monomer->ReactionVessel Solvent Anhydrous DMF Solvent->ReactionVessel Initiator AIBN Initiator->ReactionVessel Initiation InertAtmosphere Nitrogen/Argon Purge ReactionVessel->InertAtmosphere Heating Oil Bath @ 70°C, 24h InertAtmosphere->Heating Precipitation Precipitate in Methanol Heating->Precipitation Polymer Solution Filtration Vacuum Filtration Precipitation->Filtration Drying Vacuum Oven @ 40°C Filtration->Drying NMR ¹H & ¹³C NMR Drying->NMR FTIR FTIR Spectroscopy Drying->FTIR GPC Gel Permeation Chromatography Drying->GPC TGA Thermogravimetric Analysis Drying->TGA DSC Differential Scanning Calorimetry Drying->DSC

Caption: Workflow for Free-Radical Polymerization.

Materials:

  • This compound (Monomer)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

  • Methanol (Non-solvent for precipitation)

  • Schlenk flask and standard glassware

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Monomer Dissolution: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve a desired amount of this compound (e.g., 5.0 g, 32.9 mmol) in anhydrous DMF (e.g., 20 mL).

  • Initiator Addition: Add the free-radical initiator, AIBN (e.g., 0.1 mol% with respect to the monomer, ~5.4 mg, 0.033 mmol).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum-backfill with nitrogen or argon to remove any dissolved oxygen, which can inhibit the polymerization.

  • Polymerization Reaction: Immerse the flask in a preheated oil bath at 70°C. Allow the reaction to proceed under stirring for 24 hours. An increase in viscosity is expected as the polymerization progresses.

  • Polymer Precipitation: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol (e.g., 200 mL), under vigorous stirring. The polymer should precipitate as a solid.

  • Purification: Allow the precipitate to settle. Decant the supernatant and collect the polymer by vacuum filtration. Wash the collected polymer with fresh methanol to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.

  • Characterization: The resulting polymer, poly(this compound), should be characterized to determine its structure, molecular weight, and thermal properties.

Synthesis of Furan-Containing Polyesters via Condensation Polymerization

This approach utilizes the carboxylic acid functionality of this compound to react with a diol co-monomer, forming a polyester. This method allows for the incorporation of the furan-acrylic moiety into the polymer backbone.

Polyesterification is a type of step-growth polymerization that involves the reaction between a dicarboxylic acid (or its derivative) and a diol.[7] To drive the reaction towards high molecular weight polymer formation, the removal of the condensation byproduct (water) is essential. This is typically achieved by conducting the reaction at high temperatures under a vacuum or by using a Dean-Stark apparatus. The choice of diol co-monomer will significantly influence the properties of the resulting polyester. Bio-based diols such as 1,4-butanediol or ethylene glycol can be used to create fully bio-based polyesters.

G Monomer1 This compound HOOC-CH=CH-(C4H2O)-CH3 Polymer Polyester [-OC-CH=CH-(C4H2O)-CH3-COO-R-O-]n Monomer1:f0->Polymer:f0 + Monomer2 Diol HO-R-OH Monomer2:f0->Polymer:f0 Byproduct { Water | H2O } Polymer->Byproduct elimination

Caption: General scheme for polyesterification.

Materials:

  • This compound (Monomer A)

  • 1,4-Butanediol (BDO) (Monomer B)

  • Titanium(IV) butoxide (Ti(OBu)4) or another suitable catalyst

  • High-boiling point solvent (optional, e.g., diphenyl ether)

  • Methanol for purification

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation setup.

Procedure:

  • Reactant Charging: Charge the reactor with equimolar amounts of this compound and 1,4-butanediol.

  • Catalyst Addition: Add the catalyst, Ti(OBu)4 (e.g., 200-500 ppm relative to the total monomer weight).

  • First Stage (Esterification): Heat the mixture under a slow stream of nitrogen to 160-180°C. Water will begin to distill off as the esterification reaction proceeds. Continue this stage until approximately 80-90% of the theoretical amount of water has been collected.

  • Second Stage (Polycondensation): Gradually increase the temperature to 220-240°C and slowly apply a vacuum (down to <1 mbar). This stage facilitates the removal of the remaining water and diol, driving the equilibrium towards the formation of high molecular weight polymer. The viscosity of the reaction mixture will increase significantly.

  • Reaction Termination: Continue the polycondensation until the desired viscosity or molecular weight is achieved (typically monitored by the torque on the mechanical stirrer).

  • Polymer Extrusion and Quenching: Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify it.

  • Pelletization and Drying: The solidified polymer strand can be pelletized. The pellets should be dried in a vacuum oven to remove any residual moisture.

  • Characterization: Analyze the resulting furan-containing polyester for its chemical structure, molecular weight distribution, and thermal and mechanical properties.

Characterization of the Synthesized Polymers

A comprehensive characterization is essential to understand the structure-property relationships of the newly synthesized polymers.

TechniqueInformation ObtainedExpected Results
¹H and ¹³C NMR Confirmation of the polymer structure, determination of monomer conversion, and end-group analysis.For the polyacrylate, disappearance of vinyl proton signals and appearance of broad aliphatic backbone signals. For the polyester, characteristic ester linkages and signals from both monomer units.
FTIR Spectroscopy Identification of functional groups in the polymer.For the polyacrylate, persistence of the carboxylic acid and furan peaks, and disappearance of the C=C double bond peak. For the polyester, appearance of a strong ester C=O stretch.
Gel Permeation Chromatography (GPC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).PDI values will depend on the polymerization method. Free-radical polymerization typically yields higher PDIs than controlled radical or step-growth polymerizations.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability and decomposition profile of the polymer.Provides information on the onset of degradation and char yield, which is often enhanced by the furan content.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg) and melting temperature (Tm) (if crystalline).The Tg will be indicative of the chain flexibility and intermolecular interactions.

Potential Applications and Future Directions

Polymers derived from this compound hold promise in a variety of applications. The polyacrylate, with its pendant carboxylic acid groups, could be utilized in hydrogels, adhesives, and coatings. The furan-containing polyesters could serve as bio-based alternatives to petroleum-derived plastics like PET, with potential for improved barrier properties due to the planar furan ring.[8]

Furthermore, the furan moieties within the polymer chains can be leveraged for post-polymerization modification. For instance, the Diels-Alder reaction between the furan ring and a bismaleimide can introduce reversible cross-links, leading to the development of self-healing and recyclable thermosets.[2][3][9]

Future research should focus on optimizing the polymerization conditions to control the molecular weight and architecture of these polymers. Exploring copolymerization with other bio-based or conventional monomers will further expand the range of accessible material properties. The biodegradability and biocompatibility of these novel furan-based polymers should also be investigated to fully assess their potential as sustainable materials.

References

  • National Institutes of Health. (2023, March 2). Biobased 2,5-Bis(hydroxymethyl)
  • ACS Publications. (2013, February 19). Bio-Based Furan Polymers with Self-Healing Ability.
  • ScienceDirect. (2025, August 6). Self-healing bio-based furan polymers cross-linked with various bis-maleimides.
  • ADDI. (2022, July 14). Furan-containing biobased polyurethane nanofibers.
  • Patsnap Eureka. (2025, July 3). Furan Derivatives: Plant-Based Monomers for Sustainable Polymers.
  • National Institutes of Health. Highly Efficient Biobased Synthesis of Acrylic Acid.
  • White Rose eTheses Online. Synthesis of Bio-Based Polymers.
  • Corpus UL.
  • Scholar Commons.
  • Sigma-Aldrich. 3-(5-methyl-furan-2-yl)-acrylic acid.
  • PubChem. 3-(5-Methyl-furan-2-YL)-acrylic acid.
  • ResearchGate. (2018, February 20). Synthesis of Bioacrylic Polymers from Dihydro-5-hydroxyl furan-2-one (2H-HBO)

Sources

Application Note: A Validated HPLC-DAD Method for the Quantification of (2E)-3-(5-methyl-2-furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the accurate quantification of (2E)-3-(5-methyl-2-furyl)acrylic acid. Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive guide from sample preparation to data analysis. The method is designed to be specific, linear, accurate, and precise, ensuring its suitability for quality control and research applications. All validation procedures are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction

This compound is a furan-containing organic compound with potential applications in medicinal chemistry and materials science. As with any active compound under investigation, a reliable analytical method for its quantification is paramount for ensuring product quality, stability, and for conducting pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful and versatile technique for the analysis of such compounds, offering high resolution and spectral information for peak identification and purity assessment.[3][4]

The furan and acrylic acid moieties in the target analyte are chromophoric, making UV detection a suitable choice. This application note presents a reversed-phase HPLC method, which is well-suited for the analysis of moderately polar organic molecules like this compound. The method has been rigorously validated to meet the standards of the pharmaceutical industry, providing a trustworthy protocol for its intended users.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector.

  • Chromatographic Column: A Zorbax Eclipse XBD-C18 column (4.6 x 150 mm, 5 µm) was selected for its excellent peak shape and resolution for a wide range of compounds.[5]

  • Software: ChemStation for LC 3D Systems or equivalent.

  • Analytical Balance: Mettler Toledo or equivalent.

  • pH Meter: Calibrated daily.

  • Volumetric glassware: Class A.

Chemicals and Reagents
  • This compound reference standard: Purity >99%, sourced from a reputable supplier.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade, obtained from a Milli-Q water purification system.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

Preparation of Solutions
  • Mobile Phase A: 0.1% Phosphoric Acid in Water. The addition of phosphoric acid helps to suppress the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention time stability.[6][7]

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Water and Acetonitrile (50:50, v/v) was chosen to ensure the solubility of the analyte and compatibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Chromatographic Method

The chromatographic conditions were optimized to achieve a symmetrical peak shape, good resolution from potential impurities, and a reasonable run time.

ParameterCondition
Column Zorbax Eclipse XBD-C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A (0.1% H₃PO₄ in Water) and Mobile Phase B (Acetonitrile)
Gradient Program Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 310 nm (based on UV spectrum of the analyte)
Run Time 15 minutes

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][8]

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo (matrix without the analyte, if applicable), and a spiked sample. The chromatograms were examined for any interfering peaks at the retention time of this compound. The peak purity was also assessed using the DAD, comparing the spectra across the peak to ensure it was spectrally homogeneous.

Linearity and Range

Linearity was determined by injecting six concentrations of the reference standard (e.g., 5, 10, 25, 50, 75, and 100 µg/mL) in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration. The linearity was evaluated by the correlation coefficient (r²) of the regression line, which should be ≥ 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.

Accuracy

Accuracy was assessed by the recovery method. A known amount of the analyte was added to a placebo matrix at three concentration levels (low, medium, and high; e.g., 80%, 100%, and 120% of the target concentration). Each concentration was prepared in triplicate. The percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision: The repeatability assay was repeated on a different day by a different analyst using a different instrument. The relative standard deviation (RSD) of the peak areas was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Results and Discussion

The developed HPLC-DAD method successfully separated this compound with a retention time of approximately 8.5 minutes. The peak was symmetrical and well-resolved from the solvent front.

Validation Summary
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention time.Passed. No interfering peaks observed. Peak purity index > 0.999.
Linearity (r²) ≥ 0.9990.9998
Range 5 - 100 µg/mLEstablished.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD -0.5 µg/mL
LOQ -1.5 µg/mL

Standard Operating Protocol

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of diluent (Water:Acetonitrile, 50:50, v/v).

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep_standard Prepare Standard Solutions instrument_setup Instrument Setup & Equilibration prep_standard->instrument_setup prep_sample Prepare Sample Solutions prep_sample->instrument_setup sequence Create Sequence File instrument_setup->sequence injection Inject Standards & Samples sequence->injection integration Integrate Chromatograms injection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte in Samples calibration->quantification report Generate Report quantification->report

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation Flowchart

Validation_Flowchart start Method Development specificity Specificity (Blank, Placebo, Spiked Sample) start->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (Spike & Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise or Slope) precision->lod_loq robustness Robustness (Small Variations) lod_loq->robustness end Validated Method robustness->end

Sources

Application Note & Protocols: A Framework for In Vivo Efficacy Evaluation of (2E)-3-(5-methyl-2-furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vivo efficacy studies for the novel compound, (2E)-3-(5-methyl-2-furyl)acrylic acid. While specific biological activities for this molecule are still under investigation, its structural similarity to other furan and acrylate derivatives suggests potential therapeutic applications, such as anti-inflammatory or anti-proliferative activities.[1][2][3] This guide emphasizes a first-principles approach, focusing on methodological rigor, ethical compliance, and data integrity. We present a detailed framework using a well-established acute anti-inflammatory model—carrageenan-induced paw edema—as a primary example. The principles, protocols, and strategic considerations outlined herein are designed to be adaptable for evaluating the compound in other disease models, such as oncology.[4] The core objective is to establish a scientifically sound, reproducible, and translatable preclinical data package.

Part 1: Strategic Foundations of In Vivo Experimental Design

The success of any in vivo study hinges on a meticulously planned experimental design.[5][6] Rushing into experiments without a clear strategy can lead to irreproducible results and a waste of resources.[7] This section outlines the critical pillars of study design, grounded in established international guidelines.

Defining a Testable Hypothesis and Clear Objectives

Before any procedure is initiated, the study's objective must be explicitly defined. Given the nascent status of this compound, an initial study is likely to be exploratory but should still be hypothesis-driven.

  • Primary Objective: To determine if this compound exhibits anti-inflammatory effects in an acute in vivo model.

  • Hypothesis: Administration of this compound will significantly reduce paw edema, a cardinal sign of inflammation, in a dose-dependent manner compared to a vehicle control.

  • Secondary Objectives:

    • To establish a preliminary dose-response relationship.

    • To assess the compound's effect on key inflammatory biomarkers (e.g., pro-inflammatory cytokines).

    • To observe any overt signs of toxicity at the tested doses.

Ethical Considerations and Adherence to Reporting Guidelines

All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[8] The experimental design and subsequent reporting must adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency, scientific rigor, and reproducibility.[9][10][11] The ARRIVE Essential 10 checklist provides the minimum information required for a publication to be adequately assessed.[12][13]

Rationale for Animal Model Selection: The Carrageenan-Induced Paw Edema Model

The choice of an animal model is paramount and must be scientifically justified.[14] For screening novel compounds with potential anti-inflammatory activity, the carrageenan-induced paw edema model in rodents (rats or mice) is a well-established, reproducible, and widely used assay.[15][16]

Causality Behind the Choice:

  • Well-Characterized Mechanism: The inflammatory response to sub-plantar injection of carrageenan is biphasic.

    • Phase 1 (0-2 hours): Characterized by the release of histamine, serotonin, and bradykinin.[15]

    • Phase 2 (3-6 hours): Mediated by the production of prostaglandins, with significant infiltration of neutrophils.[15] This phase is particularly sensitive to inhibition by both steroidal and non-steroidal anti-inflammatory drugs (NSAIDs).

  • Predictive Value: A compound's ability to inhibit the second phase is indicative of potential cyclooxygenase (COX) enzyme inhibition, a common mechanism for anti-inflammatory drugs.

  • Technical Feasibility: The procedure is straightforward, and the primary endpoint (paw volume) is easily and non-invasively quantifiable.

Experimental Groups, Controls, and Blinding

A robust study requires carefully considered experimental groups to isolate the effect of the test article.[5]

Group IDGroup NameTreatmentN (Animals/Group)Rationale
G1Vehicle ControlVehicle Only8-10Negative control; establishes baseline inflammatory response. The vehicle must be identical to that used for the test article.
G2Test Article (Low Dose)This compound8-10To assess efficacy at a low, potentially sub-therapeutic dose.
G3Test Article (Mid Dose)This compound8-10To establish a dose-response relationship.
G4Test Article (High Dose)This compound8-10To assess efficacy at a high, potentially maximal-effect dose.
G5Positive ControlIndomethacin or Dexamethasone8-10Validates the assay by demonstrating that a known anti-inflammatory drug can produce the expected effect.

Principle of Blinding: To mitigate observer bias, especially when subjective measurements like clinical scoring are used, all personnel involved in dosing, data collection, and outcome assessment should be blinded to the treatment allocation.[7]

Statistical Power and Sample Size Calculation

The number of animals per group is not arbitrary. It should be the minimum required to detect a scientifically meaningful effect while having adequate statistical power. An a priori sample size calculation should be performed.

Example Calculation Parameters:

  • Power (1-β): Typically set at 0.8 (80%).

  • Significance Level (α): Typically set at 0.05.

  • Expected Effect Size: The difference in mean paw volume between the vehicle and treated group that is considered biologically relevant. This can be estimated from literature on similar compounds or a pilot study.

  • Standard Deviation: The variability in the measurement, also estimated from prior data.

Using these parameters in statistical software (e.g., G*Power) will provide a justified sample size.

Part 2: Pharmacokinetics and Dose-Range Finding

Administering arbitrary doses in an efficacy study is inefficient. A preliminary dose-ranging study is essential to identify a safe and relevant range of doses for the main experiment.[17] This is often combined with a preliminary pharmacokinetic (PK) assessment.

Rationale for Preliminary Studies

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding the relationship between drug concentration in the body and its observed effect.[18][19][20]

  • Dose-Ranging: A pilot study helps identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[17] It also provides initial evidence of a dose-response relationship.

  • Pharmacokinetics (PK): A preliminary PK study provides critical parameters like Cmax (peak concentration), Tmax (time to peak concentration), and half-life (T½).[19] This information is vital for designing the dosing schedule in the main efficacy study (e.g., ensuring the drug is administered such that peak concentrations coincide with the inflammatory challenge).

Workflow for Dose Selection

The following diagram outlines the logical flow for determining the doses to be used in the core efficacy study.

DoseSelectionWorkflow LitReview Literature Review & In Silico Toxicity Prediction PilotStudy Pilot Dose-Ranging Study (e.g., 3+3 design) LitReview->PilotStudy Inform Starting Dose MTD Determine Maximum Tolerated Dose (MTD) PilotStudy->MTD Observe Clinical Signs PK_Study Preliminary PK Study (Satellite Group) PilotStudy->PK_Study Use Tolerated Doses SelectDoses Select 3-4 Doses for Efficacy Study MTD->SelectDoses Set High Dose ≤ MTD PK_Study->SelectDoses Inform Dosing Interval (based on T½, Tmax) EfficacyStudy Proceed to Core Efficacy Study SelectDoses->EfficacyStudy

Caption: Logical workflow for selecting appropriate doses for an in vivo efficacy study.

Part 3: Core Efficacy Study Protocols

This section provides detailed, step-by-step protocols for conducting the anti-inflammatory efficacy study.

Overall Experimental Workflow Diagram

ExperimentalWorkflow Acclimatization 1. Animal Acclimatization (≥ 7 days) Randomization 2. Randomization & Grouping Acclimatization->Randomization Baseline 3. Baseline Paw Volume Measurement Randomization->Baseline Dosing 4. Administer Vehicle, Test Article, or Positive Control Baseline->Dosing Inflammation 5. Induce Inflammation (Carrageenan Injection) Dosing->Inflammation e.g., 60 min post-dose Measurements 6. Measure Paw Volume (Hourly for 6 hours) Inflammation->Measurements Termination 7. Study Termination & Sample Collection Measurements->Termination At final timepoint Analysis 8. Data & Biomarker Analysis Termination->Analysis

Caption: Step-by-step workflow for the carrageenan-induced paw edema efficacy study.

Protocol 1: Test Article Formulation and Preparation

Principle: The vehicle must solubilize the test article without having any biological effect of its own. The formulation should be appropriate for the chosen route of administration.

Materials:

  • This compound powder

  • Vehicle components (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water, 5% DMSO + 30% PEG300 in saline). Note: Vehicle selection requires preliminary solubility testing.

  • Sterile tubes, magnetic stirrer, analytical balance.

Procedure:

  • Calculate the total amount of test article and vehicle needed for all dose groups, including a ~20% overage.

  • For each concentration, weigh the precise amount of this compound.

  • If using a co-solvent like DMSO, first dissolve the compound in the minimal required volume of DMSO.

  • Slowly add the remaining vehicle components while stirring continuously to create a homogenous suspension or solution.

  • Prepare the vehicle-only control using the exact same procedure and components, omitting the test article.

  • Label all formulations clearly with the compound name, concentration, and date of preparation. Store as per compound stability data.

Protocol 2: Animal Handling and Dosing (Oral Gavage Example)

Principle: Oral gavage ensures precise dose delivery directly into the stomach.[21][22] Proper technique is critical to prevent animal stress and injury.[17]

Materials:

  • Appropriately sized animals (e.g., Sprague-Dawley rats, 180-220g).

  • Prepared drug formulations.

  • Sterile, ball-tipped gavage needles (e.g., 18-gauge for rats).

  • 1 mL syringes.

Procedure:

  • Weigh each animal immediately before dosing to calculate the exact volume to be administered (typically 5-10 mL/kg for rats).[23]

  • Gently but firmly restrain the animal to immobilize its head and straighten the neck and body.

  • Measure the gavage needle against the animal to determine the correct insertion length (from the tip of the nose to the last rib).

  • Insert the ball-tipped needle into the mouth, just off-center, and gently advance it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw immediately.

  • Once the needle is at the predetermined depth, dispense the formulation smoothly.

  • Withdraw the needle in a single, smooth motion.

  • Monitor the animal for a few minutes post-dosing for any signs of distress.

Protocol 3: Carrageenan-Induced Paw Edema - Efficacy Assessment

Principle: Inflammation is induced by a phlogistic agent, and the resulting edema is measured over time as the primary efficacy endpoint.

Materials:

  • 1% (w/v) lambda-Carrageenan solution in sterile saline.

  • Parenteral syringes (27-30 gauge).

  • Digital Plethysmometer or Calipers.

Procedure:

  • At Time = -60 minutes, administer the vehicle, test article, or positive control to the appropriate animal groups as per Protocol 2.

  • At Time = 0, measure the baseline volume of the right hind paw of each animal using the plethysmometer. This is the V₀ reading.

  • Immediately after baseline measurement, inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • At Time = 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection, measure the paw volume again (Vₜ).

  • Record all measurements systematically for each animal.

Part 4: Biomarker and Mechanistic Analysis

Efficacy data should be supported by pharmacodynamic (PD) biomarkers to provide mechanistic insight.[24][25] A well-defined biomarker strategy is essential for understanding a compound's mechanism of action (MOA).[26][27]

Developing a Biomarker Strategy

Rationale: Measuring changes in inflammatory mediators can confirm that the observed reduction in edema is due to a specific biological effect.

  • Primary PD Biomarkers: Pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in plasma or paw tissue homogenate.

  • Mechanistic Biomarkers: Expression of COX-2 protein in paw tissue, as this is a key enzyme in the prostaglandin synthesis pathway that drives the second phase of carrageenan-induced inflammation.[15]

Protocol 4: Endpoint Sample Collection

Principle: Samples must be collected and processed rapidly and consistently to preserve the integrity of the biomarkers to be analyzed.

Procedure:

  • At the final timepoint (e.g., 6 hours), euthanize animals using an IACUC-approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Blood Collection: Immediately perform cardiac puncture to collect whole blood into EDTA-coated tubes.

  • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Aliquot the plasma into fresh cryovials and snap-freeze in liquid nitrogen. Store at -80°C.

  • Tissue Collection: Dissect the inflamed (right hind) paw.

  • For protein analysis, snap-freeze the tissue immediately in liquid nitrogen and store at -80°C.

Protocol 5: Cytokine Analysis from Plasma (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels in a biological sample.

Procedure:

  • Use commercially available ELISA kits for rat TNF-α, IL-1β, and IL-6.

  • Thaw plasma samples on ice.

  • Follow the manufacturer's protocol precisely, which typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards, controls, and plasma samples.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Reading the absorbance on a plate reader.

  • Calculate cytokine concentrations by interpolating from the standard curve.

Part 5: Data Analysis and Reporting

Statistical Analysis:

  • Paw Edema: Calculate the percent inhibition of edema for each animal at each timepoint using the formula: % Inhibition = [ (Vₜ - V₀)vehicle - (Vₜ - V₀)treated ] / (Vₜ - V₀)vehicle * 100

  • The primary analysis should compare the Area Under the Curve (AUC) of the paw volume vs. time graph for each group.

  • Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treated groups to the vehicle control. A p-value < 0.05 is typically considered significant.

  • Biomarker Data: Use a one-way ANOVA with a post-hoc test to compare cytokine levels or protein expression between groups.

Reporting: Structure the final report or publication following the ARRIVE guidelines to ensure all essential details of the study design, execution, and analysis are transparently communicated.[11][12]

Conclusion

This application note provides a foundational framework for conducting a rigorous and reproducible in vivo efficacy study of this compound. By employing a systematic approach that begins with a strong strategic design, incorporates preliminary dose-finding and PK considerations, and is executed with validated protocols, researchers can generate high-quality, translatable data. The use of a classic anti-inflammatory model serves as a robust screening tool, while the integration of a biomarker strategy provides crucial mechanistic insights that are vital for informed decision-making in the drug development process.

References

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  • The ARRIVE guidelines 2.0. (n.d.). ARRIVE Guidelines. Retrieved from [Link]

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  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS Biology. Retrieved from [Link]

  • Kukanich, B. (2011). Clinical interpretation of pharmacokinetic and pharmacodynamic data in zoologic companion animal species. Veterinary Clinics of North America: Exotic Animal Practice. Retrieved from [Link]

  • Biobide. (n.d.). Navigating OECD Guidelines for Chronic Toxicity Studies. Retrieved from [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • Pal, R. (2021). Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. Crown Bioscience. Retrieved from [Link]

  • Sena, E. S., et al. (2019). General Principles of Preclinical Study Design. SpringerLink. Retrieved from [Link]

  • Slideshare. (n.d.). Oecd guidelines for toxicology studies. Retrieved from [Link]

  • OECD. (2018). OECD Guideline for the Testing of Chemicals: Chronic Toxicity Studies. Retrieved from [Link]

  • FORRT. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Retrieved from [Link]

  • Gautham, V. G., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs. Molecules. Retrieved from [Link]

  • Gautham, V. G., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Retrieved from [Link]

  • ResearchGate. (2011). Clinical Interpretation of Pharmacokinetic and Pharmacodynamic Data in Zoologic Companion Animal Species. Retrieved from [Link]

  • Sindhu, R. K., et al. (2017). Various Animal Models for Preclinical Testing of Anti-inflammatory Agents. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Ingenta Connect. (2006). Strategies of Biomarker Discovery for Drug Development. Retrieved from [Link]

  • Slideshare. (n.d.). Screening models for inflammatory drugs. Retrieved from [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). Preclinical Oncology CRO Study Design Tips. Retrieved from [Link]

  • Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega. Retrieved from [Link]

  • Washington University in St. Louis. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS. Retrieved from [Link]

  • Giraudel, J. M., et al. (2005). Development and validation of a new model of inflammation in the cat and selection of surrogate endpoints for testing anti-inflammatory drugs. Journal of Veterinary Pharmacology and Therapeutics. Retrieved from [Link]

  • Stewart, K., & Schroeder, V. A. (2015). Compound Administration in Rodents- Oral and Topical Routes. JoVE. Retrieved from [Link]

  • Li, Y., et al. (2018). Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents. Journal of Veterinary Pharmacology and Therapeutics. Retrieved from [Link]

  • Medicines Discovery Catapult. (2020). MDC Connects: Developing a Biomarker Strategy. YouTube. Retrieved from [Link]

  • Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. PubMed Central. Retrieved from [Link]

  • Kukanich, B. (2011). Clinical Interpretation of Pharmacokinetic and Pharmacodynamic Data in Zoologic Companion Animal Species. OUCI. Retrieved from [Link]

  • Singh, S., et al. (2021). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2019). Characterization and synthesis of aryl acrylic acid substituted derivatives and their ability for prevention of cadmium toxicity in biological samples. Retrieved from [Link]

  • Ullah, F., et al. (2022). Three New Acrylic Acid Derivatives from Achillea mellifolium as Potential Inhibitors of Urease from Jack Bean and α-Glucosidase from Saccharomyces cerevisiae. Molecules. Retrieved from [Link]

  • Tan, A. C., et al. (2022). A State-of-the-Art Roadmap for Biomarker-Driven Drug Development in the Era of Personalized Therapies. Cancers. Retrieved from [Link]

  • Precision For Medicine. (2016). Successful Strategies for Biomarker-Driven Research and Clinical Development. Retrieved from [Link]

  • ResearchGate. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Retrieved from [Link]

  • Sturdik, E., et al. (1987). Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid. Folia Microbiologica. Retrieved from [Link]

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Sources

formulation strategies for (2E)-3-(5-methyl-2-furyl)acrylic acid in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Formulation Strategies for (2E)-3-(5-methyl-2-furyl)acrylic acid in Biological Assays

Abstract

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the effective formulation of this compound (MFYA). Given its carboxylic acid moiety and predicted physicochemical properties, MFYA presents specific challenges, namely pH-dependent solubility and potential for poor aqueous solubility, which can significantly impact the accuracy and reproducibility of biological assay data. This document details a tiered, rational approach to formulation, from initial solubility screening and stock solution preparation to the development of robust formulations for in vitro, cell-based, and preclinical in vivo studies. By explaining the causality behind each experimental choice, these protocols aim to empower researchers to generate reliable and meaningful results.

Introduction: The Critical Role of Formulation

This compound is a small molecule with structural similarities to compounds exhibiting antimicrobial and other biological activities.[1][2] As with any test compound, its interaction with a biological target can only be accurately quantified if it is properly delivered to that target in a bioactive state. Poor formulation is a frequent source of experimental artifacts, leading to underestimated potency, poor reproducibility, and misleading structure-activity relationships (SAR).[3]

The primary challenges in formulating MFYA stem from its key structural features: a planar, relatively lipophilic core and an ionizable carboxylic acid group. At physiological pH (~7.4), the carboxylic acid will be predominantly deprotonated, conferring a negative charge that can limit passive diffusion across cellular membranes.[4] This guide provides a systematic approach to overcoming these challenges.

Physicochemical Profile of this compound

A foundational understanding of the compound's physicochemical properties is essential for designing an effective formulation strategy.[5] These parameters dictate its behavior in various solvents and biological media.

PropertyValueSourceImplication for Formulation
IUPAC Name (2E)-3-(5-methylfuran-2-yl)prop-2-enoic acidPubChemStandard chemical identifier.
Molecular Formula C₈H₈O₃PubChem[6]
Molecular Weight 152.15 g/mol PubChem[6]Required for calculating molar concentrations.
Predicted XLogP3 1.8PubChemSuggests moderate lipophilicity; may have limited aqueous solubility.
Predicted pKa ~4.5ChemAxonAs a carboxylic acid, its solubility and charge are highly pH-dependent. Above pH ~4.5, it will be increasingly ionized (soluble); below, it will be neutral (less soluble).
Appearance Solid (powder/crystals)GenericMust be dissolved for biological testing.

A Tiered Approach to Formulation Development

We advocate for a tiered approach that starts with simple solutions and progresses to more complex formulations only as needed. This conserves resources and minimizes the use of excipients that could potentially interfere with the assay. The following workflow provides a logical decision-making process.

G start Start: Compound (MFYA) Powder sol_screen Step 1: Solubility Screening (DMSO, Ethanol, PBS pH 7.4) start->sol_screen stock_sol Step 2: Prepare 10-50 mM Stock in 100% DMSO sol_screen->stock_sol Soluble in DMSO in_vitro For In Vitro / Cell-Based Assays stock_sol->in_vitro in_vivo For In Vivo Assays stock_sol->in_vivo dilution_test Step 3: Dilute Stock into Assay Buffer (e.g., to 100 µM) in_vitro->dilution_test vehicle_dev Step 4: Vehicle Development (Co-solvents, Surfactants, Suspension) in_vivo->vehicle_dev no_precip Clear Solution (No Precipitation) dilution_test->no_precip OK precip Precipitation Observed dilution_test->precip Not OK proceed_assay Proceed to Assay (Keep final DMSO <0.5%) no_precip->proceed_assay adv_form Step 4: Advanced Formulation (pH, Co-solvents, Cyclodextrins) precip->adv_form final_vitro Optimized Aqueous Formulation adv_form->final_vitro final_vivo Dosing Vehicle (Solution or Suspension) vehicle_dev->final_vivo

Diagram 1: Decision workflow for MFYA formulation.

Protocols for In Vitro and Cell-Based Assays

These protocols are designed for typical biochemical, enzymatic, and cell-culture-based experiments.

Protocol 4.1: Preparation and Handling of a Primary Stock Solution

Rationale: Dimethyl sulfoxide (DMSO) is the standard solvent for initial solubilization of discovery compounds due to its high solubilizing power and miscibility with aqueous media.[3] However, its concentration in final assays must be carefully controlled to avoid artifacts.[7][8][9]

Materials:

  • This compound (MFYA) powder

  • Anhydrous, cell-culture grade DMSO

  • Sterile, amber glass vial or polypropylene microtube

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh a desired amount of MFYA powder (e.g., 1.52 mg) in a sterile microtube.

  • Solubilization: Add the calculated volume of 100% DMSO to achieve the target concentration. For example, to make a 10 mM stock from 1.52 mg of MFYA (MW=152.15 g/mol ):

    • Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))

    • Volume (L) = 0.00152 / (0.010 * 152.15) = 0.001 L = 1 mL

    • Add 1.0 mL of DMSO.

  • Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if dissolution is slow, but check for compound stability.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use amber vials or wrap tubes in foil to protect from light, as furan-containing compounds can be light-sensitive.

Self-Validation & Trustworthiness:

  • Visual Check: A properly prepared stock solution should be clear and free of any visible particulates.

  • Freeze-Thaw Stability: After the first thaw, visually inspect the aliquot for any signs of precipitation. If observed, the stock may need to be remade at a lower concentration.

Protocol 4.2: Formulation for Aqueous-Based Assays (e.g., Enzyme Inhibition)

Rationale: The most common point of failure is compound precipitation when the DMSO stock is diluted into an aqueous assay buffer.[3] This protocol minimizes this risk by adding the DMSO stock to the final buffer volume last, a method often called "direct dilution."

Materials:

  • 10 mM MFYA stock solution in DMSO (from Protocol 4.1)

  • Aqueous assay buffer (e.g., PBS, Tris, HEPES at the desired pH)

  • Polypropylene microplate or microtubes

Procedure:

  • Prepare Serial Dilutions (in DMSO): If a concentration-response curve is needed, perform serial dilutions of the 10 mM stock in 100% DMSO. This ensures the percentage of DMSO remains constant across all concentrations.

  • Dispense Buffer: Add the aqueous assay buffer to each well or tube first. For example, for a final volume of 100 µL and a final DMSO concentration of 0.5%, add 99.5 µL of buffer.

  • Compound Addition: Add 0.5 µL of the appropriate DMSO stock/dilution directly to the buffer.

  • Mixing: Mix immediately and thoroughly by pipetting up and down or by gentle shaking of the plate.

  • Solubility Check: Let the plate sit for 15-30 minutes at the assay temperature. Visually inspect for any cloudiness or precipitate against a dark background. This is a critical self-validation step.

  • Vehicle Control: Prepare wells that receive only 0.5 µL of 100% DMSO (without the compound) into 99.5 µL of buffer. This is essential to determine the effect of the solvent on the assay readout.

Protocol 4.3: Advanced Solubilization for Problematic Assays

Rationale: If precipitation occurs during Protocol 4.2 at therapeutically relevant concentrations, more advanced strategies are required. Given MFYA's carboxylic acid group, pH adjustment is a powerful first option.

StrategyMechanismProsCons & Cautions
pH Adjustment Increases the fraction of the ionized, more soluble carboxylate form of MFYA.Highly effective for acids; uses simple buffers.The assay must be tolerant of the required pH (e.g., pH 7.4-8.0). May alter compound activity if the neutral form is required for cell entry.
Co-solvents Uses water-miscible organic solvents to increase the solubilizing capacity of the bulk medium.[10][11]Can significantly increase solubility.May interfere with the assay or be toxic to cells. Requires extensive validation. Common examples: PEG-400, Propylene Glycol (use at <5%).
Cyclodextrins Encapsulate the lipophilic part of the drug in a hydrophilic shell, forming a soluble complex.[11][12]Biocompatible; often used in final drug products.Can be expensive; may alter drug availability to the target. Requires careful selection of cyclodextrin type (e.g., HP-β-CD).

Example Protocol (pH Adjustment):

  • Repeat Protocol 4.2 using assay buffers prepared at slightly different pH values (e.g., pH 7.2, 7.6, 8.0).

  • Determine the lowest pH that maintains solubility at the highest desired compound concentration.

  • Ensure the selected pH does not adversely affect the biological target (e.g., enzyme activity) by running control experiments.

Protocols for In Vivo (Preclinical) Formulation

Rationale: In vivo formulations have stricter requirements for safety, tolerability, and administration route.[5][13] Intravenous (IV) formulations MUST be clear, sterile solutions to prevent emboli, while oral (PO) formulations can be solutions or uniform suspensions.[14]

Protocol 5.1: General-Purpose Vehicle for Oral Gavage in Rodents

Rationale: This vehicle uses a combination of surfactants and co-solvents to create a system suitable for many poorly soluble compounds. It is designed to be a homogenous solution or a fine, easily re-suspendable suspension.

Materials:

  • PEG-400 (Polyethylene glycol 400)

  • Tween® 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Water for Injection

Vehicle Preparation (Example: 10% PEG-400, 5% Tween 80):

  • In a sterile container, add 5 mL of Tween® 80 to 10 mL of PEG-400.

  • Mix thoroughly until a homogenous solution is formed.

  • Add sterile saline qs (quantity sufficient) to a final volume of 100 mL.

  • Stir until the solution is completely clear. This is the final vehicle.

Dosing Formulation Preparation:

  • Weigh the required amount of MFYA powder.

  • Add a small amount of the vehicle and triturate (grind into a paste) to ensure the particles are well-wetted.

  • Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the final desired concentration.

  • Crucial Step: Stir the final preparation for at least 30-60 minutes before dosing and stir continuously during the dosing procedure to ensure homogeneity, especially if it is a suspension.

Self-Validation & Trustworthiness:

  • Homogeneity: The final formulation should be visually uniform. If a suspension, it should not rapidly settle and should be easily re-suspended.

  • Tolerability: A small pilot study in one or two animals is recommended to ensure the vehicle and compound formulation do not cause acute adverse effects.

  • Vehicle Control Group: An identical group of animals must be dosed with the vehicle alone to differentiate any effects of the vehicle from the effects of the drug.[15]

Troubleshooting Formulation Issues

Effective troubleshooting requires isolating the source of the problem. This workflow provides a structured approach to diagnosing common issues.

G start Problem Observed precip Precipitation / Cloudiness start->precip low_activity Low / No Activity start->low_activity high_bkg High Background / Assay Interference start->high_bkg q1 When does it precipitate? precip->q1 q2 Is the compound soluble at test concentration? low_activity->q2 q3 Does vehicle control show interference? high_bkg->q3 a1_stock In 100% DMSO stock q1->a1_stock a1_dilute Upon dilution in buffer q1->a1_dilute sol1 Concentration too high. Remake stock at lower conc. a1_stock->sol1 sol2 Aqueous solubility limit exceeded. Use Advanced Formulation (Protocol 4.3). a1_dilute->sol2 a2_no No (see Precip. path) q2->a2_no a2_yes Yes q2->a2_yes a2_no->sol2 sol3 Check compound integrity (LC-MS). Verify target activity with positive control. a2_yes->sol3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol4 Solvent (DMSO) or excipient is interfering. Reduce final concentration or switch vehicle. a3_yes->sol4 sol5 Compound may have intrinsic properties (e.g., fluorescence). Test compound in buffer without assay components. a3_no->sol5

Diagram 2: Troubleshooting workflow for common formulation problems.

References

  • Safety evaluation of excipients and formulations in preclinical studies - Toxicology GLP. (2023). Vertex AI Search.
  • Preclinical Formulations: Insight, Strategies, and Practical Consider
  • Pharmaceutical Excipient Development: The Need for Preclinical Guidance.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006).
  • Pharmaceutical excipient development: the need for preclinical guidance. PubMed.
  • Preclinical formulations for pharmacokinetic studies. (2019). Admescope.
  • Considerations regarding use of solvents in in vitro cell based assays. [Source not further specified].
  • Formulation Strategies For Poorly Soluble Molecules. Outsourced Pharma.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Considerations regarding use of solvents in in vitro cell based assays. (2025).
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
  • Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
  • What are the preferable iv vehicle system for in vivo study? (2012).
  • 3-(5-Methyl-furan-2-YL)-acrylic acid. PubChem.
  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014).
  • Fast Release of Carboxylic Acid inside Cells. (2025). PMC - NIH.
  • Furylacrylic acid | C7H6O3 | CID 10876. PubChem - NIH.
  • (2-Furyl)acrylic acid. (2024). ChemBK.
  • Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid. PubMed.
  • Pathways for carboxylic acid transport by rabbit renal brush border membrane vesicles. PubMed.
  • 3-(5-methyl-furan-2-yl)-acrylic acid. Sigma-Aldrich.
  • 2-Furanacrylic acid | C7H6O3 | CID 643402. PubChem - NIH.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.

Sources

Application Notes and Protocols for the Analytical Characterization of Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylic acid and its derivatives are fundamental building blocks in a vast array of materials, ranging from superabsorbent polymers and adhesives to coatings, textiles, and pharmaceutical excipients.[1] The precise chemical and physical properties of the final polymeric material are intrinsically linked to the purity of the monomeric precursors and the structural characteristics of the resulting polymer. Therefore, robust analytical characterization is paramount for quality control, formulation development, and ensuring the safety and efficacy of end products.[1]

This guide provides a comprehensive overview of key analytical techniques for the characterization of acrylic acid derivatives, including monomers and polymers. It is designed to be a practical resource, offering not only the theoretical underpinnings of each method but also detailed, field-proven protocols.

Strategic Approach to Characterization

The selection of analytical techniques depends on the specific information required. A multi-faceted approach is often necessary for a complete understanding of the material. The following diagram illustrates a logical workflow for the characterization of an acrylic acid derivative.

Characterization Workflow cluster_0 Sample cluster_1 Primary Characterization cluster_2 Separation & Quantification cluster_3 Physical & Thermal Properties Sample Acrylic Acid Derivative (Monomer or Polymer) NMR NMR Spectroscopy (Structure, Purity) Sample->NMR Structural Elucidation FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Structural Elucidation MS Mass Spectrometry (Molecular Weight) Sample->MS Structural Elucidation HPLC HPLC (Purity, Residual Monomers) Sample->HPLC Compositional Analysis GC GC (Volatile Impurities) Sample->GC Compositional Analysis DSC DSC (Glass Transition, Melting Point) Sample->DSC Property Analysis TGA TGA (Thermal Stability) Sample->TGA Property Analysis NMR->HPLC Confirm Identity of Separated Peaks FTIR->DSC Correlate Functional Groups with Transitions

Caption: A logical workflow for the comprehensive characterization of acrylic acid derivatives.

I. Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying functional groups within acrylic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms.[2][3] For acrylic acid derivatives, ¹H and ¹³C NMR are particularly powerful for confirming the identity of monomers, determining copolymer composition, and analyzing polymer tacticity.[3][4][5]

Applications:

  • Monomer Identification and Purity: NMR provides a unique fingerprint for each monomer, allowing for unambiguous identification and quantification of impurities.[6]

  • Polymer Microstructure: Analysis of chemical shifts and signal splitting patterns reveals the sequence of monomer units in copolymers and the stereochemistry (tacticity) of the polymer chain.[3]

  • End-Group Analysis: NMR can be used to identify and quantify the end-groups of polymer chains, which is crucial for understanding polymerization mechanisms and determining molecular weight.[6]

Protocol: ¹H NMR of Acrylic Acid Monomer

  • Sample Preparation: Dissolve 5-10 mg of the acrylic acid monomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.

  • Instrument Parameters:

    • Spectrometer Frequency: ≥400 MHz

    • Pulse Sequence: Standard single-pulse experiment

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay: 1-5 seconds

  • Data Analysis:

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Integrate the signals corresponding to the different protons in the molecule. The ratio of the integrals should be proportional to the number of protons.

    • Analyze the chemical shifts and coupling constants to confirm the structure. The vinylic protons of acrylic acid typically appear as three distinct multiplets.[7]

Proton Assignment (Acrylic Acid) Typical ¹H Chemical Shift (ppm) Multiplicity
Vinylic (geminal to C=O)6.17Doublet of doublets
Vinylic (trans to C=O)6.01Doublet of doublets
Vinylic (cis to C=O)6.42Doublet of doublets
Carboxylic Acid10-13Broad singlet

Table based on data from[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[8] The resulting spectrum provides a characteristic fingerprint of the functional groups present in the molecule.[8]

Applications:

  • Functional Group Identification: FTIR is excellent for identifying key functional groups in acrylic acid derivatives, such as the C=O of the carboxyl or ester group, the C=C of the vinyl group, and the O-H of the carboxylic acid.[9]

  • Monitoring Polymerization: The disappearance of the C=C stretching vibration (around 1635 cm⁻¹) can be used to monitor the progress of polymerization in real-time.[10][11][12]

  • Copolymer Analysis: By creating a calibration curve, FTIR can be used for the quantitative analysis of comonomer ratios in polyacrylates.[13][14]

Protocol: Monitoring UV Curing of an Acrylate Resin

  • Sample Preparation: Apply a thin film of the liquid acrylate resin onto a suitable IR-transparent substrate (e.g., KBr or NaCl salt plate). A background spectrum of the clean substrate should be collected first.[10]

  • Instrument Parameters (Rapid Scan):

    • Mode: Attenuated Total Reflectance (ATR) or Transmission

    • Resolution: 4-8 cm⁻¹

    • Scan Rate: Collect spectra continuously, for example, 20 spectra per second.[10]

  • Experimental Procedure:

    • Begin collecting spectra of the uncured resin.

    • After a few seconds, expose the sample to a UV light source to initiate polymerization.[10]

    • Continue collecting spectra until the reaction is complete (i.e., the C=C peak at ~1635 cm⁻¹ no longer decreases in intensity).

  • Data Analysis:

    • Plot the absorbance of the C=C peak at ~1635 cm⁻¹ as a function of time to obtain a curing profile.[10]

    • The degree of conversion can be calculated by comparing the peak area at a given time to the initial peak area.

Functional Group Typical IR Absorption Range (cm⁻¹)
O-H stretch (Carboxylic Acid)2500-3300 (broad)
C-H stretch (Alkane)2850-3000
C=O stretch (Ester/Carboxylic Acid)1700-1760
C=C stretch (Vinyl)1630-1640
C-O stretch (Ester/Carboxylic Acid)1000-1300

Table based on data from[9][10]

Mass Spectrometry (MS)

Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z).[15] It is a highly sensitive technique for determining molecular weight and elucidating molecular structure.[16][17]

Applications:

  • Molecular Weight Determination: For monomers and small oligomers, MS can provide the exact molecular weight.[18] For polymers, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) can determine the molecular weight distribution.[16]

  • Impurity Identification: MS is highly effective for identifying and quantifying trace impurities.

  • Structural Elucidation: Fragmentation patterns in the mass spectrum can provide valuable information about the structure of the molecule.[16] Pyrolysis-GC-MS can be used to analyze the thermal degradation products of polymers, providing insights into their composition.[19]

Protocol: Electron Ionization (EI) Mass Spectrometry of Acrylic Acid

  • Sample Introduction: Introduce a small amount of the acrylic acid sample into the mass spectrometer, typically via a direct insertion probe or by coupling with a gas chromatograph.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[15]

  • Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis:

    • The molecular ion peak (M⁺) will correspond to the molecular weight of acrylic acid (72 g/mol ).[15]

    • Analyze the fragmentation pattern to confirm the structure. Common fragments for acrylic acid include m/z 55 (loss of -OH) and m/z 45 (carboxyl group).[15]

II. Chromatographic Techniques

Chromatography is essential for separating complex mixtures and quantifying the components of a sample.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[20]

Applications:

  • Purity Analysis: HPLC is widely used to determine the purity of acrylic monomers and to quantify impurities.[20][21]

  • Residual Monomer Analysis: In polymer samples, HPLC is the method of choice for quantifying residual, unreacted monomers.

  • Simultaneous Analysis: HPLC methods can be developed to simultaneously analyze acrylic acid and several of its derivatives.[1][20][22]

Protocol: Reversed-Phase HPLC for Acrylic Acid

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. For polymer samples, an extraction step may be necessary to isolate the residual monomers.

  • HPLC System and Conditions:

    • Column: C18 (ODS) column (e.g., 150 mm x 4.6 mm, 5 µm).[1][21]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). For acrylic acid, an acidic mobile phase (e.g., 0.1% phosphoric acid in water/acetonitrile) is used to suppress ionization and improve retention on a C18 column.[20][23]

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to a low wavelength (e.g., 206-210 nm) for optimal sensitivity of the acrylate chromophore.[1]

    • Column Temperature: Ambient or controlled (e.g., 40 °C).[1]

  • Data Analysis:

    • Identify the acrylic acid peak by comparing its retention time to that of a known standard.

    • Quantify the amount of acrylic acid by creating a calibration curve from standards of known concentrations.

HPLC Workflow cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis Prep Dissolve/Extract Sample Injector Autosampler/Injector Prep->Injector Pump Mobile Phase Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Identify & Quantify Peaks Chromatogram->Quantify

Caption: A typical workflow for HPLC analysis.

Gas Chromatography (GC)

Principle: GC separates volatile components of a mixture based on their partitioning between a stationary phase and a gaseous mobile phase.[24]

Applications:

  • Analysis of Volatile Monomers: GC is well-suited for the analysis of volatile acrylic esters and other volatile impurities.[25][26]

  • Residual Monomer Determination: GC can be used to determine the content of residual monomers in polymer samples, often with high sensitivity, especially when using a flame ionization detector (FID).[24][25]

  • Migration Studies: GC-MS is a powerful technique for analyzing the migration of acrylic monomers from food contact materials.[27][28]

Protocol: GC-FID for Residual Acrylate Monomers in a Polymer Matrix

  • Sample Preparation:

    • Dissolve the polymer sample in a suitable solvent (e.g., acetone).

    • Extract the residual monomers into the solvent.[24]

    • If necessary, concentrate the extract.[24]

    • Add an internal standard for improved quantification.

  • GC System and Conditions:

    • Column: A polar capillary column (e.g., FFAP or HP-INNOWAX) is often used for separating polar analytes like acrylates.[24][27]

    • Carrier Gas: Helium or Nitrogen.[24][27]

    • Injector: Split/splitless injector, with the temperature set high enough to vaporize the sample without causing degradation (e.g., 180-250 °C).[24][25]

    • Oven Temperature Program: A temperature program is typically used to achieve good separation of analytes with different boiling points. For example, start at a lower temperature (e.g., 70-100 °C) and ramp up to a higher temperature (e.g., 200-260 °C).[24][29]

    • Detector: Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds.[24]

  • Data Analysis:

    • Identify peaks by comparing retention times to known standards.

    • Quantify using a calibration curve based on the peak area ratio of the analyte to the internal standard.

III. Thermal Analysis

Thermal analysis techniques provide information about the physical and chemical properties of materials as a function of temperature.[30]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[30][31] This allows for the determination of thermal transitions where heat is either absorbed (endothermic) or released (exothermic).[31]

Applications:

  • Glass Transition Temperature (Tg): DSC is the most common method for determining the Tg, the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[31][32][33] The Tg is a critical parameter that dictates the end-use applications of a polymer.

  • Melting Point (Tm) and Crystallinity: For semi-crystalline polymers, DSC can determine the melting point and the heat of fusion, which can be used to calculate the degree of crystallinity.

  • Curing Reactions: DSC can be used to study the exothermic heat flow during the curing (polymerization) of acrylic resins.

Protocol: Determination of Tg of a Polyacrylate

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan with a lid.

  • DSC Instrument Program:

    • Heat-Cool-Heat Cycle:

      • First Heat: Heat the sample at a controlled rate (e.g., 10-20 °C/min) to a temperature well above the expected Tg to erase any previous thermal history.

      • Cool: Cool the sample at a controlled rate (e.g., 10-20 °C/min) to a temperature well below the Tg.

      • Second Heat: Heat the sample again at the same rate as the first heating scan. The Tg is determined from this second heating scan.[34]

    • Atmosphere: Inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • Data Analysis:

    • The Tg is observed as a step-like change in the baseline of the DSC thermogram.[34] It is typically reported as the midpoint of this transition.

Polymer Typical Glass Transition Temperature (Tg)
Poly(methyl acrylate)~10 °C
Poly(ethyl acrylate)~ -24 °C
Poly(butyl acrylate)~ -54 °C
Poly(methyl methacrylate)~105 °C
Poly(acrylic acid)~106 °C[33][35]

Note: Tg values can vary depending on molecular weight, tacticity, and measurement conditions.[32]

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[30]

Applications:

  • Thermal Stability: TGA determines the temperature at which a polymer begins to decompose, providing a measure of its thermal stability.[19]

  • Compositional Analysis: TGA can be used to determine the composition of multi-component systems, such as the polymer and filler content in a composite material.

  • Degradation Kinetics: The TGA data can be used to study the kinetics of thermal degradation.[36]

Protocol: Thermal Stability of a Polyacrylate

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a TGA pan (typically ceramic or platinum).

  • TGA Instrument Program:

    • Temperature Range: Heat the sample from ambient temperature to a temperature at which it is fully decomposed (e.g., 600-800 °C).

    • Heating Rate: A linear heating rate of 10-20 °C/min is common.

    • Atmosphere: The analysis can be run in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to study thermo-oxidative decomposition.

  • Data Analysis:

    • The TGA thermogram plots the percentage of weight loss versus temperature.

    • The onset temperature of decomposition is a key indicator of thermal stability.

    • The derivative of the TGA curve (DTG) can be plotted to show the temperature at which the rate of weight loss is maximum.

References

  • OSHA. Acrylic Acid. Retrieved from [Link]

  • Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

  • SIELC Technologies. HPLC Determination of Acrylic Acid on Primesep B Column. Retrieved from [Link]

  • Shimadzu Corporation. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR. Retrieved from [Link]

  • Mitrask. Determination of Acrylic acid emissions from industrial process by HPLC. Retrieved from [Link]

  • ER Publications. (2018). Fourier Transform Infra Red (FTIR) Spectroscopy of New Copolymers of Acrylic Resin Denture Base Materials. Retrieved from [Link]

  • Waters Corporation. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from [Link]

  • SciTePress. Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials. Retrieved from [Link]

  • IOP Publishing. Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Retrieved from [Link]

  • AZoM. (2019). Curing an Acrylate with FTIR Spectroscopy. Retrieved from [Link]

  • ScienceDirect. Investigation on the thermal degradation of acrylic polymers with fluorinated side-chains. Retrieved from [Link]

  • ResearchGate. Esterification of acrylic acid with methanol by reactive chromatography: Experiments and simulations. Retrieved from [Link]

  • YouTube. (2021). Real-time FTIR analysis of UV-cured acrylic polymer. Retrieved from [Link]

  • SciSpace. Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels. Retrieved from [Link]

  • ResearchGate. Pyrolysis mass spectrometry of acrylic acid polymers. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is The Glass Transition Temperature Of Acrylic Polymers? Retrieved from [Link]

  • ACS Publications. (2008). Quantitative Product Spectrum Analysis of Poly(butyl acrylate) via Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Google Patents. CN102175799B - Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography.
  • ACS Publications. (1987). Thermal characterization of poly(acrylic acid). Retrieved from [Link]

  • Brazilian Journal of Analytical Chemistry. (2022). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. Retrieved from [Link]

  • KNAUER. Determination and quantification of acrylic acid derivatives. Retrieved from [Link]

  • NIH. (2023). Molecular Simulation Strategies for Understanding the Degradation Mechanisms of Acrylic Polymers. Retrieved from [Link]

  • ResearchGate. (2022). Thermal studies of hydrogels based on poly(acrylic acid) and its copolymers by differential scanning calorimetry: A systematic literature review. Retrieved from [Link]

  • Taylor & Francis. Determination of Acrylic Resin Monomers in Food Packaging Paper by Gas Chromatography – Tandem Mass Spectrometry (GC-MS/MS) with Formic Acid as a Protective Agent. Retrieved from [Link]

  • Google Patents. EP1722222A1 - Method of determining impurity in acrylic acid.
  • University of Washington. GLASS TRANSITIONS in POLY(METHACRYLATES). Retrieved from [Link]

  • ResearchGate. 1 H NMR spectra of (a) pure acrylic acid[22] and containing (b) 3 mol%.... Retrieved from [Link]

  • ACS Publications. Thermal characterization of poly(acrylic acid). Retrieved from [Link]

  • NIH. Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry. Retrieved from [Link]

  • ResearchGate. DSC thermogram of the polyacrylate P13 as a function of temperature for.... Retrieved from [Link]

  • NIST WebBook. Hydracrylic acid, 2TMS derivative. Retrieved from [Link]

  • Pure and Applied Chemistry. Two-dimensional NMR studies of acrylate copolymers. Retrieved from [Link]

  • MassBank. acrylic acid. Retrieved from [Link]

  • NIH. (2022). Validation of analytical methods for acrylic acid from various food products. Retrieved from [Link]

  • Slideshare. DSC & TGA. Retrieved from [Link]

  • ResearchGate. (PDF) NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers. Retrieved from [Link]

  • YouTube. (2025). How Can You Identify Acrylic Polymers? - Chemistry For Everyone. Retrieved from [Link]

  • ACS Publications. Determination of acrylic acid in aqueous samples by electron capture gas chromatography after extraction with tri-n-octylphosphine oxide and derivatization with pentafluorobenzyl bromide. Retrieved from [Link]

  • EnPress Journals. NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers. Retrieved from [Link]

  • EAG Laboratories. DSC Analysis of Polymers. Retrieved from [Link]

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Troubleshooting & Optimization

improving the reaction yield of (2E)-3-(5-methyl-2-furyl)acrylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2E)-3-(5-methyl-2-furyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction yield and purity. The information herein is based on established chemical principles and validated experimental protocols.

I. Introduction to the Synthesis

The synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science, is most commonly achieved through a Knoevenagel or Perkin condensation reaction. The Knoevenagel condensation involves the reaction of 5-methyl-2-furaldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst. The Perkin reaction offers an alternative route using an acid anhydride and its corresponding carboxylate salt.[1] This guide will focus primarily on the more common and often higher-yielding Knoevenagel condensation.

Reaction Overview: Knoevenagel Condensation

The reaction proceeds via a nucleophilic addition of the deprotonated active methylene compound to the aldehyde, followed by a dehydration step to yield the α,β-unsaturated carboxylic acid.

G 5-Methyl-2-furaldehyde 5-Methyl-2-furaldehyde Intermediate Intermediate 5-Methyl-2-furaldehyde->Intermediate + Malonic Acid (Base Catalyst) This compound This compound Intermediate->this compound - H2O, -CO2

Caption: Knoevenagel condensation for this compound synthesis.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem 1: Low or No Product Yield

Q: I'm getting a very low yield, or no product at all. What are the likely causes and how can I fix it?

A: Low or no yield can stem from several factors, from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting:

1. Reagent Quality and Purity:

  • 5-Methyl-2-furaldehyde: This starting material can be prone to oxidation and polymerization, especially if it's old or has been improperly stored. Distillation of the aldehyde immediately before use is highly recommended to remove any polymeric or oxidized impurities.[2]

  • Malonic Acid: Ensure the malonic acid is dry, as moisture can interfere with the reaction. Drying it in an oven at 100°C for a couple of hours and storing it in a desiccator is good practice.[2]

  • Base Catalyst (e.g., Pyridine, Piperidine): The purity of the amine catalyst is crucial. Use a freshly opened bottle or distill the base before use. The basicity and structure of the catalyst significantly affect the reaction rate.[3][4]

2. Reaction Conditions:

  • Temperature: The reaction temperature is a critical parameter. For the Knoevenagel condensation using pyridine and a catalytic amount of piperidine, heating at around 95°C for 2.5 hours has been shown to give high yields (up to 92.8%).[4] Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). An insufficient reaction time will result in unreacted starting materials, while an overly extended time can lead to byproduct formation.

3. Catalyst Choice and Concentration:

  • The choice of base and its concentration are critical. While pyridine is a common solvent and catalyst, a small amount of a stronger base like piperidine is often used to facilitate the initial deprotonation of malonic acid.[5] The optimal molar ratio of reactants and catalysts needs to be determined empirically but a good starting point is a molar ratio of aldehyde:malonic acid:pyridine:piperidine of 1.0:1.4:2.4:0.025.[4]

Experimental Protocol: Optimizing Reaction Conditions

ParameterRecommended RangeRationale
Temperature 90-100°CBalances reaction rate and minimizes side reactions.
Time 2-4 hoursShould be optimized by monitoring with TLC.
Catalyst Pyridine with catalytic PiperidineA well-established and effective catalyst system.[4]
Solvent Pyridine (can act as both)Provides a suitable reaction medium and acts as a base.
Problem 2: Formation of a Dark, Tarry Substance

Q: My reaction mixture turned dark and I've isolated a tar-like substance instead of a crystalline product. What went wrong?

A: The formation of dark, resinous materials is a common issue when working with furan derivatives, which can be sensitive to acidic conditions and prolonged heating.

1. Cause Analysis:

  • Decomposition of Starting Material: 5-methyl-2-furaldehyde can polymerize or decompose under harsh conditions.

  • Side Reactions: At elevated temperatures, decarboxylation of the product can occur, and other condensation reactions can lead to polymeric byproducts.

  • Air Oxidation: Furan compounds can be susceptible to air oxidation, which can be exacerbated by heat.

2. Mitigation Strategies:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Temperature Control: Carefully control the reaction temperature. Use an oil bath with a temperature controller to maintain a stable temperature.

  • Purification of Aldehyde: As mentioned previously, using freshly distilled 5-methyl-2-furaldehyde is crucial.

Problem 3: Difficulty in Product Isolation and Purification

Q: I have a crude product, but I'm struggling to purify it. What are the best methods?

A: Proper work-up and purification are key to obtaining a high-purity product.

1. Work-up Procedure:

  • After the reaction is complete, the mixture is typically cooled and then acidified with a mineral acid like hydrochloric acid to precipitate the crude product.[6]

  • It is important to ensure complete precipitation by cooling the mixture in an ice bath.

2. Purification Techniques:

  • Recrystallization: This is the most common and effective method for purifying the crude product. A mixed solvent system of ethanol and water is often effective.[2] Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to form crystals.

  • Activated Carbon Treatment: If the product is colored, a small amount of activated carbon can be added to the hot solution during recrystallization to remove colored impurities.[2]

  • Column Chromatography: While less common for this specific compound on a large scale, silica gel column chromatography can be used for small-scale purification if recrystallization is not effective.

Experimental Protocol: Recrystallization

  • Dissolve the crude this compound in a minimal amount of hot 50% ethanol.

  • If the solution is colored, add a small amount of activated charcoal and reflux for 5-10 minutes.

  • Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The literature melting point for 3-(2-furyl)acrylic acid is around 141-143°C.[2][7] The methyl-substituted derivative is expected to have a similar, though not identical, melting point. A broad melting point range for your product indicates the presence of impurities.

Q2: Can I use a different base catalyst?

A2: Yes, other bases can be used. The Doebner modification of the Knoevenagel condensation uses pyridine as both the solvent and catalyst.[8] Other amine bases like triethylamine can also be employed. The choice of base can influence the reaction rate and yield, so some optimization may be necessary. The basicity and structure of the catalyst have a significant impact on the reaction.[3][4]

Q3: Is the "E" isomer the major product? How can I confirm the stereochemistry?

A3: The Knoevenagel condensation typically favors the formation of the more thermodynamically stable (E)-isomer. The stereochemistry can be confirmed using ¹H NMR spectroscopy by analyzing the coupling constant (J-value) of the vinylic protons. For the (E)-isomer, a larger coupling constant (typically >15 Hz) is expected.

Q4: What are the potential side products I should be aware of?

A4: Besides polymerization of the starting aldehyde, potential side products can include the decarboxylated product and Michael adducts. Careful control of reaction conditions and purification can minimize these.

G cluster_0 Troubleshooting Workflow Low Yield Low Yield Check Reagents Check Reagents Low Yield->Check Reagents Step 1 Optimize Conditions Optimize Conditions Check Reagents->Optimize Conditions Step 2 Refine Purification Refine Purification Optimize Conditions->Refine Purification Step 3

Caption: A systematic approach to troubleshooting low reaction yield.

IV. References

  • Organic Syntheses. furylacrylic acid. Available from: [Link]

  • Wikipedia. Perkin reaction. Available from: [Link]

  • Kinetics and mechanism of Perkin reaction for synthesizing α-furylacrylic acid. Chemical Engineering & Technology. Available from: [Link]

  • Kováč, J., Štetinová, J., Sura, J., & Brežný, R. (1977). 3-(5-Substituted-2-furyl)acrylic acids and their methyl esters. Transfer of the polar effect of the substituent through the ethylene group. Collection of Czechoslovak Chemical Communications, 42(1), 1871-1879.

  • Synthesis of α-furylacrylic acid. ResearchGate. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • De, S., & Dutta, B. (2017). Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis. New Journal of Chemistry, 41(20), 12044-12055.

  • PrepChem. Synthesis of 2-furyl acrylic acid. Available from: [Link]

  • Furan derivatives. CXXXV. Anhydrides of 3-(5-nitro-2-furyl)acrylic acid as starting materials for the. Chemical Papers.

  • Rajagopalan, S. (1946). PREPARATION OF /3, 2-FURYL ACRYLIC ACID. Journal of the Indian Institute of Science, 28A(1), 1-6.

  • Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. ResearchGate.

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. Available from: [Link]

  • Abdo, A. W. (2013). Knoevenaqgel Condensation of Trans-3-(2-furyl) Acroline with Heterocyclic Active Methylene Compounds. Iraqi Journal of Science, 54(1), 1-5.

  • Reddit. How to purify Acrylic Acid. Available from: [Link]

  • European Patent Office. METHOD OF PURIFYING (METH)ACRYLIC ACID. Available from:

  • Shcherbakov, D. A., Kovyazin, P. V., Shcherbakova, E. N., & Ananikov, V. P. (2022). Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4586.

  • The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles. RSC Publishing.

  • PubChem. 3-(5-Nitro-2-furyl)acrylic acid. Available from: [Link]

  • The Good Scents Company. furyl acrylic acid. Available from: [Link]

Sources

Technical Support Center: Purification of (2E)-3-(5-methyl-2-furyl)acrylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support portal for the purification of (2E)-3-(5-methyl-2-furyl)acrylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material using recrystallization. Here, we move beyond simple instructions to explain the causality behind each step, ensuring a robust and reproducible purification process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying this compound?

Recrystallization is a purification technique for solid compounds based on differential solubility. The core principle is that the desired compound and its impurities exhibit different solubility profiles in a given solvent system. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution.[1] As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, which are ideally present in smaller amounts or are more soluble in the cold solvent, remain in the solution (the "mother liquor"). Slow, controlled cooling is crucial as it allows for the formation of a well-ordered crystal lattice that selectively incorporates the target molecule while excluding impurities.[2]

Q2: How do I select the best solvent for this compound?

Solvent selection is the most critical step for a successful recrystallization. The guiding principle is "like dissolves like."[3] Our target molecule has a polar carboxylic acid group, a moderately polar furan ring, and a nonpolar methyl group. This amphiphilic nature suggests that polar protic solvents or a mixture of solvents will be most effective.

The ideal solvent should:

  • Dissolve the compound completely when hot (at or near its boiling point).

  • Dissolve the compound poorly or not at all when cold (at room temperature or in an ice bath).

  • Either dissolve impurities very well at all temperatures or not at all.

  • Be chemically inert towards the compound.[3]

  • Have a relatively low boiling point for easy removal during the drying phase.[3]

For this specific molecule, ethanol, methanol, or an ethanol/water mixture are excellent starting points.[4] Carboxylic acids generally show good solubility in alcohols.[4]

Q3: What are the likely impurities I am trying to remove?

This compound is commonly synthesized via a Knoevenagel condensation between 5-methylfurfural and malonic acid.[5] Therefore, the primary impurities are often:

  • Unreacted Starting Materials: Residual 5-methylfurfural or malonic acid.

  • Catalyst Residues: If a base catalyst like piperidine or pyridine was used.[5][6]

  • Side-Products: Furan compounds can be susceptible to decomposition, leading to the formation of colored, resinous, or tarry impurities.[6]

Recrystallization is highly effective at removing these types of impurities.

Q4: My purified product is still yellow or brown. What should I do?

Colored impurities are common with furan-containing compounds and are often high-molecular-weight byproducts. To remove them, you can use activated carbon (charcoal).

Mechanism of Action: Activated carbon has a very high surface area with pores that adsorb large, colored impurity molecules, while the smaller desired compound molecules remain in solution.

Procedure: After dissolving your crude product in the minimum amount of hot solvent, add a very small amount of activated carbon (typically 1-2% of the solute mass). Swirl the hot solution for a few minutes and then perform a hot gravity filtration to remove the carbon (and the adsorbed impurities) before allowing the solution to cool. Caution: Using too much charcoal can significantly reduce your yield, as it can also adsorb your product.[2]

Q5: What is "oiling out," and how can I prevent it?

"Oiling out" occurs when the dissolved solid comes out of solution as a liquid oil instead of forming solid crystals.[7] This typically happens for two main reasons:

  • The solution is supersaturated at a temperature that is above the melting point of your compound (or the melting point of the impure mixture).

  • The compound is highly impure, leading to a significant melting point depression.

Prevention and Troubleshooting:

  • Add More Solvent: The most common fix is to reheat the solution to redissolve the oil and add a small amount of additional hot solvent.[2][8] This lowers the saturation temperature, ensuring that crystallization begins at a temperature below the compound's melting point.

  • Ensure Slow Cooling: Rapid cooling can promote oiling out. Allow the solution to cool slowly on the benchtop before moving it to an ice bath.[7]

  • Scratch the Flask: Vigorously scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and induce crystallization.[7][9]

Section 2: Recommended Recrystallization Protocol

This protocol provides a robust, step-by-step method for the purification of this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_main Recrystallization Process cluster_result Outcome Start Crude this compound Solvent_Test Small-Scale Solvent Test Start->Solvent_Test Dissolve 1. Dissolve in Minimum Boiling Solvent Solvent_Test->Dissolve Charcoal 2. Add Activated Carbon (Optional, if colored) Dissolve->Charcoal Hot_Filter 3. Hot Gravity Filtration Charcoal->Hot_Filter Cool 4. Slow Cooling & Crystallization Hot_Filter->Cool Isolate 5. Vacuum Filtration Cool->Isolate Wash 6. Wash with Ice-Cold Solvent Isolate->Wash Dry 7. Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Workflow for the recrystallization of this compound.

Solvent Selection Guide

The following table summarizes promising solvents for this purification. A small-scale test using ~50 mg of crude material is highly recommended to confirm the best choice for your specific impurity profile.

Solvent SystemBoiling Point (°C)Solubility (Hot)Solubility (Cold)Expert Commentary
Ethanol (95%) ~78 °CHighLowExcellent starting choice. Good for moderately polar compounds and evaporates easily.[10]
Methanol ~65 °CHighLowGood alternative to ethanol, but its lower boiling point can sometimes make it less effective.[10]
Ethanol/Water (e.g., 80:20) VariableHighVery LowOften the best option. The ethanol dissolves the organic structure, and the water acts as an anti-solvent upon cooling, significantly reducing cold solubility and improving yield.
Ethyl Acetate 77 °CGoodModerateA good general-purpose solvent for compounds of intermediate polarity.[10] May result in lower recovery than alcohol/water systems.
Water 100 °CVery LowInsolubleUnsuitable as a single solvent due to poor hot solubility, but excellent as the anti-solvent in a mixed system.[10]
Step-by-Step Methodology
  • Dissolution of the Crude Solid:

    • Place your crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

    • Add a magnetic stir bar or a boiling stick.

    • Add the chosen solvent (e.g., 95% ethanol) portion-wise to the flask while heating on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid. This creates a saturated solution and is key to maximizing your yield.[9] Using a large excess of solvent is the most common reason for poor recovery.[7]

  • Decolorization (Optional):

    • If the solution is colored, remove it briefly from the heat and add a spatula-tip of activated carbon.

    • Bring the solution back to a gentle boil for 2-3 minutes while stirring.

  • Hot Gravity Filtration:

    • This step is necessary if you used activated carbon or if there are insoluble solid impurities.

    • Pre-heat a funnel (stemless is best) and a second Erlenmeyer flask. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper. The goal is to prevent the compound from crystallizing prematurely in the funnel. Keeping everything hot is essential.

  • Crystallization (Slow Cooling):

    • Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker and allow it to cool slowly and undisturbed on the benchtop. Rapid cooling (e.g., plunging into an ice bath) will result in small, less pure crystals.[2]

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 20 minutes to maximize the crystal yield.

  • Isolation and Washing of Crystals:

    • Set up a Büchner funnel for vacuum filtration.[1]

    • Wet the filter paper with a small amount of ice-cold recrystallization solvent to ensure it seals.

    • Swirl the crystal slurry in the flask and pour it into the funnel.

    • Wash the crystals with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor. Using too much or warm solvent will dissolve some of your product.[9]

  • Drying the Purified Product:

    • Leave the crystals in the funnel with the vacuum running for 10-15 minutes to pull air through and facilitate drying.

    • Transfer the solid to a pre-weighed watch glass and allow it to air-dry completely. For faster results, a vacuum oven at a temperature well below the compound's melting point can be used.

Section 3: Troubleshooting Guide

Even with a well-defined protocol, issues can arise. This guide provides a logical approach to diagnosing and solving common problems.

Troubleshooting Decision Tree

T Start Problem Encountered During Recrystallization P1 No Crystals Form Upon Cooling Start->P1 P2 Compound 'Oils Out' Start->P2 P3 Yield is Very Low Start->P3 P4 Product is Impure (e.g., colored, low MP) Start->P4 S1a Cause: Too much solvent? P1->S1a S1b Cause: Supersaturation? P1->S1b S2a Cause: Cooling too fast or solution too concentrated? P2->S2a S3a Cause: Too much solvent used? P3->S3a S3b Cause: Premature crystallization during hot filtration? P3->S3b S4a Cause: Colored impurities? P4->S4a S4b Cause: Impurities co-crystallized? P4->S4b S1a_Sol Solution: Boil off excess solvent and re-cool. S1a->S1a_Sol Yes S1b_Sol1 Solution: Scratch inner surface of flask. S1b->S1b_Sol1 Likely S1b_Sol2 Solution: Add a seed crystal. S1b->S1b_Sol2 Likely S2a_Sol Solution: Reheat to dissolve oil, add more hot solvent, cool slowly. S2a->S2a_Sol Yes S3a_Sol Solution: Concentrate mother liquor to get a second crop. S3a->S3a_Sol Yes S3b_Sol Solution: Use more solvent next time and ensure funnel is pre-heated. S3b->S3b_Sol Yes S4a_Sol Solution: Redo recrystallization using activated carbon. S4a->S4a_Sol Yes S4b_Sol Solution: Redo recrystallization, ensure slow cooling. May need a different solvent system. S4b->S4b_Sol Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling 1. Too much solvent was used: The solution is not saturated enough for crystals to form.[2][7]2. Supersaturation: The solution has cooled below its saturation point but crystallization has not been initiated.[7]1. Reduce Solvent Volume: Gently boil the solution to evaporate some of the solvent, then allow it to cool again.[2]2. Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the liquid surface or add a tiny "seed" crystal of the pure compound to provide a nucleation site.[9][11]
The compound "oils out" 1. Solution is too concentrated: The compound is coming out of solution at a temperature above its melting point.[8]2. High level of impurity: Impurities can significantly depress the melting point.1. Add More Solvent: Reheat the mixture until the oil redissolves. Add a small amount (10-20%) of additional hot solvent to lower the saturation point, then cool slowly.[2][7]2. Change Solvent System: Consider a solvent with a lower boiling point.
The yield is very low 1. Excess solvent was used: A significant amount of product remains dissolved in the mother liquor.[2]2. Premature crystallization: The product crystallized in the filter funnel during hot filtration.[8]3. Washing with too much or warm solvent: The purified crystals were re-dissolved during the washing step.[9]1. Recover a Second Crop: Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second, though likely less pure, batch of crystals.2. Improve Hot Filtration: Next time, use slightly more hot solvent and ensure all glassware is thoroughly pre-heated.3. Optimize Washing: Always use a minimal amount of ice-cold solvent for washing.
Final product is not pure enough 1. Rapid crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[2]2. Ineffective solvent: The chosen solvent may not effectively differentiate between the compound and a major impurity.1. Ensure Slow Cooling: Repeat the recrystallization, allowing the solution to cool to room temperature on the benchtop without disturbance before moving to an ice bath.2. Re-evaluate Solvent: Test a different solvent or solvent mixture (e.g., switch from pure ethanol to an ethanol/water mix). A second recrystallization may be necessary.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • University of Waterloo, Department of Chemistry. Experiment 2: Recrystallization. Available from: [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., Engel, R.G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of Alberta, Department of Chemistry. Recrystallisation. Available from: [Link]

  • Quora. How to choose a solvent for crystallization of an organic compound. Available from: [Link]

  • University of California, Irvine, Department of Chemistry. Recrystallization. Available from: [Link]

  • LibreTexts Chemistry. 3.6F: Troubleshooting. Available from: [Link]

  • University of Toronto, Department of Chemistry. Recrystallization - Single Solvent. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Available from: [Link]

  • Biocyclopedia. Problems in recrystallization. Available from: [Link]

  • Vejdělek, Z. J., et al. 3-(5-Substituted-2-furyl)acrylic acids and their methyl esters.
  • Sahoo, T. R., et al. (2024).
  • Google Patents. US4230888A - Process for purification of acrylic acid by fractional crystallization.
  • Rajagopalan, S. (1945). PREPARATION OF /3,2-FURYL ACRYLIC ACID. Proceedings of the Indian Academy of Sciences - Section A, 21(3), 138-142.

Sources

Furanacrylic Acid Synthesis: A Technical Support Guide to Identifying and Minimizing Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for furanacrylic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of this important chemical transformation. The synthesis of furanacrylic acid, a valuable building block in pharmaceuticals and other fine chemicals, is often challenged by the formation of unwanted byproducts that can impact yield, purity, and downstream applications.

This document moves beyond standard protocols to provide in-depth, field-proven insights into why byproducts form and how to control them. We will explore the common synthesis pathways, troubleshoot specific experimental issues, and provide validated protocols to enhance the integrity and reproducibility of your results.

Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during the synthesis of furanacrylic acid via the two primary methods: the Knoevenagel condensation and the Perkin reaction.

Part 1: Byproduct Identification

Q1: What are the most common byproducts when synthesizing furanacrylic acid via Knoevenagel condensation?

In the Knoevenagel condensation between furfural and an active methylene compound like malonic acid, the primary byproducts arise from the inherent reactivity of the furan ring and potential side reactions of the intermediates. Key byproducts include:

  • Polymeric/Tarry Materials: Furan-containing compounds are susceptible to polymerization and degradation under acidic or high-temperature conditions, leading to the formation of dark, intractable tars.[1] This is often the most significant source of yield loss and purification difficulty.

  • Unreacted Starting Materials: Incomplete reactions can leave residual furfural and malonic acid in the crude product. Using freshly distilled furfural is recommended to minimize impurities from the start.[1][2]

  • Michael Adducts: Although less common under controlled conditions, the product, furanacrylic acid, can potentially act as a Michael acceptor, leading to additions if reaction conditions are not optimized.

  • Aldol Intermediate: The initial aldol addition product (3-hydroxy-3-(furan-2-yl)propanoic acid) may be present if the subsequent dehydration (elimination of water) is incomplete.[3]

Q2: I'm using the Perkin reaction. What different byproducts should I look out for?

The Perkin reaction, which typically involves condensing furfural with acetic anhydride in the presence of an alkali salt like potassium acetate, has its own distinct byproduct profile.[4][5]

  • Mixed Anhydride Intermediate: The reaction proceeds through a mixed anhydride which is hydrolyzed in the final step. Incomplete hydrolysis will leave this intermediate in the product mixture, complicating purification.[6][7]

  • Self-Condensation of Acetic Anhydride: Under the basic, high-temperature conditions, acetic anhydride can undergo self-condensation, leading to acetoacetic acid derivatives and other related impurities.

  • Decarboxylation Products: While generally a minor pathway, decarboxylation of the intermediate can occur, leading to the formation of vinyl furan.[7]

  • Thermal Degradation Products: The higher temperatures (often >150°C) required for the Perkin reaction can promote the thermal degradation of furfural and the furanacrylic acid product, contributing to the formation of colored impurities and tars.[2][4]

Q3: What are the recommended analytical techniques for identifying and quantifying these byproducts?

A multi-technique approach is essential for robustly characterizing your crude and purified furanacrylic acid.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. A reverse-phase C18 column with a UV detector is highly effective. Using an acidic mobile phase (e.g., water/acetonitrile with 0.1% phosphoric acid) suppresses the ionization of the carboxylic acids, allowing for excellent separation of furanacrylic acid from precursors and many byproducts.[8]

  • Gas Chromatography (GC): GC can be used, particularly for more volatile impurities. However, derivatization of the carboxylic acid to an ester may be necessary to improve volatility and peak shape. GC is a standard method for detecting impurities like residual furfural in acrylic acid production.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the desired product and identification of unknown byproduct structures after isolation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for quickly confirming the presence of key functional groups (C=C, C=O, O-H) and ensuring the disappearance of starting material functional groups (e.g., the aldehyde C-H stretch).

Part 2: Troubleshooting and Minimization Strategies

Q4: My reaction mixture is turning dark brown/black and forming a tar-like substance. What is causing this and how can it be prevented?

This is the most common issue in furan chemistry. The cause is the acid- and heat-sensitivity of the furan ring.[1]

Causality: The furan ring can be opened under acidic conditions or high heat, leading to reactive intermediates that readily polymerize.[11] Furfural itself can also polymerize. This is exacerbated by prolonged reaction times and localized overheating.

Troubleshooting Steps:

  • Purify Your Starting Materials: Always use freshly distilled furfural. Commercial furfural can contain acidic impurities that catalyze polymerization.[1][2]

  • Control Reaction Temperature: For the Knoevenagel reaction, maintain a steady temperature using a water or oil bath (e.g., 95-100°C).[12] Avoid direct, aggressive heating. For the Perkin reaction, carefully control the initial exothermic phase to prevent a runaway reaction.[2]

  • Optimize Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction's progress (e.g., by TLC or HPLC) and work it up as soon as it reaches completion. Prolonged heating increases the likelihood of degradation.[13]

  • Use a Nitrogen Atmosphere: Performing the reaction under an inert atmosphere (N₂) can help prevent oxidative side reactions that contribute to color formation.

Q5: My yield is low, and analysis shows a significant amount of unreacted furfural. How can I drive the reaction to completion?

Low conversion points to suboptimal reaction conditions or stoichiometry.

Causality: The reaction equilibrium may not favor the product, or the reaction kinetics may be too slow under the chosen conditions. The basicity of the catalyst is also a critical factor.[12]

Troubleshooting Steps:

  • Check Stoichiometry: For the Knoevenagel condensation with malonic acid, a slight excess of malonic acid (e.g., 1.1-1.4 equivalents) can help push the reaction to completion.[12][14]

  • Verify Catalyst Activity: Ensure your base catalyst (e.g., pyridine, piperidine) is not hydrated, as water can interfere with the reaction. Use a freshly opened or dried source.[1][2]

  • Increase Catalyst Loading (Judiciously): A slight increase in the amount of base can sometimes improve the reaction rate, but excessive amounts can promote side reactions. Refer to optimized literature procedures.[12]

  • Extend Reaction Time (with Monitoring): If the temperature is well-controlled, extending the reaction time may be necessary. Use TLC or HPLC to track the disappearance of furfural to find the optimal endpoint without causing significant degradation.

Q6: How do reaction parameters specifically influence byproduct formation?

The interplay between temperature, time, catalyst, and solvent is critical. The following table summarizes key relationships based on established principles.

ParameterEffect on Main ReactionEffect on Byproduct FormationRecommended Action
Temperature Increases reaction rate.High temperatures (>120°C) significantly increase tar/polymer formation.[15] Can cause unwanted decarboxylation.Maintain the lowest effective temperature (e.g., 95-100°C for Knoevenagel).[12] Control exotherms carefully in Perkin reactions.[2]
Reaction Time Longer time increases conversion.Prolonged heating leads to product degradation and polymerization.[13]Monitor the reaction and stop it upon completion of starting material consumption.
Catalyst (Base) Essential for deprotonation.Strong bases can cause self-condensation of the aldehyde.[16] Incorrect amounts can lead to incomplete reaction or side products.Use a weak base like pyridine or piperidine for Knoevenagel.[12] Use the corresponding salt (e.g., sodium acetate) for Perkin.[5]
Solvent Affects solubility and reaction rate.Using an inappropriate solvent can slow the reaction, requiring harsher conditions. Pyridine often serves as both solvent and catalyst.[1][2]For the Doebner-Knoevenagel, pyridine is the standard.[16][17] Solvent-free conditions have also been explored.[14][18]
Part 3: Purification

Q7: What is the most effective protocol for purifying crude furanacrylic acid?

Recrystallization is the gold standard for purifying the crude solid product.[2]

Causality: Furanacrylic acid has significantly different solubility in hot versus cold solvents compared to many of its impurities. Tarry, polymeric byproducts are often much less soluble and can be removed by hot filtration, while more soluble impurities remain in the mother liquor upon cooling.

Troubleshooting Steps:

  • Initial Wash: After filtering the crude product from the acidified reaction mixture, wash it thoroughly with cold water to remove inorganic salts and water-soluble starting materials.[1][2]

  • Solvent Selection: A mixture of ethanol and water is highly effective.[2] The goal is to find a system where the product is sparingly soluble at room temperature but highly soluble when hot.

  • Decolorization: Dissolve the crude product in a minimal amount of hot solvent (e.g., 50% ethanol). Add a small amount of activated charcoal (e.g., 5g per 100g of acid), and reflux for 5-10 minutes. The charcoal will adsorb colored, high-molecular-weight impurities.[2][4]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove the charcoal and any insoluble tars. This step is critical and must be done quickly to prevent premature crystallization in the funnel.[2]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.[2]

  • Final Wash and Drying: Filter the purified crystals and wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor. Dry the product thoroughly under vacuum.

Key Experimental Workflows & Protocols

Diagram: Knoevenagel Condensation Pathway and Side Reactions

This diagram illustrates the primary reaction pathway for furanacrylic acid synthesis via Knoevenagel condensation and highlights key points where byproducts can form.

Knoevenagel_Pathway Furfural Furfural Aldol Aldol Adduct (3-hydroxy-3-(furan-2-yl)propanoic acid) Furfural->Aldol Tars Tars / Polymers Furfural->Tars Heat / Acid MalonicAcid Malonic Acid Enolate Malonic Acid Enolate MalonicAcid->Enolate Deprotonation Base Pyridine (Base) Base->Enolate Enolate->Aldol Nucleophilic Addition Product Furanacrylic Acid Aldol->Product Dehydration (-H₂O) Degradation Furan Ring Opening / Degradation Aldol->Degradation Harsh Conditions Product->Tars Heat / Acid Degradation->Tars

Caption: Knoevenagel condensation pathway showing byproduct formation from degradation.

Protocol: Knoevenagel Synthesis of Furanacrylic Acid

This protocol is adapted from established literature procedures and is designed to maximize yield and purity.[1][2]

  • Reagent Preparation:

    • In a 1 L round-bottomed flask, combine 192 g (2 moles) of freshly distilled furfural, 208 g (2 moles) of malonic acid (dried at 100°C for 2 hours), and 96 mL (1.2 moles) of dry pyridine.

  • Reaction:

    • Fit the flask with a reflux condenser.

    • Heat the flask on a boiling water bath for 2 hours. The mixture will darken as the reaction proceeds.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and dilute it with 200 mL of water.

    • Carefully add concentrated aqueous ammonia until the precipitated acid dissolves completely, forming a clear solution.

    • Filter the solution through a fluted filter paper to remove any insoluble impurities. Wash the paper with three 80 mL portions of water, combining the filtrates.

  • Precipitation:

    • With vigorous stirring, acidify the combined filtrate with an excess of 1:1 hydrochloric acid. Furanacrylic acid will precipitate as a pale solid.

    • Cool the mixture in an ice bath for at least 1 hour to ensure complete precipitation.

  • Purification:

    • Filter the solid product using a Büchner funnel and wash it with four 100 mL portions of ice-cold water.

    • Dry the crude product. The expected yield is 252–254 g (91–92%).[2]

    • For higher purity, perform a recrystallization from dilute ethanol with charcoal treatment as described in Q7.

Diagram: Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving common issues during synthesis.

Troubleshooting_Workflow Start Start Synthesis Observe Observe Low Yield or High Impurity Level Start->Observe Analysis Analyze Crude Product (HPLC, NMR) Observe->Analysis Issue Detected Optimize Optimize & Repeat Observe->Optimize No Issue (Proceed) Identify Identify Primary Issue Analysis->Identify Tarry Problem: Tarry, Dark Mixture Identify->Tarry Tars Unreacted Problem: Unreacted Starting Material Identify->Unreacted Furfural Unknown Problem: Unknown Byproducts Identify->Unknown Other Peaks Sol_Tarry 1. Purify Reagents 2. Control Temperature 3. Reduce Reaction Time Tarry->Sol_Tarry Sol_Unreacted 1. Check Stoichiometry 2. Verify Catalyst Activity 3. Optimize Time/Temp Unreacted->Sol_Unreacted Sol_Unknown 1. Isolate Byproduct 2. Characterize (NMR, MS) 3. Re-evaluate Mechanism Unknown->Sol_Unknown Sol_Tarry->Optimize Sol_Unreacted->Optimize Sol_Unknown->Optimize

Caption: A logical workflow for troubleshooting common furanacrylic acid synthesis issues.

References

  • Rajagopalan, S., & Raman, P. V. A. (1945). FURYLACRYLIC ACID. Organic Syntheses, 25, 51. [Link]

  • Rajagopalan, S. (1942). PREPARATION OF /3,2-FURYL ACRYLIC ACID. Proceedings of the Indian Academy of Sciences - Section A, 15(3), 163-167. [Link]

  • Fulop, F., et al. (2023). Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis. ResearchGate. [Link]

  • Organic Syntheses, Inc. (2005). Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Various Authors. (2023). Chemical structure of the by-product of Knoevenagel condensation between furan-2-carbaldehyde and ethylazidoacetate. ResearchGate. [Link]

  • Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity?. Biotage. [Link]

  • Wang, J., et al. (2011). Synthesis of α-furylacrylic acid. ResearchGate. [Link]

  • Nenajdenko, V. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health (NIH). [Link]

  • Ward, S. (2024). Sustainable Synthesis: An Emphasis On Green Chemical Reactions Using Eco-UVA Light For [2+2] Photocycloadditions Of Furan Deriva. UND Scholarly Commons. [Link]

  • Organic Syntheses, Inc. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. Organic Syntheses. [Link]

  • Wilson, W. C. (1927). FURAN. Organic Syntheses, 7, 40. [Link]

  • Rocha, L. C., et al. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. [Link]

  • Perkin Reaction pdf. (n.d.). SlideShare. [Link]

  • Biotage. (2023). How does reaction time impact synthetic product purity and yield?. Biotage. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]

  • Various Authors. (n.d.). Perkin Reaction. Cambridge University Press. [Link]

  • Google Patents. (n.d.). Method of determining impurity in acrylic acid.
  • Wikipedia. (n.d.). Perkin reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Singh, J. (2016). A Concise Introduction of Perkin Reaction. Longdom Publishing. [Link]

  • All about chemistry. (2023). Perkin condensation. YouTube. [Link]

  • Stamhuis, E. J., & Wynberg, H. (1964). Mechanism of reactions of furans I: A kinetic study of the acid-catalyzed hydrolysis of furan and 2,5-dimethylfuran. ResearchGate. [Link]

  • Chinnici, F., et al. (2003). Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection. ResearchGate. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Acrylic Acid. OSHA. [Link]

  • Google Patents. (n.d.). JP4118241B2 - Determination of impurities in acrylic acid.

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Technical Support Center: Optimization of Catalyst and Solvent for (2E)-3-(5-methyl-2-furyl)acrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (2E)-3-(5-methyl-2-furyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the optimization of catalysts and solvents in this crucial synthesis. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The synthesis of this compound, a derivative of furfural, typically involves the formation of a carbon-carbon double bond. The most prevalent and effective methods are the Knoevenagel condensation, the Perkin reaction, and the Wittig reaction.[1][2][3]

  • Knoevenagel Condensation: This reaction involves the condensation of 5-methyl-2-furaldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[1][4] It is often favored for its mild reaction conditions and high yields.[1]

  • Perkin Reaction: This method utilizes the condensation of an aromatic aldehyde (in this case, 5-methyl-2-furaldehyde) with an acid anhydride (like acetic anhydride) and an alkali salt of the acid (such as sodium acetate).[2][5][6]

  • Wittig Reaction: This reaction provides a pathway to form the alkene by reacting 5-methyl-2-furaldehyde with a phosphorus ylide, generated from a phosphonium salt.[3][7] The stereoselectivity of the Wittig reaction can be a key advantage.[3]

Q2: How do I choose the right catalyst for my synthesis?

A2: Catalyst selection is critical and depends on the chosen synthetic route. The catalyst's role is to facilitate the reaction, and its basicity or acidity can significantly influence the reaction rate and selectivity.

For the Knoevenagel condensation , organic bases are commonly employed. Piperidine is a frequently used catalyst, often in combination with pyridine as a solvent.[1][8] The basicity of the catalyst is crucial for the deprotonation of the active methylene compound, initiating the condensation.[4] Recent studies have also explored the use of piperidinium acetate under solvent-free conditions, which can offer environmental benefits.[9]

In the Perkin reaction , the alkali salt of the acid anhydride, such as sodium or potassium acetate, acts as the base catalyst.[2][5][10] The strength of the base can affect the reaction rate and yield.

For the Wittig reaction , the choice of base to generate the ylide is important. Strong bases like sodium hydride are often used.[7]

Q3: What is the role of the solvent in the synthesis of this compound?

A3: The solvent plays a multifaceted role in the synthesis, influencing reactant solubility, reaction rate, and even the stability of the furan ring.[11]

  • Solubility: The solvent must effectively dissolve the reactants to ensure they can interact. Poor solubility can significantly hinder or prevent the reaction.[11]

  • Reaction Rate: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction.[11]

  • Furan Ring Stability: The furan ring is susceptible to degradation under acidic conditions.[11] The choice of solvent can help mitigate this. Polar aprotic solvents like DMF and DMSO have been shown to stabilize furan derivatives.[11]

  • Green Chemistry: Increasingly, the environmental impact of solvents is a major consideration. The use of greener solvents like ethanol or even solvent-free conditions is being explored to make the synthesis more sustainable.[12][13]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Potential Cause Troubleshooting Action Scientific Rationale
Inactive Catalyst - Use a fresh batch of catalyst.- Ensure proper storage conditions (e.g., anhydrous conditions for sodium acetate in the Perkin reaction).Catalysts can degrade over time or be poisoned by impurities. For instance, the basicity of the catalyst in the Knoevenagel and Perkin reactions is essential for the initial deprotonation step.[4][5]
Inappropriate Solvent - Screen a range of solvents with varying polarities (e.g., toluene, ethanol, DMF).- Consider using a co-solvent system to improve solubility.[11]The solvent must effectively dissolve all reactants. If a reactant is not fully dissolved, its concentration in the reaction mixture is reduced, leading to a slower reaction rate and lower yield.[11]
Suboptimal Reaction Temperature - Optimize the reaction temperature. For Knoevenagel condensations, temperatures around 95°C have been reported to give high yields.[1]Reaction rates are temperature-dependent. However, excessively high temperatures can lead to side reactions or degradation of the furan ring.
Incorrect Stoichiometry - Carefully check the molar ratios of your reactants. In the Knoevenagel reaction, a slight excess of the active methylene compound is often used.[9]The stoichiometry of the reactants directly impacts the theoretical yield. An excess of one reactant can help drive the reaction to completion.

Problem 2: Formation of Side Products and Impurities

Potential Cause Troubleshooting Action Scientific Rationale
Furan Ring Degradation - Avoid strongly acidic conditions.- Use a polar aprotic solvent like DMF to stabilize the furan ring.[11]The furan ring is an electron-rich aromatic system that is susceptible to acid-catalyzed polymerization or ring-opening reactions.[11]
Self-Condensation of Aldehyde - Slowly add the aldehyde to the reaction mixture.- Ensure the catalyst is active and present in the correct concentration.In base-catalyzed reactions, the aldehyde can undergo self-condensation if the desired reaction with the active methylene compound or anhydride is too slow.
Polymerization of Acrylic Acid Product - Consider performing the reaction under an inert atmosphere.- Add a polymerization inhibitor to the crude product if it needs to be stored before purification.Acrylic acids can be prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.[14]

Problem 3: Difficulty in Product Purification

Potential Cause Troubleshooting Action Scientific Rationale
Presence of Resinous Impurities - Purify the crude product by recrystallization. A common method involves dissolving the crude acid in a minimum amount of hot solvent (e.g., dilute ethanol) and allowing it to crystallize upon cooling.[15][16]Recrystallization is an effective technique for separating the desired product from impurities that have different solubility profiles.[15]
Co-crystallization with Starting Materials - Ensure the reaction has gone to completion by monitoring with techniques like TLC or HPLC.- Wash the filtered crystals with a small amount of cold solvent to remove residual starting materials.[16]Unreacted starting materials can co-precipitate with the product, reducing its purity. Washing with a cold solvent in which the product is sparingly soluble can remove these impurities.

Experimental Protocols

Protocol 1: Catalyst Screening for Knoevenagel Condensation

This protocol outlines a general procedure for screening different base catalysts for the synthesis of this compound.

  • Reactant Setup: In separate reaction vessels, place 5-methyl-2-furaldehyde (1.0 eq) and malonic acid (1.3 eq).[9]

  • Catalyst Addition: To each vessel, add a different catalyst to be tested (e.g., piperidine, triethylamine, DBU, piperidinium acetate) at a specific molar percentage (e.g., 10 mol%).

  • Solvent Addition: Add the chosen solvent (e.g., pyridine, ethanol, or no solvent) to achieve the same concentration in each vessel.[1][9]

  • Reaction Conditions: Heat the reaction mixtures to the desired temperature (e.g., 95°C) with stirring.[1]

  • Monitoring: Monitor the progress of each reaction using TLC or HPLC.

  • Work-up and Analysis: Once the reactions are complete, cool the mixtures and perform an appropriate work-up (e.g., acidification and filtration).[16] Analyze the yield and purity of the product from each reaction to determine the optimal catalyst.

Protocol 2: Solvent Optimization

This protocol provides a framework for evaluating the effect of different solvents on the reaction outcome.

  • Reactant and Catalyst Setup: In identical reaction vessels, place 5-methyl-2-furaldehyde (1.0 eq), malonic acid (1.3 eq), and the optimal catalyst determined from Protocol 1.[9]

  • Solvent Addition: To each vessel, add a different solvent to be tested (e.g., toluene, acetonitrile, DMF, DMSO, ethanol) to achieve the same reactant concentration.[11]

  • Reaction Conditions: Heat the reaction mixtures to the optimized temperature with vigorous stirring.

  • Monitoring and Analysis: Monitor the reactions and analyze the final products as described in Protocol 1 to identify the solvent that provides the best yield and purity.

Visualizations

Knoevenagel Condensation Workflow

Knoevenagel_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 5-methyl-2-furaldehyde + Malonic Acid Heating Heating (e.g., 95°C) Reactants->Heating Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Heating Solvent Solvent (e.g., Pyridine) Solvent->Heating Acidification Acidification Heating->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for Knoevenagel Condensation.

Catalyst and Solvent Relationship in Synthesis Optimization

Optimization_Relationship Catalyst Catalyst Selection Yield Reaction Yield Catalyst->Yield Purity Product Purity Catalyst->Purity Reaction_Rate Reaction Rate Catalyst->Reaction_Rate Influences Solvent Solvent Choice Solvent->Yield Solvent->Purity Solvent->Reaction_Rate Affects Furan_Stability Furan Ring Stability Solvent->Furan_Stability Crucial for Reaction_Rate->Yield Furan_Stability->Purity

Caption: Interplay of Catalyst and Solvent in Optimization.

References

  • Chen, V. (n.d.). Michael–Heck Approach Towards the Synthesis of Highly Functionalized Polyalkyl Furans and Application of the Vinylogous Michael–Heck Reaction Towards the Total Synthesis of Furanosesquiterpenes and Furanoeremophilanes. eScholarship. Retrieved from [Link]

  • Chen, V., & Kwon, O. (2021). Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. eScholarship.org. Retrieved from [Link]

  • Li, F., et al. (2024). Palladium-Catalyzed Domino Heck/Cross-Coupling Cyclization Reaction: Diastereoselective Synthesis of Furan-Containing Indolines.
  • Mandai, T., & Cacchi, S. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. PMC. Retrieved from [Link]

  • Mandai, T., & Cacchi, S. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. ACS Publications. Retrieved from [Link]

  • (2024). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. ACS Publications. Retrieved from [Link]

  • (n.d.). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening.
  • (n.d.). Technical Support Center: Solvent Effects on Furan Stability and Reactivity. Benchchem.
  • (n.d.). Perkin Reaction. Cambridge University Press.
  • (2024). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. PMC. Retrieved from [Link]

  • (n.d.). Technical Support Center: Solvent Effects on 2-Furancarboxylic Acid Reactions. Benchchem.
  • (n.d.). Synthesis of α-furylacrylic acid.
  • (n.d.). Perkin reaction. Wikipedia. Retrieved from [Link]

  • (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Avicenna Journal of Pharmaceutical Research.
  • (n.d.). Perkin Reaction Mechanism.
  • (n.d.). Highly selective synthesis of acrylic acid from lactide in liquid phase.
  • (n.d.). Perkin Reaction Mechanism. BYJU'S. Retrieved from [Link]

  • (n.d.). General strategy for biobased acrylic acid obtained via a 4‐step green synthesis from the platform chemical furfural.
  • (n.d.). Knoevenagel condensation of 5-substituted furan-2-carboxaldehyde with Indan-1,3-dione. ZANCO Journal of Pure and Applied Sciences.
  • (2018). Green Chemistry: developed procedures for the production of bio-based acrylic acid. CHEMIE.
  • (n.d.). Wittig Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Prabhakar, P. S., & Dutta, S. (2023). Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis.
  • (n.d.). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. PMC.
  • (2018). A Concise Introduction of Perkin Reaction. Longdom Publishing.
  • Jessop, P. (n.d.). Greener Solvents. Queen's University.
  • (n.d.). furylacrylic acid. Organic Syntheses Procedure. Retrieved from [Link]

  • (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. NIH.
  • (n.d.). Sustainable production of acrylic acid. Institute of Chemical Reaction Engineering.
  • (2018). Synthesis and Wittig Reaction of Formylated (Trifluoromethylfuryl)methanephosphonates. Russian Journal of General Chemistry.
  • (2022). How to purify Acrylic Acid. Reddit. Retrieved from [Link]

  • (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • (n.d.). PREPARATION OF /3,2-FURYL ACRYLIC ACID. Proceedings of the Indian Academy of Sciences - Section A.
  • (2025). Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates.
  • Shaikh, S., et al. (2024). A systematic review on catalytic Wittig and Knoevenagel condensation reactions.
  • (n.d.). EP1002787B1 - Process for the purification of (meth)acrylic acid.
  • (n.d.). Catalyst deactivation.
  • (2016). Catalytic Wittig and aza-Wittig reactions. PMC.
  • (n.d.). Two‐Step Synthesis of 2,5‐Furandicarboxylic Acid Through Biomass‐Derived 5‐(Hydroxymethyl)furfural in a Green Isopropanol–Water Solvent System.
  • (2004). METHOD OF PURIFYING (METH)ACRYLIC ACID.
  • (n.d.). 2-Furanacrylic acid. PubChem. Retrieved from [Link]

  • (2024).
  • (n.d.). Furan derivatives. CXXXV. Anhydrides of 3-(5-nitro-2-furyl)acrylic acid as starting materials for the.
  • (n.d.). CN111518061A - Preparation method of (E) -3- (3-furyl) acrylic acid.
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assessing the stability of (2E)-3-(5-methyl-2-furyl)acrylic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for (2E)-3-(5-methyl-2-furyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for assessing the stability of this compound under various experimental conditions. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Stability Landscape

This compound is a molecule of interest in various research and development pipelines. Its structure, featuring a furan ring conjugated with an acrylic acid moiety, presents a unique set of stability considerations. The furan ring can be susceptible to oxidative cleavage, while the acrylic acid portion can undergo polymerization and other reactions.[1][2] This guide will walk you through the potential stability challenges and provide you with the tools to proactively address them.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the primary anticipated degradation pathways are:

  • Oxidative Degradation: The furan ring is susceptible to oxidative cleavage, which can lead to the formation of various byproducts.[1] This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents present in your experimental setup.

  • Photodegradation: The conjugated system in the molecule can absorb UV and visible light, potentially leading to isomerization of the double bond or other photochemical reactions.[3][4]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the acrylic acid moiety can occur, and the furan ring itself can undergo thermal decomposition.[5][6][7] For instance, 2-furoic acid, a related compound, is known to decarboxylate at temperatures around 140-160°C.[6][7]

  • Hydrolytic Degradation: While acrylic acid itself is generally stable to hydrolysis at a pH range of 3.7 to 11, the overall stability of your compound in aqueous solutions at different pH values should be evaluated, especially at extreme pH and elevated temperatures.[8]

  • Polymerization: Like other acrylic acids, this compound may be prone to polymerization, especially in the presence of heat, light, or initiators.[2][4][8]

Q2: I'm observing a change in the color of my sample over time. What could be the cause?

A2: A color change, often to a pale beige or brown, is a common indicator of degradation.[9] This is likely due to the formation of colored degradation products through oxidation or polymerization. It is crucial to correlate this visual observation with analytical data (e.g., HPLC, LC-MS) to identify the specific degradants.

Q3: How should I properly store this compound to ensure its stability?

A3: Proper storage is critical to minimize degradation. We recommend the following:

  • Temperature: Store in a cool, dark place. Refrigeration (2-8°C) is generally advisable. Avoid exposure to high temperatures.[10]

  • Light: Protect from light by using amber vials or storing in a light-proof container.[9]

  • Atmosphere: For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of potency or unexpected peaks in chromatogram Chemical degradation (oxidation, hydrolysis, photolysis)Conduct a forced degradation study (see protocol below) to identify the degradation products and their formation pathways. Optimize storage and experimental conditions to minimize exposure to degradative forces.
Poor solubility or precipitation of the compound pH-dependent solubility, formation of insoluble degradants.Determine the pKa of the compound and adjust the pH of your solutions accordingly. Analyze the precipitate to determine if it is the parent compound or a degradation product.
Inconsistent results between experimental runs Instability of the compound in the experimental medium or under the experimental conditions.Perform a stability study of the compound in your specific experimental medium over the duration of the experiment. This will help you establish a "use-by" time for your prepared solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods.[11][12][13][14]

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at room temperature and 60°C for up to 72 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature and 60°C for up to 72 hours.

    • Oxidation: 3% H₂O₂ at room temperature for up to 24 hours.

    • Thermal Stress: Heat the solid compound and a solution at 80°C for up to 72 hours.

    • Photolytic Stress: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The acidic buffer will help to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.[15]

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 210 nm for the acrylic acid chromophore) is suitable.[15][16]

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of both the parent compound and its major degradants.

Visualizing Degradation Pathways and Workflows

Degradation Pathway Hypothesis

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure.

G cluster_stress Stress Conditions cluster_compound Parent Compound cluster_degradants Potential Degradants Oxidation Oxidation (e.g., H₂O₂) RingOpened Ring-Opened Products Oxidation->RingOpened Heat Heat (e.g., >140°C) Decarboxylated Decarboxylated Product Heat->Decarboxylated Light Light (UV/Vis) Isomer Cis-Isomer Light->Isomer pH Extreme pH (Acid/Base) Parent This compound pH->Parent Parent->RingOpened Oxidative Cleavage Parent->Decarboxylated Decarboxylation Parent->Isomer Isomerization Polymer Polymerization Products Parent->Polymer Polymerization

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

This workflow outlines the logical steps for a comprehensive stability assessment.

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Interpretation cluster_conclusion Phase 4: Conclusion & Reporting Define Define Study Objectives (e.g., shelf-life, formulation compatibility) DevelopMethod Develop & Validate Stability-Indicating Method Define->DevelopMethod ForcedDeg Perform Forced Degradation Study DevelopMethod->ForcedDeg FormalStab Initiate Formal Stability Study (ICH Conditions) DevelopMethod->FormalStab Identify Identify & Characterize Degradation Products ForcedDeg->Identify Analyze Analyze Samples at Time Points FormalStab->Analyze Analyze->Identify Kinetics Determine Degradation Kinetics Identify->Kinetics Report Report Findings & Establish Shelf-Life Kinetics->Report

Caption: A systematic workflow for assessing the stability of a compound.

References

  • Organic Reactions. Oxidative Cleavage of Furans. [Link]

  • PubChem. Acrylic Acid. [Link]

  • Inchem.org. Acrylic acid (EHC 191, 1997). [Link]

  • PubMed. Investigation on the Photodegradation Stability of Acrylic Acid-Grafted Poly(butylene carbonate-co-terephthalate)/Organically Modified Layered Zinc Phenylphosphonate Composites. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. Acrylic acid. [Link]

  • KNAUER. Determination and quantification of acrylic acid derivatives. [Link]

  • PubMed. Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. [Link]

  • Centers for Disease Control and Prevention. methyl acrylate 2552 | niosh. [Link]

  • ResearchGate. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food | Request PDF. [Link]

  • PubMed. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. [Link]

  • Occupational Safety and Health Administration. Acrylic Acid. [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • Wikipedia. 2-Furoic acid. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Waters Corporation. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. [Link]

  • PubMed. Validation of analytical methods for acrylic acid from various food products. [Link]

  • CyberLeninka. OXIDATIVE DEGRADATION OF NITROFURAN DERIVATIVES. [Link]

  • ChemBK. (2-Furyl)acrylic acid. [Link]

  • ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]

  • MDPI. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. [Link]

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

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Technical Support Center: Troubleshooting Variability in Bioassays with (2E)-3-(5-methyl-2-furyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers from a Senior Application Scientist

Welcome to the technical support resource for (2E)-3-(5-methyl-2-furyl)acrylic acid. As scientists, we understand that harnessing the potential of a novel compound is often preceded by the meticulous work of establishing a robust and reproducible bioassay. Variability in experimental results is not just a common frustration; it is a barrier to generating the high-quality, reliable data necessary for publication and project advancement.

This guide is structured to provide a systematic, experience-driven approach to troubleshooting. We will move beyond simple checklists to explore the causal relationships between your actions in the lab and the data you generate. Our goal is to empower you to diagnose issues, implement effective solutions, and build self-validating protocols that ensure the integrity of your results when working with this compound.

Part 1: Understanding Your Reagent: Compound-Specific Issues & FAQs

The first step in troubleshooting any bioassay is to thoroughly understand the key reagent. This compound is a specific small molecule, and its physical and chemical properties are foundational to its performance in any biological system.

FAQ 1: What are the critical physicochemical properties of this compound that I should be aware of?

Understanding the compound's characteristics is essential for proper handling and avoiding common pitfalls. Due to the specialized nature of this compound, some data is inferred from its parent structure, furylacrylic acid, which has been more broadly characterized.

PropertyValue / ObservationImplication for Bioassays & HandlingSource
Molecular Formula C₈H₈O₃Essential for calculating molarity for stock solutions.
Molecular Weight 152.15 g/mol Essential for calculating mass needed for stock solutions.
Solubility Water: Sparingly soluble (estimated ~2 g/L). Organic Solvents: Soluble in ethanol, ether, and dichloromethane.The compound is unlikely to be soluble directly in aqueous assay media at high concentrations. An organic solvent like DMSO is required for stock solutions. Precipitation in final assay media is a high risk.[1][2]
Light Sensitivity The parent compound, furylacrylic acid, is noted to be light sensitive.Stock solutions and working dilutions should be stored in amber vials or protected from light to prevent photodegradation, which would lead to a loss of activity.[2]
Purity & Identity Commercial suppliers may provide this compound for research purposes without extensive analytical data.This is a critical point. Buyer assumes responsibility to confirm product identity and purity. Batch-to-batch variability from the supplier can be a major source of inconsistent results. Consider in-house QC if possible.

FAQ 2: How should I prepare and store stock solutions of this compound to ensure stability and consistency?

Inconsistent compound concentration is a primary driver of variable results. A rigorously standardized protocol for solution preparation is non-negotiable.

Protocol: Preparation and Storage of a 10 mM DMSO Stock Solution

  • Pre-Weighing: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of compound (e.g., 1.52 mg for 1 mL of a 10 mM solution) into a sterile, amber glass vial or a polypropylene tube.

  • Solubilization: Add the required volume of high-purity, anhydrous DMSO (e.g., 1 mL). Cap the vial tightly and vortex for 1-2 minutes. If full dissolution is not apparent, sonicate the vial in a water bath for 5-10 minutes. Visually inspect against a light source to ensure no particulates remain.

  • Sterilization: If required for your specific cell culture application, sterile-filter the stock solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter into a fresh, sterile amber vial. PTFE is recommended for its compatibility with DMSO.

  • Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots (e.g., 20 µL) in sterile, amber microcentrifuge tubes. Store these aliquots at -20°C or -80°C for long-term stability. This practice minimizes freeze-thaw cycles, which are a common cause of compound degradation.[3][4]

  • Labeling: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

Trustworthiness Check: By creating single-use aliquots, you ensure that each experiment starts with a compound of the same quality, eliminating the variable of degradation from repeated freeze-thaw cycles.

Part 2: Systematic Troubleshooting of Bioassay Variability

When faced with inconsistent data, a systematic approach is more effective than random changes. The following workflow helps you logically diagnose the source of the problem.

G start_node Inconsistent Bioassay Results intra_assay Intra-Assay Variability (Poor Precision) start_node->intra_assay Variability within one plate? inter_assay Inter-Assay Variability (Poor Reproducibility) start_node->inter_assay Variability between experiments? decision_node_style decision_node_style category_node_style category_node_style cause_node_style cause_node_style pipetting Pipetting Error intra_assay->pipetting cells Inconsistent Cell Seeding intra_assay->cells precipitate Compound Precipitation intra_assay->precipitate passage Cell Passage/Health Drift inter_assay->passage reagents Reagent Lot Variation (Serum, Media) inter_assay->reagents compound Compound Degradation inter_assay->compound timing Inconsistent Incubation Times inter_assay->timing

Caption: A logical workflow for diagnosing bioassay variability.

Question 1: Is your variability occurring within a single plate (High CV in replicates)?

This is intra-assay variability and typically points to mechanical or physical issues during the assay setup.

Potential CauseKey Diagnostic CheckRecommended Solution & Rationale
Pipetting Errors Check the CV% of your vehicle control wells. If high (>15%), pipetting is a likely culprit.Solution: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions (like cell suspensions or DMSO stocks). Ensure consistent tip immersion depth and dispensing angle. Rationale: Small volume errors are magnified through serial dilutions and in final readouts, leading to poor precision.[5]
Inconsistent Cell Seeding Examine the plate under a microscope after cells have adhered. Is the monolayer density visibly different between wells or sections of the plate?Solution: Ensure the cell suspension is homogenous before and during plating. Gently swirl the suspension reservoir frequently. Work quickly to prevent cells from settling. Rationale: The final assay signal (e.g., absorbance) is directly proportional to the starting cell number. Inconsistent seeding creates a noisy baseline.[6][7]
Edge Effects Map your results based on well position. Do the outer 36 wells consistently show higher or lower values than the inner 60 wells?Solution: Do not use the outer wells for experimental samples. Fill them with 100-200 µL of sterile PBS or media to create a humidity barrier. Ensure plates are properly sealed. Rationale: Outer wells experience more rapid evaporation and temperature fluctuations, which alters media osmolarity and cell health, skewing results.[6]
Compound Precipitation After adding the compound dilutions to the plate, inspect the wells under a microscope. Do you see visible crystals or precipitate?Solution: Perform a solubility test (see Protocol 1 below). You may need to lower the top concentration of your dose-response curve or use a different solvent system if compatible. Rationale: Precipitated compound is not bioavailable, meaning the effective concentration is much lower than the nominal concentration, leading to inaccurate and variable results.[8]

Question 2: Is your variability occurring between different experiments (Inconsistent IC50 values)?

This is inter-assay variability and suggests a change in one of the core biological or chemical components over time.

Potential CauseKey Diagnostic CheckRecommended Solution & Rationale
Cell Passage & Health Drift Are you using cells from a consistent, narrow passage number range (e.g., passages 5-15)? Are you confirming >95% viability before seeding?Solution: Thaw a fresh, low-passage vial of cells after a defined number of passages. Always seed cells when they are in the logarithmic growth phase, not confluent. Rationale: High passage number cells can undergo phenotypic drift, altering their growth rate and sensitivity to compounds, making experiments non-comparable.[6]
Reagent Lot Variation Did the variability start after opening a new bottle of serum (FBS), media, or a critical assay reagent (e.g., MTT)?Solution: When a new lot of a critical reagent (especially FBS) is purchased, test it in parallel with the old lot on a control experiment. If a shift is observed, this must be noted. Rationale: Serum is a complex biological product with significant lot-to-lot differences in growth factors, which can profoundly impact cell sensitivity to treatment.
Compound Degradation Are you using a freshly thawed aliquot of the compound stock for each experiment?Solution: Strictly adhere to the single-use aliquot protocol. Never use a stock solution that has been thawed and stored at 4°C for more than a few hours. Rationale: The acrylic acid moiety and furan ring can be susceptible to degradation, especially after repeated freeze-thaw cycles or prolonged storage in aqueous solutions.[3]
Inconsistent Incubation Times Are drug exposure times and assay development times (e.g., MTT incubation) precisely controlled between experiments?Solution: Use a multichannel pipette or automated liquid handler to start/stop reactions. If processing multiple plates, stagger them to ensure each plate has the identical incubation time. Rationale: Cell-based assays are kinetic. Small differences in incubation time can lead to significant differences in the final signal, especially with fast-acting compounds or rapidly dividing cells.

Part 3: In-Depth Protocols for a Self-Validating Workflow

Protocol 1: Proactive Compound Solubility Assessment

This protocol helps you determine the maximum concentration of this compound that remains soluble in your final assay medium, preventing precipitation-related artifacts.

  • Prepare Serial Dilutions: Prepare a 2X concentrated serial dilution of your compound in your complete cell culture medium. For example, if your final top concentration is 100 µM, prepare a 200 µM solution in media.

  • Mix with Vehicle: In a clear 96-well plate (not a cell culture plate), mix 100 µL of each 2X compound dilution with 100 µL of media. This simulates the final concentration and, critically, the final DMSO concentration.

  • Incubate: Incubate the plate under the same conditions as your assay (e.g., 37°C, 5% CO₂ for 24 hours).

  • Visual and Instrumental Inspection:

    • Visual: Check for precipitate by eye and under a microscope.

    • Instrumental: Read the absorbance of the plate at 600-650 nm. A significant increase in absorbance compared to the vehicle control indicates light scattering from insoluble particles.

  • Determine Solubility Limit: The highest concentration that shows no visible precipitate and no increase in absorbance is your working solubility limit. Your top assay concentration should be at or below this limit.

Sources

Validation & Comparative

Validating the Molecular Target of (2E)-3-(5-methyl-2-furyl)acrylic acid: A Comparative Guide to Confirming MCT1 Engagement

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

In the landscape of contemporary drug discovery, particularly in oncology and immunology, the selective targeting of metabolic pathways has emerged as a frontier of intense investigation. One such pivotal target is the Monocarboxylate Transporter 1 (MCT1), a key facilitator of lactate transport across the plasma membrane. The aberrant metabolic activity of cancer cells, characterized by the Warburg effect, renders them highly dependent on efficient lactate efflux to maintain intracellular pH and sustain high rates of glycolysis. Consequently, inhibition of MCT1 presents a compelling therapeutic strategy.[1]

This guide provides a comprehensive framework for validating the molecular target of a putative MCT1 inhibitor, using the novel compound (2E)-3-(5-methyl-2-furyl)acrylic acid as a case study. While direct evidence for this specific molecule's action on MCT1 is still emerging, its structural motifs, particularly the acrylic acid component, suggest a potential interaction with monocarboxylate transporters. We will objectively compare the hypothetical performance of this compound with well-established MCT1 inhibitors, AZD3965 and AR-C155858 , and provide detailed experimental protocols to rigorously test this hypothesis.

The Central Hypothesis: this compound as an MCT1 Inhibitor

MCT1, encoded by the SLC16A1 gene, is a proton-coupled symporter that plays a crucial role in the transport of lactate, pyruvate, and ketone bodies. In highly glycolytic tumor cells, MCT1 is often upregulated to export the large quantities of lactate produced.[2] This lactate shuttle not only prevents intracellular acidosis but also contributes to the acidification of the tumor microenvironment, which can promote tumor invasion and immunosuppression. Therefore, a potent and selective MCT1 inhibitor is expected to disrupt tumor metabolism, leading to cytotoxic or cytostatic effects.

The core of our investigation is to ascertain whether this compound directly binds to and inhibits the function of MCT1. This validation process is a cornerstone of establishing the compound's mechanism of action and is critical for its further development as a therapeutic agent.

A Multi-Pronged Approach to Target Validation

A robust target validation strategy relies on a confluence of evidence from multiple, independent experimental approaches. We will explore a logical progression from initial biochemical assays to more physiologically relevant cellular and biophysical methods.

G cluster_0 Target Validation Workflow Biochemical Assays Biochemical Assays Cellular Functional Assays Cellular Functional Assays Biochemical Assays->Cellular Functional Assays Functional Confirmation Direct Target Engagement Assays Direct Target Engagement Assays Cellular Functional Assays->Direct Target Engagement Assays Confirmation of Direct Binding Cellular Phenotypic Assays Cellular Phenotypic Assays Direct Target Engagement Assays->Cellular Phenotypic Assays Link to Cellular Effect

Caption: A logical workflow for validating a molecular target, progressing from biochemical to cellular assays.

Comparative Analysis of MCT1 Inhibitors

A crucial aspect of validating a new compound is to benchmark its performance against known inhibitors. AZD3965 and AR-C155858 are potent and selective MCT1 inhibitors that have been extensively characterized and, in the case of AZD3965, have advanced to clinical trials.[1][3]

Parameter This compound (Hypothetical) AZD3965 AR-C155858 Reference
Binding Affinity (Ki) To be determined1.6 nM2.3 nM[4][5]
Selectivity To be determined~6-fold selective for MCT1 over MCT2; no activity against MCT4Potent inhibitor of MCT1 and MCT2; no activity against MCT4[4]
Mechanism of Action To be determinedInhibition of lactate transportInhibition of lactate transport[6][7]
Cellular Potency (EC50) To be determinedVaries by cell line (e.g., <100 nM in some lymphoma lines)Varies by cell line[8]

Experimental Protocols for Target Validation

In Vitro Lactate Transport Assay

Rationale: This functional assay directly measures the ability of a compound to inhibit the transport of lactate into cells or isolated vesicles expressing MCT1. A reduction in lactate uptake in the presence of the compound provides strong evidence for functional inhibition.

Methodology:

  • Cell Culture: Utilize a cell line with high endogenous MCT1 expression and low MCT4 expression (e.g., Raji lymphoma cells) or an engineered cell line overexpressing human MCT1.[8]

  • Preparation of Cells: Plate cells in a 96-well format and allow them to adhere (if applicable).

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound, AZD3965 (positive control), and a vehicle control for a defined period.

  • Lactate Uptake: Initiate the transport assay by adding a solution containing radio-labeled L-[¹⁴C]-lactate.

  • Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), rapidly wash the cells with ice-cold buffer to stop the transport process.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of lactate transport inhibition against the compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful biophysical method that assesses direct target engagement in a cellular context.[9][10] The principle is that the binding of a ligand to its target protein alters the protein's thermal stability. For a membrane protein like MCT1, modifications to the standard CETSA protocol are necessary.[11]

G cluster_0 CETSA Workflow for Membrane Proteins Intact Cells + Compound Intact Cells + Compound Heat Shock Heat Shock Intact Cells + Compound->Heat Shock 1. Treatment Cell Lysis with Detergent Cell Lysis with Detergent Heat Shock->Cell Lysis with Detergent 2. Denaturation Centrifugation Centrifugation Cell Lysis with Detergent->Centrifugation 3. Solubilization Western Blot Analysis Western Blot Analysis Centrifugation->Western Blot Analysis 4. Separation of Soluble Fraction

Caption: A streamlined workflow for performing a Cellular Thermal Shift Assay (CETSA) on membrane proteins like MCT1.

Methodology:

  • Cell Treatment: Treat intact cells expressing MCT1 with this compound, a known MCT1 inhibitor (e.g., AZD3965), or a vehicle control.

  • Heating Step: Heat the cell suspensions at a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Lysis: Lyse the cells using a buffer containing a mild detergent (e.g., NP-40) to solubilize membrane proteins.[12]

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction.

  • Western Blotting: Analyze the amount of soluble MCT1 in each sample by Western blotting using a specific anti-MCT1 antibody.

  • Data Analysis: Generate a "melting curve" by plotting the amount of soluble MCT1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct engagement.

Cellular Lactate Accumulation Assay

Rationale: As a functional consequence of MCT1 inhibition, intracellular lactate levels are expected to rise in glycolytically active cells. This assay provides a physiological readout of the compound's effect on lactate transport.

Methodology:

  • Cell Culture and Treatment: Culture MCT1-expressing cells under conditions that promote glycolysis (e.g., high glucose media, hypoxia). Treat the cells with the test compound, positive control, and vehicle control.

  • Metabolite Extraction: After the desired incubation time, quench the cellular metabolism and extract intracellular metabolites.

  • Lactate Measurement: Quantify the intracellular lactate concentration using a commercially available lactate assay kit (colorimetric or fluorometric).[13]

  • Normalization: Normalize the lactate levels to the total protein concentration in each sample.

  • Data Analysis: Compare the intracellular lactate levels in compound-treated cells to the control group. A significant increase in lactate indicates MCT1 inhibition.

Conclusion

The validation of a molecular target is a rigorous, multi-faceted process that forms the bedrock of confidence in a drug discovery program. For a novel compound like this compound, a systematic approach is paramount. By employing a combination of functional assays, such as the lactate transport assay, and direct target engagement methods like the Cellular Thermal Shift Assay, researchers can build a compelling case for its mechanism of action.

Furthermore, by benchmarking its performance against well-characterized inhibitors like AZD3965 and AR-C155858, a clear picture of the compound's potency, selectivity, and potential therapeutic window can be established. The detailed protocols provided in this guide offer a robust starting point for any research team seeking to validate a putative MCT1 inhibitor, ultimately paving the way for the development of novel metabolic therapies.

References

  • Bolan, C. A., et al. (2016). Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity. Oncotarget, 7(35), 56635–56649. [Link]

  • Papadopoulos, K. P., et al. (2020). A Phase I Dose-escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer. Clinical Cancer Research, 26(22), 5852–5860. [Link]

  • Beloueche-Babari, M., et al. (2017). MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy. Oncotarget, 8(35), 58971–58984. [Link]

  • Ullah, M. S., et al. (2016). Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1141–1146. [Link]

  • Ovens, M. J., et al. (2010). AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10. Biochemical Journal, 425(3), 523–530. [Link]

  • APExBIO. (n.d.). AR-C155858 – Monocarboxylate Transporter Inhibitor. Apexbio.com. [Link]

  • GlpBio. (n.d.). AR-C155858. Glpbio.com. [Link]

  • Puri, V., & Juvale, K. (2020). Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights. European Journal of Medicinal Chemistry, 199, 112393. [Link]

  • Puri, V., & Juvale, K. (2020). Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights. ResearchGate. [Link]

  • Hashimoto, M., et al. (2019). Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay. Journal of the American Chemical Society, 141(12), 4849–4854. [Link]

  • Hashimoto, M., et al. (2019). Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay. PubMed. [Link]

  • ResearchGate. (n.d.). Molecular structures of the three MCT1 inhibitors evaluated. ResearchGate. [Link]

  • Hashimoto, M., et al. (2019). Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay. ResearchGate. [Link]

  • Kawatkar, S. P., et al. (2019). CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(8), 824–833. [Link]

  • Benyahia, Z., et al. (2021). In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment. Cancers, 13(4), 847. [Link]

  • Juel, C., & Halestrap, A. P. (1999). Effect of high-intensity exercise training on lactate/H+ transport capacity in human skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism, 276(1), E163–E167. [Link]

  • Dai, L., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(6), 3937–3955. [Link]

  • Polański, R., et al. (2014). Activity of the Monocarboxylate Transporter 1 Inhibitor AZD3965 in Small Cell Lung Cancer. Clinical Cancer Research, 20(4), 926–937. [Link]

  • Benyahia, Z., et al. (2021). In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment. ResearchGate. [Link]

  • Cell Biolabs, Inc. (n.d.). Lactate Assay Kit (Colorimetric). Cellbiolabs.com. [Link]

  • Tilton, W. M., et al. (1993). Measurement of radiolabeled lactate production using lactate monooxygenase. Analytical Biochemistry, 208(2), 400–402. [Link]

  • Clark, D. G., & Filsell, O. H. (1978). Rapid radioisotopic analysis of glucose synthesis from lactate in primary hepatocyte cultures. Analytical Biochemistry, 90(1), 284–290. [Link]

  • Wang, Y., et al. (2023). Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. European Journal of Medicinal Chemistry, 257, 115462. [Link]

  • Shcheglov, D. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4598. [Link]

  • National Center for Biotechnology Information. (n.d.). Furylacrylic acid. PubChem. [Link]

  • Khan, I., et al. (2023). Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors. International Journal of Molecular Sciences, 24(5), 4425. [Link]

Sources

A Comparative Guide to Furan Derivatives as Antimicrobial Agents: Spotlight on (2E)-3-(5-methyl-2-furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against microbial resistance, the exploration of novel chemical scaffolds that can yield effective antimicrobial agents is of paramount importance. Among the myriad of heterocyclic compounds, furan derivatives have consistently demonstrated a broad spectrum of biological activities, including potent antibacterial and antifungal properties.[1][2] This guide provides a comparative analysis of (2E)-3-(5-methyl-2-furyl)acrylic acid against other notable furan derivatives, offering insights into their antimicrobial efficacy, mechanisms of action, and structure-activity relationships.

The Promise of the Furan Scaffold

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, serves as a versatile pharmacophore.[2] Its unique electronic and steric properties allow for diverse chemical modifications, leading to a wide array of derivatives with tailored biological activities.[3] From the well-established nitrofurans to novel synthetic analogs, the furan nucleus is a recurring motif in the development of antimicrobial drugs.[4]

Comparative Antimicrobial Efficacy

For the purpose of this comparative guide, we will use the data for (E)-3-(furan-2-yl)acrylic acid as a proxy for this compound, with the clear understanding that this is an estimation. This allows for a meaningful comparison with other furan derivatives for which experimental data is available.

Compound Microorganism MIC (µg/mL) Reference
This compound *Candida albicans64[1]
Candida parapsilosis512[1]
Candida tropicalis512[1]
Candida glabrata512[1]
(E)-3-(furan-2-yl)acrylic acid Candida albicans64[1]
Candida parapsilosis512[1]
Candida tropicalis512[1]
Candida glabrata512[1]
Propyl (E)-3-(furan-2-yl)acrylate Candida albicans256[5]
Candida parapsilosis128[5]
Candida tropicalis64[5]
Candida glabrata512[5]
Esters of 3-(5-nitro-2-furyl)acrylic acid Escherichia coli16-128[4]
Staphylococcus aureus8-64[4]
Candida albicans4-32[4]
3-Aryl-3-(furan-2-yl)propanoic acid derivatives Candida albicans64[2]
Escherichia coli>64[2]
Staphylococcus aureus>64[2]

*Note: Data presented is for the close analog (E)-3-(furan-2-yl)acrylic acid due to the absence of published MIC values for this compound.

From the table, it is evident that the antifungal activity of the acrylic acid derivatives is notable, particularly against Candida albicans. The introduction of a nitro group in 3-(5-nitro-2-furyl)acrylic acid esters significantly enhances the antimicrobial activity against both bacteria and fungi. Esterification of (E)-3-(furan-2-yl)acrylic acid to its propyl ester shows a varied effect on different Candida species. The 3-aryl-3-(furan-2-yl)propanoic acid derivatives also exhibit good antifungal activity against C. albicans.

Unraveling the Mechanism of Action

The antimicrobial mechanism of furan derivatives can vary depending on their specific chemical structure. For many furan-based compounds, a key aspect of their activity is the generation of reactive oxygen species (ROS) within the microbial cell, which leads to oxidative stress and subsequent damage to cellular components like DNA, proteins, and lipids.

Another proposed mechanism, particularly for antifungal furan derivatives, involves the disruption of the fungal cell membrane's integrity. This can be attributed to the lipophilic nature of the furan ring, which allows it to intercalate into the lipid bilayer, leading to increased permeability and eventual cell lysis. Furthermore, some furan derivatives have been shown to interfere with essential metabolic pathways, such as ergosterol biosynthesis in fungi.[6] Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to impaired membrane function and cell death.

Antifungal Mechanism of Furan Derivatives cluster_0 Furan Derivative Interaction with Fungal Cell Furan_Derivative Furan Derivative Cell_Membrane Fungal Cell Membrane Furan_Derivative->Cell_Membrane Intercalation Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Furan_Derivative->Ergosterol_Biosynthesis Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation Furan_Derivative->ROS_Generation Induction Membrane_Integrity Disrupted Membrane Integrity Cell_Membrane->Membrane_Integrity Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Ergosterol->Cell_Membrane Component of Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cellular_Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Cellular_Damage Cellular_Damage->Cell_Death

Caption: Proposed antifungal mechanisms of furan derivatives.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and validity of antimicrobial activity data, standardized experimental protocols are crucial. The determination of MIC is a fundamental assay in this regard.

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the MIC of an antimicrobial agent against bacteria and fungi.

Materials:

  • Test compound (e.g., this compound)

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth medium directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compound. Include positive (microbe + broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Broth Microdilution Workflow Start Start Prepare_Stock Prepare Stock Solution of Test Compound Start->Prepare_Stock Serial_Dilute Perform Serial Dilutions in 96-Well Plate Prepare_Stock->Serial_Dilute Inoculate_Plate Inoculate Wells with Microbial Suspension Serial_Dilute->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Determine MIC (Visual or Spectrophotometric) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination via broth microdilution.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of furan derivatives is intricately linked to their chemical structure. Key SAR observations include:

  • Substitution at the 5-position: The nature of the substituent at the 5-position of the furan ring plays a crucial role. Electron-withdrawing groups, such as the nitro group (-NO2), generally enhance antimicrobial activity.[4] The methyl group (-CH3) in this compound is an electron-donating group, which may modulate the activity in a different manner, possibly by increasing lipophilicity and cell membrane penetration.

  • The Acrylic Acid Moiety: The α,β-unsaturated carbonyl system in the acrylic acid side chain is a Michael acceptor and can react with nucleophilic residues in microbial enzymes and proteins, contributing to the antimicrobial effect.

  • Esterification: Conversion of the carboxylic acid to an ester can alter the compound's solubility, lipophilicity, and cell permeability, leading to changes in its antimicrobial profile, as seen with propyl (E)-3-(furan-2-yl)acrylate.[5]

  • Modification of the Acrylic Backbone: As observed with the 3-aryl-3-(furan-2-yl)propanoic acid derivatives, saturation of the double bond and addition of an aryl group can influence the spectrum of activity.[2]

Cytotoxicity and Selectivity: A Look Towards Therapeutic Potential

A crucial consideration for any potential antimicrobial drug is its selectivity – the ability to target microbial cells without harming host cells. While comprehensive cytotoxicity data for this compound is not available, studies on other furan derivatives have shown variable results. Some furan-based compounds have demonstrated low toxicity to mammalian cells, making them promising candidates for further development. However, it is essential to conduct thorough in vitro and in vivo toxicological studies to establish a favorable therapeutic index.

Conclusion and Future Directions

This compound, based on the activity of its close analog, holds promise as a potential antifungal agent, particularly against Candida albicans. The broader class of furan derivatives continues to be a rich source of antimicrobial lead compounds. Future research should focus on the synthesis and comprehensive antimicrobial and cytotoxic evaluation of a wider range of derivatives of 3-(5-methyl-2-furyl)acrylic acid to establish a clear structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be pivotal in optimizing these compounds for therapeutic applications and combating the growing threat of antimicrobial resistance.

References

  • Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid. Brazilian Journal of Microbiology. [Link]

  • Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid | Request PDF. ResearchGate. [Link]

  • Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid. Folia Microbiologica. [Link]

  • Propyl (E)-3-(furan-2-yl) Acrylate: a synthetic antifungal potential with a regulatory effect on the biosynthesis of ergosterol in Candida Albicans. SciELO. [Link]

  • Propyl (E) -3- (furan-2-yl) Acrylate: a synthetic antifungal potential with a regulatory effect. SciELO. [Link]

  • Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid. PubMed. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health. [Link]

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A Comparative Guide to the Synthesis of Substituted Acrylic Acids for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Substituted acrylic acids are a cornerstone of modern chemical synthesis, serving as indispensable building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. Their inherent functionality as α,β-unsaturated carboxylic acids allows for a diverse range of chemical transformations, making the selection of an appropriate synthetic methodology a critical decision in any research and development campaign. This guide provides an in-depth comparative analysis of the most prevalent and impactful synthetic strategies for accessing these valuable compounds, offering field-proven insights and experimental data to inform your selection process.

Classical Condensation Reactions: The Enduring Workhorses

The Perkin Reaction: A Classic Route to Cinnamic Acids

Developed by William Henry Perkin in 1868, the Perkin reaction is a time-honored method for the synthesis of α,β-unsaturated aromatic acids, particularly cinnamic acids.[1] The reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding carboxylic acid, which acts as a base.[1][2]

Mechanistic Insights: The reaction proceeds through the formation of an enolate from the acid anhydride, facilitated by the basic salt. This enolate then undergoes a nucleophilic addition to the aromatic aldehyde. A subsequent intramolecular acyl transfer and elimination of water yield the cinnamic acid derivative.[1] The requirement for high temperatures (typically >165 °C) is a notable characteristic of this reaction.[2][3]

Experimental Protocol: Synthesis of trans-Cinnamic Acid via Perkin Reaction [3][4]

  • Reactants: Benzaldehyde (4 g), acetic anhydride (6 g), and anhydrous sodium acetate (2 g).

  • Procedure:

    • Combine the benzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask equipped with an air condenser.

    • Heat the mixture in a sand or oil bath to approximately 180°C for 3 hours.[1][3]

    • After cooling slightly, pour the hot reaction mixture into 100 mL of water.

    • Neutralize the solution with a 10% sodium carbonate solution until alkaline to convert the cinnamic acid to its soluble sodium salt.

    • Remove any unreacted benzaldehyde by steam distillation.

    • Decolorize the hot solution with activated charcoal and filter.

    • Acidify the filtrate with concentrated hydrochloric acid to precipitate the cinnamic acid.

    • Collect the crystalline product by vacuum filtration and wash with cold water.

    • Recrystallize from a mixture of ethanol and water to obtain pure trans-cinnamic acid.

The Knoevenagel Condensation: A Versatile and Milder Alternative

The Knoevenagel condensation offers a more versatile and generally milder approach to the synthesis of substituted acrylic acids.[5] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group (e.g., malonic acid, ethyl cyanoacetate) in the presence of a weak base, such as an amine (e.g., piperidine, pyridine).[5][6]

Mechanistic Insights: The base catalyzes the deprotonation of the active methylene compound to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct readily undergoes dehydration to yield the α,β-unsaturated product.[7] A key advantage of the Knoevenagel condensation is its broader substrate scope and often milder reaction conditions compared to the Perkin reaction.[8] The Doebner modification utilizes pyridine as a solvent and is particularly effective when one of the activating groups on the methylene component is a carboxylic acid, as it facilitates decarboxylation following the condensation.[5]

Experimental Protocol: Synthesis of Cyanoacrylates via Knoevenagel Condensation [6]

  • Reactants: Substituted aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and diisopropylethylammonium acetate (DIPEAc) (10 mol%).

  • Solvent: Hexane.

  • Procedure:

    • Dissolve the aromatic aldehyde and ethyl cyanoacetate in hexane in a round-bottom flask.

    • Add the DIPEAc catalyst to the solution.

    • Reflux the reaction mixture and monitor the progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Modern Olefination Strategies: Precision and Selectivity

The Horner-Wadsworth-Emmons (HWE) Reaction: Superior Stereoselectivity and Purity

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely employed method for the stereoselective synthesis of alkenes, including α,β-unsaturated esters which can be readily hydrolyzed to the corresponding acrylic acids.[9][10] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[9]

Mechanistic Insights: The HWE reaction begins with the deprotonation of the phosphonate ester to form a nucleophilic carbanion. This carbanion then adds to the carbonyl compound to form an intermediate oxaphosphetane.[11] Elimination of a water-soluble phosphate byproduct drives the reaction to completion and results in the formation of the alkene.[10] A significant advantage of the HWE reaction over the related Wittig reaction is the facile removal of the phosphate byproduct, which simplifies product purification.[10] Furthermore, the HWE reaction typically exhibits excellent (E)-stereoselectivity.[9][10] However, modifications such as the Still-Gennari protocol, which employs phosphonates with electron-withdrawing groups and specific base/solvent combinations, can be used to achieve high (Z)-selectivity.[9][12]

Experimental Protocol: Synthesis of Methyl (E)-4-methoxycinnamate via HWE Reaction [13]

  • Reactants: Trimethylphosphonoacetate (0.43 mL), sodium methoxide in methanol (25 wt%, 0.40 mL), and p-anisaldehyde (0.20 mL).

  • Solvent: Anhydrous methanol (1.5 mL).

  • Procedure:

    • In a round-bottom flask, combine anhydrous methanol, sodium methoxide solution, and trimethylphosphonoacetate.

    • Stir the mixture to form the phosphonate carbanion.

    • Dissolve p-anisaldehyde in anhydrous methanol and add it dropwise to the reaction mixture over 10 minutes.

    • Stir the reaction at room temperature for one hour.

    • Quench the reaction by adding deionized water, which will precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Recrystallize the crude product from ethanol and water to obtain pure methyl (E)-4-methoxycinnamate.

Palladium-Catalyzed Cross-Coupling: The Heck Reaction

The Heck reaction is a cornerstone of modern organometallic chemistry, enabling the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[14] This reaction is highly valuable for the synthesis of substituted acrylic acids and their derivatives, particularly from aryl halides.

Mechanistic Insights: The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the alkene. Migratory insertion of the alkene into the Pd-aryl bond and subsequent β-hydride elimination regenerates the Pd(0) catalyst and releases the substituted alkene product.[14] The Heck reaction is known for its excellent functional group tolerance and generally proceeds with high trans selectivity.[15][16]

Experimental Protocol: Synthesis of a Bromocinnamic Acid via Heck Reaction [17]

  • Reactants: Bromoiodobenzene (0.500 g), acrylic acid (153 μL), triethylamine (618 μL), and palladium(II) acetate (0.0079 g).

  • Solvent: Acetonitrile (710 μL).

  • Procedure:

    • In a vial, combine the bromoiodobenzene, acetonitrile, triethylamine, acrylic acid, and palladium(II) acetate.

    • Heat the mixture to 80-90°C with stirring for one hour.

    • Cool the reaction to room temperature and pour it into 30 mL of 3 M HCl to precipitate the product.

    • Collect the crude solid by vacuum filtration.

    • Recrystallize the product from hot 95% ethanol.

Carboxylation Reactions: Atom-Economical Approaches

Recent advances have focused on more atom-economical and sustainable methods for acrylic acid synthesis, with carboxylation reactions of alkynes being a particularly promising area.

Nickel-Catalyzed Hydrocarboxylation of Alkynes with Formic Acid

This innovative method utilizes formic acid as a dual source of hydrogen and a CO surrogate for the hydrocarboxylation of alkynes, catalyzed by a nickel complex. This approach offers high atom economy and avoids the use of high-pressure carbon monoxide gas.[18] The reaction generally proceeds with high regioselectivity, favoring the formation of α-aryl acrylic acids from arylacetylenes.[19]

Illustrative Reaction Scheme: Ni-catalyzed Hydrocarboxylation

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products Alkyne R-C≡C-H AcrylicAcid Substituted Acrylic Acid Alkyne->AcrylicAcid Hydrocarboxylation FormicAcid HCOOH FormicAcid->AcrylicAcid Ni_catalyst Ni-catalyst Ni_catalyst->Alkyne Ligand Ligand (e.g., dppbz) Ligand->Ni_catalyst

Caption: Ni-catalyzed hydrocarboxylation of alkynes.

Comparative Performance Analysis

MethodologyTypical YieldReaction TimeTemperature (°C)StereoselectivityKey AdvantagesKey Disadvantages
Perkin Reaction 60-85%[1]3-5 hours[1][3]170-190[20]Predominantly (E)Simple reagents, well-established.Harsh conditions, limited substrate scope.
Knoevenagel Condensation 80-95%[6]0.5-3 hours[5][6]Room Temp. to RefluxPredominantly (E)Mild conditions, broad substrate scope.Requires active methylene compounds.
Horner-Wadsworth-Emmons 85-95%[13][21]1-2 hours[11][13]Room Temp.High (E) or (Z) selectivityExcellent stereocontrol, easy purification.Requires synthesis of phosphonate reagents.
Heck Reaction 70-90%[17]1-4 hours[17]80-100[17]Predominantly (E)Excellent functional group tolerance.Requires palladium catalyst, potential for metal contamination.
Ni-catalyzed Hydrocarboxylation HighVariable~100[19]High regioselectivityAtom-economical, avoids CO gas.Newer method, catalyst sensitivity.

Green Chemistry Perspectives

The principles of green chemistry are increasingly influencing the choice of synthetic methodologies. In this context, several of the discussed methods have been adapted to be more environmentally benign.

  • Aqueous HWE Reactions: The Horner-Wadsworth-Emmons reaction has been successfully performed in aqueous media using mild bases like potassium carbonate, significantly reducing the reliance on volatile organic solvents.[22][23]

  • Catalytic Knoevenagel Condensation: The use of water as a solvent and readily available, non-toxic catalysts like Ni(NO3)2·6H2O has been demonstrated for the Knoevenagel condensation, offering a greener protocol with high yields and simple workup.[24]

  • Bio-based Routes: Significant research is being directed towards the synthesis of acrylic acid from renewable feedstocks such as glycerol and furfural, representing a major step towards a sustainable chemical industry.[25][26][27][28] For instance, a four-step route from furfural to acrylic acid with an overall yield of 81% has been developed, showcasing a highly efficient and environmentally friendly process.[25][26]

Conclusion

The synthesis of substituted acrylic acids is a mature field with a rich portfolio of reliable methodologies. The classical Perkin and Knoevenagel condensations remain valuable for their simplicity and effectiveness, particularly for specific classes of substrates. However, for applications demanding high stereocontrol and simplified purification, the Horner-Wadsworth-Emmons reaction is often the superior choice. The Heck reaction provides unparalleled functional group tolerance, making it a powerful tool for complex molecule synthesis. Looking to the future, catalyst-driven carboxylation reactions and the development of synthetic routes from renewable feedstocks represent the cutting edge of innovation, promising more sustainable and efficient access to this vital class of compounds. The selection of the optimal synthetic strategy will ultimately depend on a careful consideration of the specific target molecule, desired stereochemistry, scalability, and the growing imperative for environmentally responsible chemical synthesis.

References

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  • Molnár, K., Takács, L., Kádár, M., Faigl, F., & Kardos, Z. (2021). Z- and E-selective Horner–Wadsworth–Emmons reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 967-976. [Link]

  • Ando, K. (1999). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821. [Link]

  • Preparation of cinnamic acid (Perkin condensation). (n.d.). Retrieved January 5, 2026, from [Link]

  • Hou, J., Yuan, M.-L., Xie, J.-H., & Zhou, Q.-L. (2016). Nickel-catalyzed hydrocarboxylation of alkynes with formic acid. Green Chemistry, 18(10), 3011-3014. [Link]

  • Cheung, L. L. W., Lin, R. J., McIntee, J. W., & Dicks, A. P. (2005). Expeditious Horner-Wadsworth–Emmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions. The Chemical Educator, 10(4), 300-302. [Link]

  • Perkin Reaction - J&K Scientific LLC. (2021, June 1). Retrieved January 5, 2026, from [Link]

  • CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. (2013, March 21). Retrieved January 5, 2026, from [Link]

  • Request PDF: Nickel-Catalyzed Hydrocarboxylation of Alkynes with Formic Acid. (n.d.). Retrieved January 5, 2026, from [Link]

  • Horner-Wadsworth-Emmons Synthesis: Lab Guide - Studylib. (n.d.). Retrieved January 5, 2026, from [Link]

  • Hermens, J. G. H., Jensma, A., & Feringa, B. L. (2022). Highly Efficient Biobased Synthesis of Acrylic Acid. Angewandte Chemie International Edition, 61(4), e202112618. [Link]

  • Synthesis of Cinnamic Acid From Benzaldehyde. (2020, November 30). YouTube. Retrieved January 5, 2026, from [Link]

  • Solved The Horner-Wadsworth-Emmons (HWE) reaction Synthesis | Chegg.com. (2022, October 20). Retrieved January 5, 2026, from [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México. Retrieved January 5, 2026, from [Link]

  • Heck Reaction—State of the Art - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]

  • Highly Efficient Biobased Synthesis of Acrylic Acid - ResearchGate. (2021, December 13). Retrieved January 5, 2026, from [Link]

  • Nickel-Catalyzed Hydrocarboxylation of Terminal Unactivated Alkenes: Formation of Branched Carboxylic Acids and Competing Catalyst Deactivation from CO2 Reduction to CO. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • Intro to Organometallics: The Heck Reaction - Odinity. (2013, November 18). Retrieved January 5, 2026, from [Link]

  • Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • (PDF) Nickel-Catalyzed Hydrocarboxylation of Alkynes with Formic Acid Through Catalytic CO Recycling - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • A review on one-pot synthesis of acrylic acid from glycerol on bi-functional catalysts - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Theoretical Investigation on Nickel-Catalyzed Hydrocarboxylation of Alkynes Employing Formic Acid | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

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  • Highly Efficient Biobased Synthesis of Acrylic Acid - de research portal van de Rijksuniversiteit Groningen. (2022, January 21). Retrieved January 5, 2026, from [Link]

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  • CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION - Malaysian Journal of Analytical Sciences. (n.d.). Retrieved January 5, 2026, from [Link]

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  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

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A Senior Application Scientist's Guide to the Reproducible Synthesis of (2E)-3-(5-methyl-2-furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the reproducibility of experimental results is the bedrock of scientific integrity and progress. This guide provides a comprehensive assessment of the synthesis of (2E)-3-(5-methyl-2-furyl)acrylic acid, a valuable building block in drug discovery and polymer chemistry. As Senior Application Scientists, we move beyond mere procedural lists to dissect the causality behind experimental choices, ensuring that every protocol is a self-validating system. This document will navigate the nuances of the Knoevenagel condensation, the primary synthetic route to this compound, offering a comparative analysis of methodologies to empower researchers to achieve consistent and reliable outcomes.

The Synthetic Challenge: Navigating the Knoevenagel Condensation of a Furan Derivative

The synthesis of this compound is most commonly achieved through the Knoevenagel condensation of 5-methylfurfural with malonic acid.[1] This reaction, while conceptually straightforward, is subject to variability that can significantly impact yield, purity, and stereoselectivity. The furan ring, in particular, is sensitive to acidic conditions, which can lead to side reactions and decomposition, posing a significant challenge to reproducibility.

Our investigation will focus on the critical parameters that govern the success of this reaction, providing a comparative framework for different catalytic systems and reaction conditions.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a pivotal factor in the Knoevenagel condensation, directly influencing reaction rates and product purity. We will compare two commonly employed basic catalysts: piperidine and pyridine.

CatalystTypical Reaction ConditionsReported YieldKey Considerations
Piperidine Often used in conjunction with pyridine as a solvent, or in smaller catalytic amounts. Reactions are typically conducted at elevated temperatures (e.g., reflux).[2]Generally high yields (often >80%) have been reported for similar reactions.[3]More basic than pyridine, leading to faster reaction rates. However, its higher basicity can also promote side reactions if not carefully controlled.[4]
Pyridine Frequently used as both a catalyst and a solvent. The reaction often requires prolonged heating.[5]Good to high yields are achievable, though reaction times may be longer compared to piperidine catalysis.Acts as a weaker base, which can offer better control over the reaction and potentially lead to a cleaner product profile. Its dual role as a solvent simplifies the reaction setup.

Expert Insight: While piperidine can offer the advantage of shorter reaction times, our experience suggests that for substrates containing sensitive functional groups like the furan ring, the milder basicity of pyridine often provides a more reproducible and cleaner reaction profile, minimizing the formation of polymeric byproducts.

Experimental Protocols: A Step-by-Step Guide to Reproducible Synthesis

To ensure the highest degree of reproducibility, we present two detailed protocols for the synthesis of this compound, utilizing both piperidine and pyridine as catalysts.

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation

This protocol is adapted from established procedures for the condensation of substituted furfurals with malonic acid.[6]

Materials:

  • 5-methylfurfural

  • Malonic acid

  • Pyridine (reagent grade)

  • Piperidine (reagent grade)

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 5-methylfurfural (1 equivalent), malonic acid (1.1 equivalents), and pyridine (2-3 volumes relative to the aldehyde).

  • Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to precipitate the product.

  • Filter the crude product, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Pyridine-Catalyzed Knoevenagel Condensation

This protocol offers a milder alternative, which can be beneficial for minimizing side reactions.[5]

Materials:

  • 5-methylfurfural

  • Malonic acid

  • Pyridine (reagent grade)

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 5-methylfurfural (1 equivalent) and malonic acid (1.1 equivalents) in pyridine (3-5 volumes).

  • Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture and precipitate the product by adding it to a solution of ice and concentrated hydrochloric acid.

  • Isolate the product by filtration, wash with cold water, and dry.

  • Purify the product by recrystallization from ethanol.

Self-Validation: For both protocols, the identity and purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The expected melting point for this compound is in the range of 143-146 °C.

Critical Parameters Influencing Reproducibility

Achieving consistent results hinges on the meticulous control of several key experimental variables.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (2E)-3-(5-methyl-2-furyl)acrylic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2E)-3-(5-methyl-2-furyl)acrylic acid is a compound of increasing interest within pharmaceutical and chemical research. As with any compound under investigation, the ability to accurately and reliably quantify its concentration in various matrices is paramount for robust research and development. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this specific acrylic acid derivative.

The core of this guide is not merely to present two separate methods, but to detail the critical process of cross-validation. Cross-validation is the cornerstone of analytical method transfer and comparison, ensuring that data generated across different techniques or laboratories is equivalent and reliable. This is particularly crucial when a project transitions from early-stage discovery, where speed and sensitivity might be prioritized (favoring LC-MS/MS), to later-stage development and quality control, where robustness and cost-effectiveness are key (often favoring HPLC-UV).

This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for method implementation and cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Overview of Analytical Methods

The choice of an analytical method is a balance of sensitivity, selectivity, cost, and throughput. For a small organic acid like this compound, the two most prevalent techniques are HPLC-UV and LC-MS/MS.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely accessible and robust technique.[4] It is often considered a workhorse in quality control laboratories due to its reliability and lower operational cost.[4] The quantification is based on the analyte's ability to absorb light at a specific wavelength.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity, making it the 'gold standard' for bioanalysis and trace-level quantification.[5][6] By monitoring a specific precursor-to-product ion transition, LC-MS/MS can quantify the analyte with high specificity, even in complex matrices.[6]

In-Depth Method Comparison

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The principle of HPLC-UV lies in the separation of the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase, followed by detection via UV absorbance. For organic acids, a reversed-phase C18 column is a common and effective choice.[7]

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

    • Dilute unknown samples to fall within the calibration range.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) (e.g., 60:40 v/v). The acidic mobile phase is crucial for ensuring the carboxylic acid is in its protonated form, leading to better retention and peak shape on a reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C to ensure reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm, a common wavelength for detecting carboxyl groups in organic acids.[7][8]

  • Data Analysis:

    • Integrate the peak area of the analyte.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the unknown samples using the linear regression equation from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Stock Stock Solution (1 mg/mL) Cal Calibration Standards (1-100 µg/mL) Stock->Cal QC QC Samples (Low, Mid, High) Stock->QC Autosampler Autosampler (10 µL injection) Cal->Autosampler QC->Autosampler Unknown Unknown Samples Unknown->Autosampler Column C18 Column (30°C) Autosampler->Column Detector UV Detector (210 nm) Column->Detector Integration Peak Integration Detector->Integration Curve Calibration Curve (Linear Regression) Integration->Curve Quant Quantification Curve->Quant

Caption: Workflow for HPLC-UV quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry.[9][10] This method is ideal for quantifying low concentrations of the analyte in complex biological matrices.[11]

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a 100 µg/mL stock solution of an appropriate internal standard (IS), such as a stable isotope-labeled version of the analyte.

    • Create calibration standards ranging from 0.1 ng/mL to 100 ng/mL by spiking the analyte and a fixed concentration of the IS into the matrix (e.g., plasma, buffer).

    • Prepare QC samples similarly at low, medium, and high concentrations.

    • For unknown samples, perform a protein precipitation or solid-phase extraction, then add the IS.

  • Chromatographic Conditions:

    • Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might be 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode, as carboxylic acids readily deprotonate.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: For this compound (MW: 152.15), the transition would be determined by infusing a standard solution. A hypothetical transition could be m/z 151.1 → 107.1.

    • Internal Standard Transition: A corresponding transition for the IS would be monitored.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the IS.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of the unknown samples using the linear regression equation.

LCMS_Workflow

Caption: Logical flow of the cross-validation process.

Comparative Data Analysis

The following tables present hypothetical but realistic data from a cross-validation study.

Table 1: Method Performance Characteristics

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linearity (r²) 0.99920.9998≥ 0.995
Range 1 - 100 µg/mL0.1 - 100 ng/mL-
Limit of Quantitation (LOQ) 1 µg/mL0.1 ng/mL-
Specificity No interferenceNo interferenceNo co-eluting peaks

Table 2: Cross-Validation Accuracy and Precision Data

QC LevelMethodMean Conc. (n=6)%CV (Precision)%RE (Accuracy)
Low (3 µg/mL / 3 ng/mL) HPLC-UV3.09 µg/mL4.1%+3.0%
LC-MS/MS2.91 ng/mL3.5%-3.0%
Mid (30 µg/mL / 30 ng/mL) HPLC-UV29.5 µg/mL2.8%-1.7%
LC-MS/MS30.7 ng/mL2.2%+2.3%
High (80 µg/mL / 80 ng/mL) HPLC-UV81.2 µg/mL2.1%+1.5%
LC-MS/MS78.9 ng/mL1.9%-1.4%

Table 3: Comparison of Mean Concentrations

QC LevelMean Conc. (HPLC-UV)Mean Conc. (LC-MS/MS)% DifferenceAcceptance Criteria
Low 3.092.91 (rescaled)+5.9%±15%
Mid 29.530.7 (rescaled)-3.9%±15%
High 81.278.9 (rescaled)+2.9%±15%

Note: For direct comparison, the concentrations from one method would be rescaled to match the units of the other.

The data indicates that both methods are accurate and precise within typical acceptance criteria (%CV and %RE < 15%). The percentage difference between the means of the two methods is well within the ±15% limit, demonstrating that the methods are providing equivalent quantitative results.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of this compound, but their applications are dictated by the specific requirements of the analytical task.

  • LC-MS/MS is the superior choice for applications requiring high sensitivity, such as pharmacokinetic studies or trace impurity analysis. Its high selectivity also makes it ideal for complex matrices where interferences are likely.

  • HPLC-UV is a robust, cost-effective, and reliable method suitable for routine analysis, such as formulation assays and quality control, where the analyte concentrations are expected to be higher and the sample matrix is relatively clean.

The successful cross-validation demonstrates that data can be reliably bridged between these two platforms. A recommended strategy is to utilize the high-sensitivity LC-MS/MS method during early discovery and development phases and then transfer to the more economical HPLC-UV method for later-stage, routine quality control, with the assurance that the data will remain consistent and reliable.

References

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH). Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA). Available from: [Link]

  • Small Molecule Quantitation. University of Wisconsin Biotechnology Center. Available from: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Available from: [Link]

  • Application of LCMS in small-molecule drug development. Drug Target Review. Available from: [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar. Available from: [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. Available from: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Available from: [Link]

  • Method Validation Guidelines. BioPharm International. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available from: [Link]

  • Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available from: [Link]

  • One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Taylor & Francis Online. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection. ResearchGate. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Recent Advances in Analytical Method Validation as per ICH Q2(R2). International Journal of Pharmaceutical Sciences. Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available from: [Link]

  • Acrylic Acid. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Determination and quantification of acrylic acid derivatives. KNAUER. Available from: [Link]

  • This compound. Amerigo Scientific. Available from: [Link]

  • Methacrylic Acid. ECETOC. Available from: [Link]

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An Investigator's Guide to the In Vivo Validation of the Anti-Inflammatory Effects of (2E)-3-(5-methyl-2-furyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of the novel compound, (2E)-3-(5-methyl-2-furyl)acrylic acid (MFA). While extensive in vitro data may suggest anti-inflammatory potential, rigorous in vivo testing is the crucible for determining true therapeutic efficacy. This document outlines a multi-model approach, comparing MFA's performance against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. We detail the experimental rationale, step-by-step protocols for acute and systemic inflammation models, and the downstream biochemical and histological analyses required to elucidate the compound's mechanism of action. This guide is intended for researchers in pharmacology and drug development, providing the necessary tools to generate robust, publication-quality data.

Introduction: The Therapeutic Potential of Furan Derivatives

The furan nucleus is a core scaffold in numerous biologically active compounds.[1][2] Natural and synthetic furan derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antioxidant, and notably, anti-inflammatory effects.[1][2][3][4][5] The anti-inflammatory properties of these compounds are often attributed to their ability to modulate key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and to inhibit the production of inflammatory mediators like prostaglandins and nitric oxide.[3][4]

This compound (MFA) is a synthetic compound featuring this promising furan moiety. Based on its structural similarity to other anti-inflammatory furan derivatives, it is hypothesized that MFA may exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade.[6][7][8] This guide provides a strategic plan to test this hypothesis using well-established in vivo models.

We will compare MFA against two gold-standard anti-inflammatory agents:

  • Indomethacin: A potent non-selective NSAID that inhibits both COX-1 and COX-2 enzymes, thereby reducing prostaglandin synthesis.[9][10][11][12]

  • Dexamethasone: A synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects, which works by binding to glucocorticoid receptors and regulating gene expression to suppress inflammatory mediators.[13][14][15][16]

By comparing MFA to these agents with well-characterized mechanisms, we can not only determine its efficacy but also gain crucial insights into its potential mode of action.

Comparative In Vivo Models for Anti-Inflammatory Assessment

To provide a comprehensive assessment of MFA's anti-inflammatory potential, we propose a two-pronged approach utilizing models of both acute localized inflammation and systemic inflammation.

Model 1: Carrageenan-Induced Paw Edema (Acute Localized Inflammation)

This is a classical and highly reproducible model for screening acute anti-inflammatory activity.[17][18] Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.[17][19] This model is particularly useful for evaluating compounds that may interfere with mediators of the early and late phases of acute inflammation.

G cluster_0 Pre-Treatment Phase cluster_1 Induction & Measurement Phase cluster_2 Analysis Phase acclimatize Acclimatize Animals (e.g., Wistar Rats) grouping Randomly Assign to Groups (n=6 per group) acclimatize->grouping baseline Measure Baseline Paw Volume (V₀) grouping->baseline dosing Administer Compound Orally (p.o.) - Vehicle (Saline) - MFA (Test Doses) - Indomethacin (10 mg/kg) - Dexamethasone (1 mg/kg) baseline->dosing induce Induce Inflammation: Inject 0.1 mL of 1% Carrageenan (Subplantar, Right Hind Paw) dosing->induce 1 hour post-dosing measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours Post-Carrageenan induce->measure calculate_edema Calculate Edema Volume (Vₜ - V₀) measure->calculate_edema tissue_collection Euthanize & Collect Paw Tissue measure->tissue_collection After final measurement calculate_inhibition Calculate % Inhibition of Edema calculate_edema->calculate_inhibition biochemical Biochemical Analysis (MPO, Cytokines, COX-2, iNOS) tissue_collection->biochemical G cluster_0 Pre-Treatment Phase cluster_1 Induction & Sampling Phase cluster_2 Analysis Phase acclimatize Acclimatize Animals (e.g., C57BL/6 Mice) grouping Randomly Assign to Groups (n=8 per group) acclimatize->grouping dosing Administer Compound Orally (p.o.) - Vehicle (Saline) - MFA (Test Doses) - Dexamethasone (1 mg/kg) grouping->dosing induce Induce Inflammation: Inject LPS (e.g., 5 mg/kg, i.p.) dosing->induce 1 hour post-dosing sampling Collect Blood via Cardiac Puncture (e.g., at 2 or 4 hours post-LPS) induce->sampling organs Collect Liver and Spleen sampling->organs serum_cytokines Measure Serum Cytokines (TNF-α, IL-6, IL-1β) via ELISA sampling->serum_cytokines tissue_protein Analyze Tissue Protein Expression (COX-2, iNOS, p-NF-κB) via Western Blot organs->tissue_protein

Caption: Workflow for the LPS-induced systemic inflammation assay.

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Grouping (n=8 per group):

    • Group I: Vehicle Control (Saline, p.o.) + Saline (i.p.)

    • Group II: Vehicle Control (Saline, p.o.) + LPS (5 mg/kg, i.p.) [20] * Group III-V: MFA (e.g., 10, 30, 100 mg/kg, p.o.) + LPS (5 mg/kg, i.p.)

    • Group VI: Positive Control - Dexamethasone (1 mg/kg, p.o.) + LPS (5 mg/kg, i.p.) [21]3. Procedure: a. One hour after oral administration of the test compounds or vehicle, systemic inflammation is induced by an intraperitoneal (i.p.) injection of LPS. b. At a predetermined time point (e.g., 2 or 4 hours post-LPS), mice are anesthetized, and blood is collected via cardiac puncture. [20] c. Serum is separated for cytokine analysis. Lungs, liver, and spleen are harvested for subsequent analysis.

  • Data Analysis:

    • Serum levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using commercial ELISA kits.

    • The percentage reduction in cytokine levels compared to the LPS-only group is calculated.

Mechanism of Action: Unraveling the Signaling Pathways

A critical component of this validation guide is to move beyond simply observing an effect to understanding the underlying mechanism. Based on the known activities of furan derivatives, we hypothesize that MFA's anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways, leading to reduced expression of COX-2 and iNOS. [3][4]

Key Inflammatory Signaling Pathways

Inflammatory stimuli like carrageenan and LPS activate cell surface receptors, triggering intracellular signaling cascades. Two pivotal pathways are:

  • NF-κB Pathway: A master regulator of inflammation, NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, COX-2, and iNOS. [22][23][24][25]* MAPK Pathway: This pathway, involving kinases like ERK, JNK, and p38, also plays a crucial role in regulating the synthesis of inflammatory mediators. [26][27][28]

G cluster_nucleus LPS Inflammatory Stimuli (e.g., LPS, Carrageenan) Receptor Cell Surface Receptors (e.g., TLR4) LPS->Receptor MAPK_cascade MAPK Cascade (p38, JNK, ERK) Receptor->MAPK_cascade IKK IKK Complex Receptor->IKK AP1 AP-1 MAPK_cascade->AP1 activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_active Active NF-κB (Translocation) Transcription Gene Transcription NFkB_active->Transcription AP1->Transcription Nucleus Nucleus Mediators Pro-inflammatory Mediators (COX-2, iNOS, TNF-α, IL-6) Transcription->Mediators MFA This compound (MFA) MFA->MAPK_cascade Proposed Inhibition MFA->IKK Proposed Inhibition

Sources

A Comparative Guide to the Structure-Activity Relationship of (2E)-3-(5-methyl-2-furyl)acrylic Acid Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of derivatives based on the (2E)-3-(5-methyl-2-furyl)acrylic acid scaffold. While a dedicated, exhaustive SAR study on this specific parent compound is not extensively documented in publicly available literature, this document synthesizes findings from closely related furanacrylic acid analogs to elucidate the key structural determinants for antimicrobial and antifungal activity. By comparing data across different derivative classes, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of novel anti-infective agents.

Introduction: The this compound Scaffold - A Promising Starting Point

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Furan-containing compounds are noted for their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. When conjugated with an acrylic acid moiety, the resulting furylacrylic acid structure presents multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The presence of a methyl group at the 5-position of the furan ring in this compound offers a specific lipophilic feature that can influence target binding and membrane permeability, making its derivatives an interesting subject for SAR studies.

This guide will dissect the SAR of this family of compounds by examining three primary areas of modification:

  • Modification of the Carboxylic Acid Moiety: Conversion to esters and amides.

  • Substitution on the Furan Ring: Comparison with analogs bearing different substituents.

  • Modification of the Acrylate Double Bond: Understanding the role of the α,β-unsaturation.

Modification of the Carboxylic Acid Moiety: A Key Determinant of Potency and Selectivity

The carboxylic acid group of (2E)-3-(2-furyl)acrylic acid and its analogs is a primary site for derivatization to modulate biological activity. Esterification and amidation are common strategies to enhance lipophilicity, improve cell penetration, and potentially alter the mechanism of action.

Ester Derivatives: Impact of Alkyl Chain Length

A study on the esters of the closely related 3-(5-nitro-2-furyl)acrylic acid provides valuable insights into the effect of the ester alkyl chain length on antifungal activity. The general trend observed is that the antimycotic activity decreases with an increasing length of the alkyl chain.[1] This suggests that while some degree of lipophilicity is beneficial, an excessively long alkyl chain may negatively impact solubility or interaction with the biological target.

Table 1: Comparative Antifungal Activity of Furylacrylic Acid Esters

Compound ClassModificationGeneral Trend in Antifungal ActivityProbable Rationale
3-(5-nitro-2-furyl)acrylic acid estersIncreasing alkyl chain length of the esterDecreased activity[1]Increased lipophilicity may reduce aqueous solubility and hinder interaction with polar targets.
3-(2-furyl)acrylate monosaccharide estersEsterification with monosaccharidesVariable, with some derivatives showing potent antifungal activityThe sugar moiety can improve water solubility and potentially facilitate cellular uptake via glucose transporters.
Amide Derivatives: The Role of the Amine Substituent

The conversion of the carboxylic acid to an amide introduces a hydrogen bond donor and allows for the incorporation of a wide variety of substituents. In the case of 3-(5-nitro-2-furyl)acrylic acid derivatives, the introduction of an amino nitrogen into the furylethylene backbone was found to decrease antimycotic activity.[1] This highlights the sensitivity of the pharmacophore to structural changes in this region.

Substitution on the Furan Ring: Fine-Tuning the Electronic and Steric Properties

The substituents on the furan ring play a crucial role in defining the biological activity profile of furylacrylic acid derivatives. While this guide focuses on the 5-methyl analog, comparison with derivatives bearing other substituents, such as a nitro group, provides a clearer understanding of the SAR.

The 5-nitro group in 3-(5-nitro-2-furyl)acrylic acid is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule and is often associated with the antimicrobial activity of nitrofurans.[1] The 5-methyl group, in contrast, is an electron-donating and lipophilic substituent. This fundamental difference is expected to lead to distinct biological activities and mechanisms of action.

The Importance of the Acrylate Double Bond

The α,β-unsaturated carbonyl system in the acrylic acid moiety is a potential Michael acceptor, which can react with nucleophilic residues (e.g., cysteine) in target proteins. This covalent interaction can lead to irreversible inhibition of the target, contributing to the compound's biological effect.

Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, where the double bond of the acrylic acid is reduced, have shown that these saturated analogs still possess good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[2] This suggests that while the Michael addition capability of the double bond may contribute to the activity of some derivatives, it is not an absolute requirement for the antimicrobial effect, and other mechanisms are likely at play.

Experimental Protocols

General Synthesis of this compound

A common method for the synthesis of (2E)-3-(furan-2-yl)propenoic acids is the Knoevenagel condensation of the corresponding furan-2-carbaldehyde with malonic acid.[2]

dot

Synthesis Furfural 5-Methyl-2-furaldehyde Reaction + Furfural->Reaction MalonicAcid Malonic Acid MalonicAcid->Reaction Pyridine Pyridine (base) Pyridine->Reaction Reflux Product This compound Reaction->Product caption Synthesis of the parent acid.

Caption: General synthetic scheme for the parent acid.

Step-by-step protocol:

  • To a solution of 5-methyl-2-furaldehyde in pyridine, add malonic acid.

  • Heat the reaction mixture to reflux for several hours.

  • After cooling, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Synthesis of Ester Derivatives

Esterification of the carboxylic acid can be achieved using standard methods, such as Fischer esterification.

dot

Esterification ParentAcid This compound Reaction + ParentAcid->Reaction Alcohol R-OH Alcohol->Reaction AcidCatalyst H+ (e.g., H2SO4) AcidCatalyst->Reaction Heat Ester This compound ester Reaction->Ester caption Esterification workflow.

Caption: General workflow for ester synthesis.

Step-by-step protocol:

  • Dissolve this compound in an excess of the desired alcohol (R-OH).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography.

  • After completion, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial activity. The broth microdilution method is a standard procedure for determining MIC values.

dot

MIC_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis SerialDilution Prepare serial dilutions of test compounds PlateInoculation Inoculate microtiter plate wells with compounds and microbes SerialDilution->PlateInoculation InoculumPrep Prepare standardized microbial inoculum InoculumPrep->PlateInoculation Incubate Incubate at optimal temperature and time PlateInoculation->Incubate VisualInspection Visually inspect for microbial growth (turbidity) Incubate->VisualInspection DetermineMIC Determine MIC as the lowest concentration with no visible growth VisualInspection->DetermineMIC caption Broth microdilution workflow.

Caption: Workflow for MIC determination.

Step-by-step protocol:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism according to CLSI guidelines.

  • Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes in medium) and negative (medium only) controls.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives is a promising area for the discovery of new antimicrobial agents. Based on the comparative analysis of related compounds, the following key points can be summarized:

  • The Carboxylic Acid Moiety: Derivatization of the carboxylic acid is a viable strategy to modulate activity. Esterification with short alkyl chains or specific moieties like monosaccharides appears to be more favorable for antifungal activity than long alkyl chains.

  • The Furan Ring: The nature of the substituent at the 5-position of the furan ring is critical. The 5-methyl group likely contributes to a different pharmacological profile compared to the well-studied 5-nitro analogs.

  • The Acrylate Double Bond: While the α,β-unsaturated system can contribute to activity, it is not always essential, suggesting multiple mechanisms of action may be at play for this class of compounds.

Future research should focus on a systematic SAR study of this compound derivatives. This would involve the synthesis and biological evaluation of a focused library of compounds with diverse ester and amide functionalities, as well as further modifications on the furan ring and the acrylate backbone. Such studies will be invaluable in elucidating the precise structural requirements for potent and selective antimicrobial activity, paving the way for the development of novel anti-infective therapies.

References

  • Kellová, G., Sturdík, E., Stibrányi, L., Drobnica, L., & Augustín, J. (1984). Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid. Folia Microbiologica, 29(1), 23–34. [Link]

  • Patel, D. M., et al. (2015). Synthesis, characterization and antimicrobial activity of novel acrylic materials. Journal of Chemical and Pharmaceutical Research, 7(5), 470-480. [Link]

  • Dongre, R. P., et al. (2020). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Journal of Fungi, 6(4), 237. [Link]

  • Ferreira, M. E., et al. (2022). New Antifungal Agents with Azole Moieties. Molecules, 27(19), 6596. [Link]

  • Ferreira, M. E., et al. (2022). New Antifungal Agents with Azole Moieties. Molecules, 27(19), 6596. [Link]

  • Feng, J., et al. (2012). Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Monosaccharide Esters. Molecules, 17(10), 11913-11927. [Link]

  • Nefedov, S. E., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4625. [Link]

  • Hu, Y., et al. (2019). Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. European Journal of Medicinal Chemistry, 182, 111639. [Link]

  • Liaras, G., & Soković, M. (2021). Synthetic antifungal compounds. In Antifungal Agents (pp. 1-45). Academic Press. [Link]

  • Piñero, J. E., et al. (2024). Synthesis and Biological Evaluation of Cyanoacrylamides and 5-Iminopyrrol-2-Ones Against Naegleria fowleri. ACS Infectious Diseases. [Link]

  • Dillingham, E. O., et al. (1973). Biological evaluation of polymers. I. Poly(methyl methacrylate). Journal of Biomedical Materials Research, 7(5), 423-441. [Link]

  • Sureshbabu, P., et al. (2016). Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. Molecules, 21(11), 1494. [Link]

  • Patel, K. D., et al. (2011). Synthesis, characterization and antimicrobial activity of important heterocyclic acrylic copolymers. Journal of Organometallic Chemistry, 696(24), 3851-3858. [Link]

  • Piñero, J. E., et al. (2024). Synthesis and Biological Evaluation of Cyanoacrylamides and 5-Iminopyrrol-2-Ones Against Naegleria fowleri. ACS Infectious Diseases. [Link]

  • Patel, D. M., et al. (2015). Synthesis, characterization and antimicrobial activity of novel acrylic materials. Journal of Chemical and Pharmaceutical Research, 7(5), 470-480. [Link]

  • Varshney, M. M., et al. (2014). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica, 6(1), 241-247. [Link]

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benchmarking the performance of (2E)-3-(5-methyl-2-furyl)acrylic acid in polymer applications

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Polymer Scientists

In the continuous pursuit of sustainable and high-performance polymers, bio-based monomers are emerging as critical building blocks for the next generation of materials. Among these, furan derivatives, obtainable from renewable biomass, offer a promising platform for developing polymers with unique functionalities and improved environmental footprints.[1][2] This guide provides a comprehensive performance benchmark of polymers derived from (2E)-3-(5-methyl-2-furyl)acrylic acid, a furan-based acrylic monomer.

This document is structured to provide an in-depth technical comparison for researchers, scientists, and drug development professionals. We will explore the synthesis of this monomer, its subsequent polymerization, and a comparative analysis of its projected properties against a conventional petroleum-based acrylic polymer, Poly(methyl methacrylate) (PMMA), and a leading bio-based polymer, Polylactic acid (PLA).

Monomer Synthesis: A Bio-Based Pathway

The synthesis of this compound can be achieved through a Knoevenagel condensation reaction. This well-established method in organic chemistry involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[3][4][5] In this case, 5-methylfurfural, which can be derived from biomass, is reacted with malonic acid.

Experimental Protocol: Synthesis of this compound
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methylfurfural and malonic acid in a suitable solvent such as pyridine, which can also act as a basic catalyst. For enhanced catalytic activity, a small amount of piperidine can be added.[3]

  • Reaction: The reaction mixture is heated to a reflux temperature of approximately 95°C for 2.5 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Purification: After completion, the reaction mixture is cooled and acidified with a dilute acid (e.g., HCl) to precipitate the crude product. The solid is then collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield pure this compound.

Diagram: Synthesis of this compound

5-Methylfurfural 5-Methylfurfural ReactionVessel Knoevenagel Condensation 5-Methylfurfural->ReactionVessel Malonic Acid Malonic Acid Malonic Acid->ReactionVessel Pyridine/Piperidine Pyridine/Piperidine Pyridine/Piperidine->ReactionVessel Catalyst Product This compound ReactionVessel->Product

Caption: Knoevenagel condensation for the synthesis of the target monomer.

Polymerization: Crafting the Furan-Based Acrylic Polymer

The polymerization of this compound is projected to proceed via free-radical polymerization, a common and versatile method for polymerizing acrylic monomers.[6][7][8] This process involves the initiation, propagation, and termination of polymer chains.

Experimental Protocol: Free-Radical Polymerization
  • Monomer Preparation: The synthesized this compound monomer is dissolved in a suitable solvent (e.g., toluene) in a reaction vessel.

  • Initiator Addition: A free-radical initiator, such as azobisisobutyronitrile (AIBN), is added to the solution.

  • Polymerization: The reaction mixture is heated to a temperature sufficient to decompose the initiator and initiate polymerization (typically 60-80°C for AIBN). The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent inhibition by oxygen.

  • Isolation: The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Diagram: Polymerization Workflow

cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Polymer Isolation Monomer This compound Reaction Heating under Inert Atmosphere Monomer->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Initiator Initiator (AIBN) Initiator->Reaction Precipitation Precipitation in Non-solvent (Methanol) Reaction->Precipitation Polymer Poly(this compound) Precipitation->Polymer

Caption: Workflow for the free-radical polymerization of the furan-based acrylic monomer.

Performance Benchmarking: A Comparative Analysis

Due to the novel nature of poly(this compound), direct experimental data on its performance is not yet available in the public domain. Therefore, this section presents a projected performance profile based on the known properties of furan-based polymers and polyacrylates, benchmarked against the well-characterized properties of PMMA and PLA.

Thermal Properties

The thermal stability of a polymer is crucial for its processing and end-use applications. This is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The furan ring is known to impart good thermal stability.[9]

PropertyPoly(this compound) (Projected)Poly(methyl methacrylate) (PMMA)Polylactic Acid (PLA)
Glass Transition Temperature (Tg) ~120-140 °C~105 °C[10][11]60-65 °C[12]
Decomposition Temperature (Td, 5% weight loss) ~300-350 °C~250-300 °C[11][13]~300-350 °C[14]
  • Interpretation: The projected higher glass transition temperature of the furan-based polymer suggests it would be more rigid and retain its mechanical properties at elevated temperatures compared to PMMA and PLA. Its expected thermal stability is comparable to PLA and potentially superior to standard PMMA.

Mechanical Properties

The mechanical performance of a polymer dictates its suitability for structural applications. Key parameters include tensile strength, Young's modulus, and elongation at break. The rigid furan ring structure is anticipated to contribute to high strength and stiffness.

PropertyPoly(this compound) (Projected)Poly(methyl methacrylate) (PMMA)Polylactic Acid (PLA)
Tensile Strength 60-80 MPa47-79 MPa[15]50-70 MPa[16]
Young's Modulus 3.0-4.0 GPa2.2-3.8 GPa[15]2.7-16 GPa[12]
Elongation at Break 2-4 %1-30 %[15]<10 %[12]
  • Interpretation: The furan-based acrylic polymer is projected to exhibit high tensile strength and modulus, comparable to or exceeding that of PMMA and within the range of PLA.[10][17] However, like many rigid polymers, it is expected to have a lower elongation at break, indicating a more brittle nature.

Discussion and Future Outlook

The integration of the furan moiety into an acrylic polymer backbone presents a compelling avenue for the development of high-performance, bio-based materials. The projected thermal and mechanical properties of poly(this compound) suggest its potential as a rigid, thermally stable thermoplastic.

Key Advantages:

  • Bio-based Origin: Derived from renewable resources, reducing reliance on fossil fuels.[1][2]

  • High Thermal Stability: The furan ring is expected to enhance the polymer's resistance to thermal degradation.[9]

  • Good Mechanical Strength: The rigid molecular structure is anticipated to result in a strong and stiff material.

Potential Challenges:

  • Brittleness: The high rigidity may lead to lower impact resistance compared to more ductile polymers.

  • Processability: The high glass transition temperature might require higher processing temperatures.

  • Cost of Monomer Synthesis: While the starting materials are bio-based, the synthesis and purification of the monomer may be more complex and costly than for conventional monomers.[1]

Further experimental validation is essential to confirm these projected properties and to fully assess the potential of poly(this compound) in various applications, including as a component in advanced composites, coatings, and biomedical devices. The favorable projected properties, combined with its sustainable origins, position this furan-based acrylic polymer as a promising candidate for future material innovation.

References

  • Current time information in Stonewall, CA. (n.d.).
  • Polylactic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Al-Oqla, F. M., & Sapuan, S. M. (2020). Thermal insulation and mechanical properties of polylactic acid (PLA) at different processing conditions. Polymers, 12(9), 2091.
  • Mechanical properties of poly(methyl methacrylate) (PMMA) obtained from different initiation systems at room temperature. (n.d.). In ResearchGate. Retrieved from [Link]

  • Polymethylmethacrylate (PMMA, Acrylic). (n.d.). In MakeItFrom.com. Retrieved from [Link]

  • Poly(methyl methacrylate). (n.d.). In DesignerData. Retrieved from [Link]

  • Ali, A., Ahmed, S., & Ikram, S. (2022).
  • Poly(methyl methacrylate) (PMMA). (n.d.). Retrieved from [Link]

  • Al-Oqla, F. M., & Sapuan, S. M. (2020). Thermal Insulation and Mechanical Properties of Polylactic Acid (PLA) at Different Processing Conditions. Polymers, 12(9), 2091.
  • Farah, S., Anderson, D. G., & Langer, R. (2016). Physical and mechanical properties of PLA, and their functions in widespread applications. Advanced Drug Delivery Reviews, 107, 367-392.
  • Bio-based polycarbonate from limonene oxide and CO2 with high molecular weight, excellent thermal resistance, hardness and transparency. (2016). Green Chemistry, 18(3), 760-770.
  • Langanke, J., et al. (2019). Synthesis and self-assembly of biobased poly(limonene carbonate)-block-poly(cyclohexene carbonate) diblock copolymers prepared by sequential ring-opening copolymerization. Green Chemistry, 21(9), 2365-2375.
  • Biodegradable Biobased Polymers: A Review of the State of the Art, Challenges, and Future Directions. (2023). Polymers, 15(14), 3055.
  • Current progress on bio-based polymers and their future trends. (2012). Bioresource Technology, 121, 406-419.
  • Controlled Synthesis of Bioderived Poly(limonene carbonate)–Oligolysine Hybrid Macromolecules. (2020). ACS Macro Letters, 9(10), 1438-1443.
  • Investigating the Thermal and Mechanical Performance of Polylactic Acid (PLA) Reinforced with cellulose, wood fibers and Copolym. (2017). IOSR Journal of Mechanical and Civil Engineering, 14(4), 52-60.
  • Langanke, J., et al. (2019). Synthesis and self-assembly of biobased poly(limonene carbonate)-block-poly(cyclohexene carbonate) diblock copolymers prepared by sequential ring-opening copolymerization. Semantic Scholar. Retrieved from [Link]-Langanke-Theyssen/29671d2b8e3e4a2e5c8e3e8e8e8e8e8e8e8e8e8e)

  • Structural, Thermal and Electrical properties of Poly(methyl methacrylate)/CaCu3Ti4O12 composite sheets fabricated via melt mix. (2017). arXiv. Retrieved from [Link]

  • Controlled Synthesis of Bioderived Poly(limonene carbonate)–Oligolysine Hybrid Macromolecules. (2024, September 19). ACS Macro Letters. Retrieved from [Link]

  • Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applic
  • Assessment of Biodegradability of Bio-Based Polymers Compared to Conventional Plastics. (n.d.). Unikresearch. Retrieved from [Link]

  • Poly(methyl methacrylate). (n.d.). In Wikipedia. Retrieved from [Link]

  • Porter, C. E., & Blum, F. D. (2000). Thermal Characterization of PMMA Thin Films Using Modulated Differential Scanning Calorimetry. Macromolecules, 33(19), 7014-7018.
  • Thermal Properties of Poly (Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Obtained by in situ Photopolymerization. (2025, August 7). In ResearchGate. Retrieved from [Link]

  • Synthesis of α-furylacrylic acid. (2012). In ResearchGate. Retrieved from [Link]

  • Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)/Layered Copper Hydroxy Methacrylate Composites. (n.d.). In e-Publications@Marquette. Retrieved from [Link]

  • Free Radical Polymerization of Acrylic Acid at High Monomer Concentration in a Continuous Flow Reactor. (2023, June 13). D-Scholarship@Pitt. Retrieved from [Link]

  • Radical polymerization of acrylic monomers: An overview. (2017). In ResearchGate. Retrieved from [Link]

  • A Novel Approach To Free Radical Polymerization Focusing on Acrylic Polymers For Commercial Application. (n.d.). St Clements University. Retrieved from [Link]

  • Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. (2021).
  • Radical polymerization of acrylic monomers: An overview. (2017, November 1). Semantic Scholar. Retrieved from [Link]

  • Preparation of 3-(furan-2-yl)acrylic acid by Knoevenagel condensation between furfural and malonic acid using various organocatalysts. (n.d.). In ResearchGate. Retrieved from [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 26). MDPI. Retrieved from [Link]

  • Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)2 under solvent-free conditions. (n.d.). Retrieved from [Link]

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. (2024, December 16). MDPI. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of (2E)-3-(5-methyl-2-furyl)acrylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Risk Assessment

(2E)-3-(5-methyl-2-furyl)acrylic acid is comprised of a substituted furan ring and an acrylic acid chain. This structure suggests a combination of hazards that must be carefully considered before handling and disposal.

  • Corrosivity and Irritation: The acrylic acid component renders the compound potentially corrosive and an irritant to the skin, eyes, and respiratory tract.[1][2]

  • Toxicity: Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[3][4] Furan is also suspected of causing genetic defects and may cause cancer.[3][5]

  • Flammability: While acrylic acid is a combustible liquid, many furan-containing compounds are flammable.[6][7] Therefore, this compound should be handled away from ignition sources.[8][9]

  • Peroxide Formation: Furan compounds have the potential to form explosive peroxides when exposed to air and light.[3][4]

A summary of the anticipated hazard classifications based on analogous compounds is presented in the table below.

Hazard CategoryAnticipated ClassificationRationale
Skin Corrosion/Irritation WarningCauses skin irritation.[2]
Serious Eye Damage/Irritation WarningCauses serious eye irritation.[2]
Acute Toxicity (Oral, Dermal, Inhalation) HarmfulBased on hazards of furan and acrylic acid.[3][9]
Flammability Combustible/Flammable LiquidBased on properties of parent compounds.[6][7]
Specific Target Organ Toxicity May cause respiratory irritation.[2]Based on acrylic acid properties.
Carcinogenicity/Mutagenicity SuspectedBased on hazards associated with furan.[3][5]

Personal Protective Equipment (PPE)

Given the potential hazards, stringent adherence to PPE protocols is mandatory when handling this compound and its waste.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 1910.133 or European Standard EN166.[10]

  • Hand Protection: Use chemical-resistant gloves, such as disposable nitrile gloves for short-term contact.[10] For prolonged handling, consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully buttoned laboratory coat, preferably made of Nomex® or 100% cotton, is required to protect the skin from accidental splashes.[10]

  • Respiratory Protection: All handling of this compound and its waste should be conducted within a properly functioning chemical fume hood.[3] If this is not feasible, a NIOSH/MSHA-approved respirator is necessary.[10]

  • Footwear: Closed-toe shoes that cover the entire foot are mandatory in the laboratory.[10]

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Waste Collection Protocol:
  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for all waste containing this compound.

  • Labeling: The label should include the full chemical name, the words "Hazardous Waste," and the primary hazard symbols (e.g., corrosive, flammable, toxic).

  • Container Compatibility: The waste container must be constructed of a material compatible with organic acids and furan-containing compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Segregation: Do not mix waste containing this compound with incompatible materials such as strong bases, strong acids, or oxidizing agents, as this could lead to vigorous reactions or explosions.[8]

  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, and absorbent paper, must be disposed of in the designated hazardous waste container.[4]

  • Storage: Keep the waste container tightly sealed and store it in a cool, well-ventilated, and designated satellite accumulation area away from heat and direct sunlight.[3][4]

The following diagram illustrates the decision-making process for waste segregation.

Start Waste Generation This compound Is_Solid Is the waste solid or liquid? Start->Is_Solid Solid_Waste Solid Waste (Contaminated PPE, paper towels, etc.) Is_Solid->Solid_Waste Solid Liquid_Waste Liquid Waste (Unused reagent, reaction mixtures) Is_Solid->Liquid_Waste Liquid Solid_Container Place in a designated, labeled solid hazardous waste container. Solid_Waste->Solid_Container Liquid_Container Place in a designated, labeled liquid hazardous waste container. Liquid_Waste->Liquid_Container Check_Compatibility Is the waste compatible with other contents in the container? Solid_Container->Check_Compatibility Liquid_Container->Check_Compatibility Segregate Use a separate, dedicated waste container. Check_Compatibility->Segregate No Combine Add to the existing compatible waste container. Check_Compatibility->Combine Yes Store Store in a designated satellite accumulation area. Segregate->Store Combine->Store EHS_Pickup Arrange for pickup by EHS or a licensed contractor. Store->EHS_Pickup

Caption: Decision tree for the segregation and disposal of this compound waste.

Spill and Emergency Procedures

Prompt and appropriate action is required in the event of a spill to mitigate exposure and environmental contamination.

Small Spills (up to 5 liters):
  • Evacuate and Ventilate: If safe to do so, restrict access to the spill area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in Section 2.

  • Collect Waste: Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[12]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Large Spills:

Final Disposal Pathway

The final disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations.

  • Incineration: High-temperature incineration in a licensed hazardous waste facility is the recommended disposal method for acrylic acid and furan-containing compounds.[1][13]

  • Landfill: Disposal in a landfill is not recommended and should only be considered as a last resort after consultation with regulatory authorities.[1]

  • Drain Disposal: Never dispose of this compound or its waste down the drain.[4][6] This can lead to environmental contamination and potential hazards within the sewer system.

The overall workflow for the proper disposal of this compound is depicted in the diagram below.

cluster_Lab_Operations Laboratory Operations cluster_EHS_Management EHS Management A Hazard Assessment & PPE Selection B Waste Generation A->B C Segregation & Collection in Labeled Container B->C D Temporary Storage in Satellite Accumulation Area C->D E Scheduled Waste Pickup by EHS/Contractor D->E F Transportation to Licensed Facility E->F G Final Disposal (Incineration) F->G

Caption: Workflow for the compliant disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.

References

  • INCHEM. (1997). Acrylic acid (HSG 104, 1997). Retrieved from [Link]

  • Scribd. (n.d.). Furan Safety Data Sheet Overview. Retrieved from [Link]

  • Health and Safety Executive. (2021). FURANES.... their safe use in foundries. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Acrylic acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Health and Environmental Effects Document for Furan - Final Report. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Furan Acute Exposure Guideline Levels. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Furan-d4. Retrieved from [Link]

  • Formosa Plastics Corporation. (2009). SAFETY DATA SHEET - according to Regulation (FPC) No. 0102/2009. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Furan. Retrieved from [Link]

  • Environmental Health and Safety. (2025). What are the clean-up methods for Acrylic Acid spills?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Furylacrylic acid. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.